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  • Product: Ethyl Myristate
  • CAS: 124-06-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Myristate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl Myristate, the ethyl ester of myristic acid, is a fatty acid ester with the chemical formula C₁₆H₃₂O₂.[1][2] It is a versatile compound u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Myristate, the ethyl ester of myristic acid, is a fatty acid ester with the chemical formula C₁₆H₃₂O₂.[1][2] It is a versatile compound utilized across various industries, including cosmetics, food, and pharmaceuticals, where it functions as an emollient, solvent, and flavoring agent.[3][4] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring its effective and safe application in research and drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of Ethyl Myristate, complete with detailed experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of Ethyl Myristate are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

Table 1: General and Physical Properties of Ethyl Myristate
PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₂[1][2]
Molecular Weight 256.42 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[1][6]
Odor Mild, waxy, soapy, reminiscent of orris[5]
Density 0.857 - 0.862 g/mL at 25 °C[1][5][7]
Melting Point 11 - 12.3 °C[1][2][5][8]
Boiling Point 178 - 180 °C at 12 mmHg[1][5][8]
Flash Point > 110 °C (> 230 °F)[5][8]
Vapor Pressure 0.002 mmHg at 25 °C (estimated)[8]
Table 2: Optical and Solubility Properties of Ethyl Myristate
PropertyValueReference(s)
Refractive Index (n20/D) 1.434 - 1.438[1][3][5]
Solubility in Water Not miscible or difficult to mix[5][9]
Solubility in Organic Solvents Soluble in ethanol, slightly soluble in ether[1][9][10]
LogP (o/w) 6.7 - 7.09[1][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of Ethyl Myristate are provided below. These protocols are based on established standard methods to ensure accuracy and reproducibility.

Determination of Density using a Pycnometer

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid using a calibrated pycnometer.

Apparatus:

  • Pycnometer (e.g., 25 mL or 50 mL)

  • Analytical balance (accuracy ± 0.1 mg)

  • Thermostatic water bath

  • Thermometer

Procedure:

  • Clean and thoroughly dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).

  • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

  • Insert the stopper and allow the excess water to overflow through the capillary.

  • Wipe the outside of the pycnometer dry.

  • Place the filled pycnometer in the thermostatic water bath set at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Remove the pycnometer, wipe it dry again, and weigh it (m_water).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with Ethyl Myristate, following the same procedure as with water.

  • Weigh the pycnometer filled with Ethyl Myristate at the same temperature (m_sample).

Calculation: The density of Ethyl Myristate (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

Where ρ_water is the known density of water at the measurement temperature.

Determination of Melting Point using the Capillary Method

Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Ensure the Ethyl Myristate sample is solidified by cooling it below its melting point.

  • Grind the solid sample into a fine powder using a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Compact the sample at the bottom of the tube by tapping it gently. The packed sample height should be 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rapid rate initially to a temperature about 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1 - T2.

Determination of Boiling Point at Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that decompose at their atmospheric boiling point, the determination is carried out at a reduced pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Manometer

  • Vacuum pump

  • Heating mantle

Procedure:

  • Place a sample of Ethyl Myristate in the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring all connections are airtight.

  • Connect the apparatus to a vacuum pump and a manometer.

  • Reduce the pressure in the system to the desired level (e.g., 12 mmHg).

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This is the boiling point at the recorded pressure.

Determination of Solubility

Principle: A qualitative or quantitative assessment of the amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Water bath (optional, for temperature control)

  • Graduated pipettes

Procedure (Qualitative):

  • Add a small, known amount of Ethyl Myristate (e.g., 0.1 g) to a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether).

  • Vortex the mixture vigorously for a set period (e.g., 1 minute).

  • Visually inspect the mixture for the presence of undissolved solute.

  • If the solute has dissolved, add more solute in small increments until saturation is reached.

  • If the solute has not dissolved, add more solvent in small increments until the solute dissolves completely.

  • Record the observations as soluble, slightly soluble, or insoluble based on the amount of solvent required.

Determination of Refractive Index using an Abbe Refractometer

Principle: The refractive index of a liquid is measured by observing the critical angle of total internal reflection at the interface between the liquid and a prism of known high refractive index.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath and circulator

  • Dropper or pipette

  • Soft lens tissue

Procedure:

  • Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., ethanol) and a soft lens tissue.

  • Place a few drops of Ethyl Myristate onto the surface of the lower prism.

  • Close the prisms firmly.

  • Adjust the light source and the mirror to obtain optimal illumination of the field of view.

  • Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If a colored band is visible at the boundary, adjust the compensator to eliminate the color dispersion.

  • Read the refractive index value from the instrument's scale.

Visualizations

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical substance like Ethyl Myristate.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Obtain Pure Ethyl Myristate Sample Purity Verify Purity (e.g., GC/MS) Sample->Purity Density Density Measurement (Pycnometer) Purity->Density MeltingPoint Melting Point Determination (Capillary Method) Purity->MeltingPoint BoilingPoint Boiling Point Determination (Reduced Pressure) Purity->BoilingPoint Solubility Solubility Assessment (Qualitative/Quantitative) Purity->Solubility RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purity->RefractiveIndex Viscosity Viscosity Measurement (Viscometer) Purity->Viscosity Data Record & Analyze Data Density->Data MeltingPoint->Data BoilingPoint->Data Solubility->Data RefractiveIndex->Data Viscosity->Data Report Generate Technical Report Data->Report

Caption: Experimental workflow for physicochemical characterization.

References

Exploratory

Ethyl Myristate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of Ethyl Myristate, with a focus on its role in pharmaceutical formulations and as a subject of scientific inquiry. Core Data Summary...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and applications of Ethyl Myristate, with a focus on its role in pharmaceutical formulations and as a subject of scientific inquiry.

Core Data Summary

Ethyl myristate, the ethyl ester of myristic acid, is a fatty acid ester with significant applications across the pharmaceutical, cosmetic, and food industries. This guide provides essential data and technical insights for its use in research and development.

PropertyValue
CAS Number 124-06-1
Molecular Weight 256.42 g/mol
Molecular Formula C₁₆H₃₂O₂
Synonyms Ethyl tetradecanoate, Myristic acid ethyl ester
Appearance Colorless to pale yellow liquid
Melting Point 11-12 °C
Boiling Point 178-180 °C at 12 mmHg
Density 0.86 g/mL at 25 °C
Solubility Insoluble in water, soluble in ethanol (B145695)

Synthesis of Ethyl Myristate

Ethyl myristate is primarily synthesized through the esterification of myristic acid with ethanol. This reaction can be catalyzed by acids or enzymes, with the former being a common laboratory and industrial method.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details a common method for the synthesis of ethyl myristate via Fischer esterification using a sulfuric acid catalyst.

Materials:

  • Myristic acid (12 g, 53 mmol)

  • Ethanol (50 mL)

  • Concentrated sulfuric acid (4% wt of ethanol)

  • Ethyl acetate (B1210297) (40 mL)

  • 5% wt Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate (B86663)

  • Branson 1210 ultrasonic cleaner (or standard reflux apparatus)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 12 g of myristic acid in 50 mL of ethanol containing 4% wt sulfuric acid.

  • Reaction: The mixture is then sonicated for 4.5 hours using an ultrasonic cleaner to promote the esterification reaction. Alternatively, the mixture can be refluxed for the same duration.

  • Solvent Removal: After the reaction is complete, the ethanol is removed using a rotary evaporator.

  • Work-up: The residue is diluted with 40 mL of ethyl acetate and transferred to a separatory funnel.

  • Neutralization: The organic layer is washed with a 5% wt sodium hydroxide solution until it is neutral. This removes the acidic catalyst and any unreacted myristic acid.

  • Drying: The organic layer is then dried over anhydrous sodium sulfate to remove any residual water.

  • Final Isolation: The anhydrous sodium sulfate is removed by filtration, and the ethyl acetate is evaporated under reduced pressure to yield ethyl myristate as a pale yellow liquid.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product myristic_acid Myristic Acid esterification Esterification (Sonication/Reflux) myristic_acid->esterification ethanol Ethanol ethanol->esterification sulfuric_acid Sulfuric Acid (Catalyst) sulfuric_acid->esterification solvent_removal Solvent Removal esterification->solvent_removal workup Aqueous Work-up & Neutralization solvent_removal->workup drying Drying workup->drying isolation Final Isolation drying->isolation ethyl_myristate Ethyl Myristate isolation->ethyl_myristate G cluster_application Application cluster_skin Skin Barrier cluster_mechanism Mechanism of Action cluster_outcome Outcome topical_formulation Topical Formulation with API and Ethyl Myristate stratum_corneum Stratum Corneum (Lipid Bilayer) topical_formulation->stratum_corneum Application disruption Disruption of Lipid Bilayer stratum_corneum->disruption Ethyl Myristate Interaction fluidity Increased Fluidity disruption->fluidity permeability Increased Permeability fluidity->permeability drug_penetration Enhanced API Penetration permeability->drug_penetration G cluster_intake Cellular Intake cluster_mitochondria Mitochondrial Interaction cluster_dysfunction Mitochondrial Dysfunction faee Fatty Acid Ethyl Esters (e.g., Ethyl Myristate) binding Binding to Mitochondria faee->binding hydrolysis Hydrolysis to Fatty Acid + Ethanol binding->hydrolysis uncoupling Uncoupling of Oxidative Phosphorylation hydrolysis->uncoupling Release of Fatty Acid atp_reduction Reduced ATP Production uncoupling->atp_reduction cell_injury Cellular Injury atp_reduction->cell_injury

Foundational

Synthesis of Ethyl Myristate via Fischer Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of ethyl myristate, a fatty acid ester with applications in the pharmaceutical, cosm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl myristate, a fatty acid ester with applications in the pharmaceutical, cosmetic, and food industries. The focus is on the Fischer esterification method, a classic and versatile approach to ester synthesis. This document details the underlying chemical principles, experimental protocols, and analytical characterization of the final product.

Introduction

Ethyl myristate (ethyl tetradecanoate) is the ethyl ester of myristic acid. It is a colorless to pale yellow liquid with a waxy or sweet odor.[1] In the pharmaceutical industry, it finds use as an emollient, solvent, and penetration enhancer in topical formulations. The synthesis of high-purity ethyl myristate is therefore of significant interest. The Fischer esterification is a widely employed method for its preparation, involving the acid-catalyzed reaction between myristic acid and ethanol (B145695). This reversible reaction necessitates specific conditions to drive the equilibrium towards the formation of the ester product.

Reaction Mechanism and Kinetics

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of myristic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of a water molecule and the deprotonation of the carbonyl oxygen to yield the final ester product, ethyl myristate, and regenerate the acid catalyst.[2][3]

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[4] This is typically achieved by using an excess of one of the reactants, usually the less expensive one (ethanol), or by removing water as it is formed, for instance, through azeotropic distillation. The reaction kinetics are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants.

Experimental Protocols

This section details two common experimental protocols for the synthesis of ethyl myristate via Fischer esterification: a conventional heating method and an ultrasound-assisted method.

Conventional Synthesis via Acid Catalysis

This protocol describes a standard laboratory procedure for the synthesis of ethyl myristate using sulfuric acid as a catalyst and conventional heating.

Materials:

  • Myristic acid (C₁₄H₂₈O₂)

  • Absolute ethanol (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297) (C₄H₈O₂)

  • 5% (w/v) Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether ((C₂H₅)₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Micro-column for purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve myristic acid in an excess of absolute ethanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.[5]

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl myristate can be further purified by column chromatography or distillation to obtain a high-purity product.

Ultrasound-Assisted Synthesis

This method utilizes ultrasonic irradiation to accelerate the esterification reaction, often leading to shorter reaction times and improved yields.

Materials:

  • Myristic acid

  • Ethanol

  • Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Ethyl acetate

  • 5% (w/v) Sodium hydroxide (B78521) solution (NaOH)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel suitable for sonication

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture Preparation: Dissolve myristic acid in ethanol in a reaction vessel. Add the acid catalyst to the solution.

  • Sonication: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate the mixture for a specified duration (e.g., 4.5 hours).[6] The temperature of the reaction can be controlled by a water bath.

  • Work-up and Purification: Following sonication, the work-up and purification steps are similar to the conventional method. The solvent is removed by rotary evaporation, and the residue is diluted with ethyl acetate and washed to neutrality with a 5% sodium hydroxide solution.[6] The organic layer is then dried and the solvent evaporated to yield the final product.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of ethyl myristate.

Table 1: Reaction Parameters for Ethyl Myristate Synthesis

ParameterConventional MethodUltrasound-Assisted MethodReference(s)
Myristic Acid 12 g (53 mmol)12 g (53 mmol)[6]
Ethanol 50 mL50 mL[6]
Catalyst 4% wt Sulfuric Acid4% wt Sulfuric Acid[6]
Temperature RefluxNot specified (sonication)[5][6]
Reaction Time 2 hours4.5 hours[5][6]

Table 2: Yield and Purity of Synthesized Ethyl Myristate

ParameterConventional MethodUltrasound-Assisted MethodReference(s)
Yield ~95%98.43%[5][6]
Purity (GC) Not specified98.90%[6]

Table 3: Analytical Characterization Data for Ethyl Myristate

AnalysisCharacteristic DataReference(s)
**FT-IR (cm⁻¹) **2924 (C-H stretch), 1735 (C=O ester stretch), 1458 (CH₂ bend), 1180 (C-O ester stretch)[6]
GC-MS Retention Time (tR) = 34.4 min, [M-15]⁺ = 256[6]
¹H NMR (CDCl₃, ppm) 0.88 (t, 3H), 1.25 (m, 22H), 2.29 (t, 2H), 4.12 (q, 2H)[7]
¹³C NMR (CDCl₃, ppm) 14.1, 22.7, 25.1, 29.2, 29.3, 29.4, 29.5, 29.7, 32.0, 34.4, 60.1, 173.8[8]
Boiling Point 178-180 °C @ 12 mmHg
Melting Point 11-12 °C
Density 0.86 g/mL at 25 °C

Visualizations

Fischer Esterification Signaling Pathway (Reaction Mechanism)

Fischer_Esterification_Mechanism cluster_products MyristicAcid Myristic Acid (R-COOH) ProtonatedAcid Protonated Myristic Acid MyristicAcid->ProtonatedAcid + H⁺ Ethanol Ethanol (R'-OH) H_plus H⁺ (Catalyst) ProtonatedAcid->MyristicAcid - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethanol TetrahedralIntermediate->ProtonatedAcid - Ethanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H⁺ ProtonatedIntermediate->TetrahedralIntermediate - H⁺ EthylMyristate Ethyl Myristate (R-COOR') ProtonatedIntermediate->EthylMyristate - H₂O EthylMyristate->ProtonatedIntermediate + H₂O H_plus2 H⁺ (Catalyst) Water Water (H₂O) Experimental_Workflow Start Start: Myristic Acid, Ethanol, Acid Catalyst Reaction Reaction: Reflux or Sonication Start->Reaction Workup Work-up: Quenching, Extraction, Washing Reaction->Workup Drying Drying: Anhydrous Na₂SO₄ Workup->Drying SolventRemoval Solvent Removal: Rotary Evaporation Drying->SolventRemoval Purification Purification: Column Chromatography or Distillation SolventRemoval->Purification Characterization Characterization: FT-IR, GC-MS, NMR Purification->Characterization End End: Pure Ethyl Myristate Characterization->End

References

Exploratory

Natural sources and occurrence of Ethyl Myristate

An In-depth Technical Guide to the Natural Sources and Occurrence of Ethyl Myristate Ethyl myristate (ethyl tetradecanoate) is a fatty acid ethyl ester (FAEE) recognized for its role as a flavor and fragrance agent, as w...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of Ethyl Myristate

Ethyl myristate (ethyl tetradecanoate) is a fatty acid ethyl ester (FAEE) recognized for its role as a flavor and fragrance agent, as well as its applications in the cosmetics and pharmaceutical industries.[1][2] This document provides a comprehensive overview of the natural origins of ethyl myristate, its biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence

Ethyl myristate is found in a variety of natural sources, ranging from plants and essential oils to fermented foods and beverages. Its presence contributes to the characteristic aroma and flavor profiles of these products.

Plant Kingdom

Ethyl myristate has been identified as a volatile compound in several plant species. Notably, it is a constituent of nutmeg (Myristica fragrans), where it is present in the essential oil extracted from the seeds.[1][3] It has also been reported in Mandragora autumnalis (mandrake) and Daphne odora (winter daphne).[2] The essential oil of hawthorn also contains ethyl myristate.[2]

Fermented Beverages

The fermentation process, particularly by the yeast Saccharomyces cerevisiae, is a significant source of ethyl myristate in alcoholic beverages.[2][4] It is considered a key aroma component in beer, wine, and distilled spirits like rum.[5][6] The formation of ethyl myristate and other ethyl esters is crucial for the fruity and floral notes that define the "fermentation bouquet" of these beverages.[4]

Quantitative Data on Ethyl Myristate Occurrence

The concentration of ethyl myristate can vary significantly depending on the source, processing, and storage conditions. The following table summarizes available quantitative data.

Natural SourceMatrixConcentration / PercentageAnalytical MethodReference
Nutmeg (Myristica fragrans Houtt.)Essential Oil0.04%GC/MS[3]

Note: Quantitative data for ethyl myristate in many natural sources is not extensively documented in publicly available literature. The presence in many fermented beverages is confirmed, but specific concentrations can be highly variable.

Biosynthesis of Ethyl Myristate

In biological systems, particularly in yeast such as Saccharomyces cerevisiae, ethyl myristate is synthesized through an enzymatic esterification reaction. The primary precursors for this pathway are myristic acid (in the form of myristoyl-CoA) and ethanol (B145695).

The key enzymes responsible for this catalysis are alcohol acetyltransferases (AATases).[4][7] These enzymes facilitate the transfer of the acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. In the case of ethyl myristate synthesis, myristoyl-CoA reacts with ethanol to form ethyl myristate and coenzyme A. This process is a crucial part of the secondary metabolism of yeast during fermentation, contributing significantly to the flavor profile of the final product.[4]

Ethyl Myristate Biosynthesis Biosynthesis of Ethyl Myristate in Saccharomyces cerevisiae MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Fatty Acyl-CoA Synthetase AATase Alcohol Acyltransferase (AATase) MyristoylCoA->AATase Ethanol Ethanol Ethanol->AATase EthylMyristate Ethyl Myristate AATase->EthylMyristate CoA Coenzyme A AATase->CoA

Caption: Enzymatic synthesis of ethyl myristate from myristoyl-CoA and ethanol.

Experimental Protocols

The extraction and quantification of ethyl myristate from natural sources require specific analytical procedures. The choice of method depends on the matrix (e.g., plant material vs. liquid beverage) and the concentration of the analyte.

Extraction of Ethyl Myristate from Plant Material (e.g., Nutmeg)

This protocol describes a general method for solvent extraction of essential oils containing ethyl myristate from a plant matrix.

1. Sample Preparation:

  • Air-dry the plant material (e.g., nutmeg seeds) to a constant weight to reduce moisture content.[8]
  • Grind the dried material to a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.[8]

2. Solvent Extraction:

  • Submerge the powdered plant material in a suitable solvent. Ethanol is a common choice due to its safety and effectiveness in extracting semi-polar compounds.[9]
  • The mixture can be left to soak for an extended period (e.g., 24 hours), sometimes at reduced temperatures to minimize extraction of undesirable compounds.[9] Alternatively, a reflux setup can be used to heat the mixture and increase extraction efficiency.[10]

3. Filtration and Concentration:

  • Filter the mixture using a Büchner funnel and vacuum flask to separate the solid plant material from the solvent extract.[9]
  • Remove the solvent from the filtrate using a rotary evaporator. This process evaporates the solvent under reduced pressure, leaving behind the concentrated extract (oleoresin or essential oil).[9]

4. Analysis:

  • The resulting extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ethyl myristate.[3]

Start [label="Plant Material (e.g., Nutmeg)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Drying and Grinding"]; Extract [label="Solvent Extraction (Ethanol)"]; Filter[label="Filtration"]; Concentrate [label="Solvent Evaporation\n(Rotary Evaporator)"]; Analyze [label="GC-MS Analysis"]; End [label="Quantified Ethyl Myristate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Extract; Extract -> Filter; Filter -> Concentrate; Concentrate -> Analyze; Analyze -> End; }

Caption: General workflow for the extraction and analysis of ethyl myristate.

Quantification in Fermented Beverages via HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile compounds like ethyl myristate from liquid matrices.[6][11]

1. Sample Preparation:

  • Place a small volume of the liquid sample (e.g., 5 mL of rum) into a headspace vial (e.g., 10 mL).[6]
  • To increase the volatility of the analytes, add salt (e.g., 0.88 g NaCl) to the vial to enhance the ionic strength of the solution.[6]
  • Add an appropriate internal standard for accurate quantification.[6]

2. HS-SPME Extraction:

  • Seal the vial and place it in a heated agitator.
  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the liquid sample for a defined period (e.g., 40 minutes at 80°C).[11] The volatile compounds, including ethyl myristate, will adsorb onto the fiber coating.

3. GC-MS Analysis:

  • Retract the fiber and insert it into the heated injection port of a gas chromatograph.
  • The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation.
  • The separated compounds are then detected and identified by a mass spectrometer.[11] Quantification is achieved by comparing the peak area of ethyl myristate to that of the internal standard.

References

Foundational

An In-depth Technical Guide to the Solubility of Ethyl Myristate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl myristate (CH₃(CH₂)₁₂COOCH₂CH₃), the ethyl ester of myristic acid, is a versatile compound utilized across the pharmaceutical, cosmetic,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl myristate (CH₃(CH₂)₁₂COOCH₂CH₃), the ethyl ester of myristic acid, is a versatile compound utilized across the pharmaceutical, cosmetic, and flavor industries. Its function as an emollient, solvent, and penetration enhancer is intrinsically linked to its solubility characteristics in various organic media.[1][2] This technical guide provides a comprehensive overview of the solubility of ethyl myristate in a range of common organic solvents, presenting quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Ethyl Myristate

The solubility of ethyl myristate is a critical parameter for its effective formulation and application. The following table summarizes the quantitative solubility of ethyl myristate in numerous common organic solvents at 25°C. The data illustrates that ethyl myristate exhibits a wide range of solubility, from being practically insoluble in water to highly soluble in many organic solvents.[3] Generally, it is readily soluble in alcohols, esters, and ethers.[4]

SolventSolubility (g/L) at 25°C[3]
Acetone3438.22
Acetonitrile1353.15
Chloroform5614.44
Cyclohexane1946.04
Dichloromethane5815.05
1,4-Dioxane2934.01
Dimethylformamide (DMF)2876.62
Dimethyl Sulfoxide (DMSO)2924.1
Ethanol (B145695)1079.83
Ethyl Acetate3478.69
n-Hexane809.27
Methanol861.27
Tetrahydrofuran (THF)5432.57
Toluene1257.01
Water0.02

Note: The qualitative assessment often describes ethyl myristate as "soluble" in ethanol and "slightly soluble" in ether. One source specifies a solubility of 1 ml of ethyl myristate in 1 ml of 95% ethanol.[3]

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5] The following is a detailed methodology representative of how the solubility of ethyl myristate in an organic solvent would be experimentally determined.

Principle

A surplus of the solute (ethyl myristate) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, and the solution is saturated. The concentration of the dissolved solute in the saturated solution is then quantified to determine the solubility.[6]

Materials and Equipment
  • Ethyl Myristate (high purity)

  • Selected Organic Solvent (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers or sealed vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Analytical balance

  • Pipettes and general laboratory glassware

Procedure
  • Preparation of the Sample: Accurately weigh an excess amount of ethyl myristate and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved ethyl myristate to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.[5]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[5]

  • Quantification: Analyze the concentration of ethyl myristate in the filtered saturated solution using a validated analytical method such as HPLC or GC.[4][5]

    • Calibration: Prepare a series of standard solutions of ethyl myristate of known concentrations in the same solvent.

    • Analysis: Inject the standard solutions and the filtered sample solution into the chromatograph.

    • Calculation: Determine the concentration of ethyl myristate in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of ethyl myristate.

Solubility_Determination_Workflow A Sample Preparation: Add excess Ethyl Myristate to a known volume of solvent B Equilibration: Agitate at constant temperature (e.g., 24-72 hours) A->B Incubation C Phase Separation: Centrifuge to settle undissolved solid B->C Post-incubation D Sample Collection: Filter supernatant through a 0.45 µm syringe filter C->D Clarification E Quantification: Analyze filtrate concentration using HPLC or GC D->E Analysis F Data Analysis & Reporting: Calculate solubility from concentration measurement E->F Calculation

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of ethyl myristate is governed by the principle of "like dissolves like". As a long-chain fatty acid ester, its large nonpolar alkyl chain dominates its chemical character, making it readily soluble in nonpolar and moderately polar organic solvents. The ester group provides a degree of polarity, allowing for some interaction with more polar solvents. Factors that can influence the solubility of ethyl myristate include:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

  • Solvent Polarity: Ethyl myristate's solubility is highest in solvents with similar polarity.

  • Purity of Components: The presence of impurities in either the ethyl myristate or the solvent can affect the measured solubility.

References

Exploratory

Spectroscopic Analysis of Ethyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl Myristate (Ethyl Tetradecanoate), a fatty acid ester wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl Myristate (Ethyl Tetradecanoate), a fatty acid ester with applications in various scientific and industrial fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of Ethyl Myristate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl Myristate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.12Quartet2H-O-CH₂ -CH₃
2.28Triplet2H-CO-CH₂ -CH₂-
1.61Quintet2H-CO-CH₂-CH₂ -
1.25Multiplet20H-(CH₂ )₁₀-
0.88Triplet3H-CH₂-CH₃
1.251Triplet3H-O-CH₂-CH₃

Solvent: CDCl₃. Frequency: 90 MHz.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Myristate

Chemical Shift (δ) ppmAssignment
173.78C =O
60.10-O-CH₂ -CH₃
34.43-CO-CH₂ -CH₂-
32.03-(CH₂ )n-
29.76-(CH₂ )n-
29.57-(CH₂ )n-
29.46-(CH₂ )n-
29.39-(CH₂ )n-
29.26-(CH₂ )n-
25.08-CO-CH₂-CH₂ -
22.78-CH₂ -CH₃
14.29-CH₂-CH₃
14.13-O-CH₂-CH₃

Solvent: CDCl₃. Frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl Myristate

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1458MediumC-H bend (alkane)
1180StrongC-O stretch (ester)

Technique: FT-IR.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Ethyl Myristate

m/zRelative IntensityAssignment
256Present[M]⁺ (Molecular Ion)
211High[M - OCH₂CH₃]⁺
101High[CH₂(CH₂)₄C(OH)=OH]⁺
88Base Peak[CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement)
43High[C₃H₇]⁺

Technique: Electron Ionization (EI)-GC-MS.[1][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Approximately 5-25 mg of Ethyl Myristate is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry vial.[4][5]

  • The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[4][6]

  • The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

2.1.2. Data Acquisition

  • The prepared NMR tube is inserted into the spectrometer's probe.

  • The magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high-resolution spectra.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often required.[7]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid/Thin Film Method)

  • A single drop of liquid Ethyl Myristate is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][8]

  • A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the two plates.[1][8]

2.2.2. Data Acquisition (FT-IR)

  • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[9]

  • The prepared salt plates containing the Ethyl Myristate sample are placed in the spectrometer's sample holder.

  • The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (GC-MS with Electron Ionization)

  • A dilute solution of Ethyl Myristate in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

  • The solution is injected into a Gas Chromatograph (GC), where the Ethyl Myristate is vaporized and separated from the solvent and any impurities on a capillary column.

  • The separated Ethyl Myristate elutes from the GC column and enters the ion source of the Mass Spectrometer.

  • In the ion source, the gaseous Ethyl Myristate molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).[10][11]

2.3.2. Mass Analysis and Detection

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl Myristate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation EthylMyristate Ethyl Myristate Sample NMR_Prep Dissolve in CDCl3 EthylMyristate->NMR_Prep IR_Prep Prepare Thin Film EthylMyristate->IR_Prep MS_Prep Inject into GC-MS EthylMyristate->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Functional Group Identification IR_Acq->IR_Data MS_Acq EI & Mass Analysis MS_Prep->MS_Acq MS_Data Molecular Weight, Fragmentation Pattern MS_Acq->MS_Data

Caption: Workflow for the spectroscopic analysis of Ethyl Myristate.

References

Foundational

Technical Guide: Classification of Ethyl Myristate as a Fatty Acid Ethyl Ester (FAEE)

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the classification of Ethyl Myristate within the chemical family of Fatty Acid Ethyl Esters (FAEEs)....

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification of Ethyl Myristate within the chemical family of Fatty Acid Ethyl Esters (FAEEs). Based on its chemical structure and synthesis pathway, Ethyl Myristate is definitively classified as a FAEE. It is the esterification product of myristic acid, a C14:0 saturated fatty acid, and ethanol (B145695).[1][2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, analytical methodologies, and biological significance, particularly its role as a non-oxidative metabolite of ethanol and a biomarker for alcohol consumption.[4][5]

Core Classification and Chemical Identity

A Fatty Acid Ethyl Ester (FAEE) is a compound formed through the esterification of a fatty acid with ethanol.[6][7] This reaction can occur non-oxidatively in the human body following alcohol consumption, where endogenous fatty acids react with ingested ethanol.[8][9]

Ethyl Myristate, also known by its IUPAC name ethyl tetradecanoate, is the specific FAEE resulting from the formal condensation of the carboxyl group of myristic acid with the hydroxyl group of ethanol.[2][3][10] Its identity as a FAEE is unambiguous and is supported by its chemical structure and formation process.[1] Scientific literature consistently refers to Ethyl Myristate as one of the primary FAEEs measured in biological samples to assess alcohol intake.[5][8]

Chemical Properties and Data

The fundamental properties of Ethyl Myristate are summarized below. This data is critical for its application in experimental and analytical settings.

PropertyValueReference(s)
IUPAC Name ethyl tetradecanoate[2]
Synonyms Myristic acid ethyl ester, Ethyl tetradecanoate[2]
CAS Number 124-06-1[10][11]
Molecular Formula C₁₆H₃₂O₂[2][11]
Molecular Weight 256.42 g/mol [10][11]
Appearance Colorless liquid, solidifies in the cold[3][10]
Melting Point 12.3 °C[10]
Boiling Point 295 °C[10]
Water Solubility Not miscible or difficult to mix[10]
Chemical Class Fatty Acyls -> Fatty esters[2][10]

Formation of Ethyl Myristate

The logical relationship showing the synthesis of Ethyl Myristate from its precursors is illustrated below. The diagram outlines the fundamental esterification reaction.

G cluster_reaction Esterification MyristicAcid Myristic Acid (Tetradecanoic Acid) Reaction Acid Catalyst (e.g., H₂SO₄) MyristicAcid->Reaction Ethanol Ethanol Ethanol->Reaction EthylMyristate Ethyl Myristate (A Fatty Acid Ethyl Ester) Reaction->EthylMyristate + Water Water (H₂O) Reaction->Water

Caption: Esterification reaction forming Ethyl Myristate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Myristate via Ultrasonic Treatment

This protocol details a method for the synthesis of Ethyl Myristate from myristic acid and ethanol, adapted from published procedures.[11][12]

Objective: To synthesize Ethyl Myristate through acid-catalyzed esterification.

Materials:

  • Myristic acid

  • Ethanol (absolute)

  • p-Toluenesulfonic acid or Sulfuric acid (catalyst)

  • Ethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Deionized water

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • 50 mL reaction flask

  • Ultrasonic cleaner

  • Rotary evaporator

  • Separatory funnel

Methodology:

  • Reaction Setup: In a dry 50 mL reaction flask, combine myristic acid (e.g., 4.0 mmol) and an acid catalyst (e.g., p-toluenesulfonic acid, 2.0 mmol, or 4% wt sulfuric acid) with absolute ethanol (e.g., 27.6 mL).[11][12]

  • Reaction: Subject the reaction mixture to ultrasonic treatment at room temperature (25°C) for a specified duration (e.g., 20 minutes to 4.5 hours, depending on the catalyst and equipment).[11][12]

  • Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator under reduced pressure.[12]

  • Extraction: Dissolve the resulting residue in deionized water (35 mL). Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent like ethyl ether or ethyl acetate (3 x 15 mL).[11][12]

  • Washing: Combine the organic fractions and wash with a 5% sodium hydroxide solution until the washings are neutral to remove any unreacted myristic acid.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent, and concentrate the resulting filtrate under vacuum to yield the final product, Ethyl Myristate.[12]

  • Purification (Optional): If purity is insufficient, the product can be further purified using column chromatography.[12]

Protocol 2: Analysis of FAEEs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the quantification of FAEEs, including Ethyl Myristate, from biological samples, a common application in clinical and forensic toxicology.[5][13]

Objective: To detect and quantify Ethyl Myristate and other FAEEs in a biological matrix (e.g., plasma, hair).

Materials:

  • Biological sample (e.g., plasma, hair)

  • Internal standard (e.g., ethyl heptadecanoate-d5)

  • Hexane

  • Acetone

  • Solid Phase Extraction (SPE) cartridges (e.g., amino-propyl silica)

  • GC-MS system with a nonpolar dimethylpolysiloxane column

Methodology:

  • Sample Preparation:

    • For plasma: Add an internal standard to the plasma sample.[13]

    • For hair: Decontaminate, pulverize, and incubate the hair sample in a solvent with the internal standard to extract the analytes.[5]

  • Lipid Extraction: Precipitate proteins using acetone. Isolate lipids from the sample via liquid-liquid extraction with a nonpolar solvent like hexane.[13]

  • Purification: Purify the lipid extract using Solid Phase Extraction (SPE) to isolate the FAEE fraction from other lipid classes.[13]

  • GC-MS Analysis:

    • Inject the purified FAEE fraction into the GC-MS system.

    • The gas chromatograph separates the individual FAEEs (e.g., ethyl myristate, ethyl palmitate, ethyl oleate) based on their boiling points and interaction with the column.[5][14]

    • The mass spectrometer detects and fragments the eluting compounds, allowing for specific identification and quantification based on their mass-to-charge ratio.[13][15]

  • Quantification: Calculate the concentration of each FAEE by comparing its peak area to that of the known concentration of the internal standard.

Biological Significance and Applications

  • Biomarker of Alcohol Consumption: FAEEs, including Ethyl Myristate, are reliable biomarkers for both acute and chronic alcohol intake.[16] They can be measured in various tissues, including blood, adipose tissue, and hair, with hair analysis providing a longer detection window for assessing chronic excessive consumption.[8]

  • Mediators of Cell Injury: FAEEs are not merely markers but are considered active mediators of alcohol-induced organ damage, particularly in the pancreas, liver, and heart.[7][8] Their accumulation can disrupt mitochondrial function and impair cellular processes.[8][17]

  • Commercial Applications: Beyond its biological relevance, Ethyl Myristate is widely used as an emollient in cosmetics, a flavoring agent in food, and a solvent in fragrances due to its pleasant odor and smooth, non-greasy feel.[1][12][18]

Conclusion

Ethyl Myristate is unequivocally classified as a Fatty Acid Ethyl Ester (FAEE). This classification is fundamentally based on its chemical identity as the ester of myristic acid and ethanol. Its synthesis, analysis, and well-documented role as a non-oxidative metabolite of ethanol solidify its position within this important class of lipids. For researchers in toxicology, drug development, and clinical diagnostics, understanding the properties and behavior of Ethyl Myristate is crucial for studies related to alcohol metabolism and its physiological consequences.

References

Exploratory

The Biological Role of Ethyl Myristate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl myristate, a fatty acid ethyl ester (FAEE), is formed endogenously from the non-oxidative metabolism of ethanol (B145695) and myristic acid....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl myristate, a fatty acid ethyl ester (FAEE), is formed endogenously from the non-oxidative metabolism of ethanol (B145695) and myristic acid. While historically utilized as a biomarker for alcohol consumption, emerging research indicates a more active role for ethyl myristate and other FAEEs in cellular lipid metabolism and associated pathologies. This technical guide provides a comprehensive overview of the current understanding of ethyl myristate's biological functions, with a focus on its impact on lipid metabolism. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Ethyl myristate (ethyl tetradecanoate) is the ethyl ester of the saturated fatty acid, myristic acid.[1] It is formed in the body primarily through the non-oxidative metabolism of ethanol, a pathway that becomes significant during alcohol consumption.[2] The enzymes responsible for this synthesis, fatty acid ethyl ester synthases (FAEES), are present in various tissues, including the liver and pancreas.[3] Beyond its role as a stable, long-term marker of alcohol intake detectable in hair and blood, ethyl myristate's structural similarity to endogenous lipids suggests a potential for interaction with and modulation of lipid metabolic pathways. This guide delves into the specifics of these interactions.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data regarding the synthesis of FAEEs and their effects on mitochondrial function.

Table 1: Enzyme Kinetics of Human Myocardial Fatty Acid Ethyl Ester Synthase-II

Substrate (Fatty Acid)Vmax (nmol/mg/h)Km (mM)
Palmitate700.19
Stearate800.12
Oleate (B1233923)1400.10
Linoleate1200.18

Data adapted from a study on human myocardial FAEE synthase-II, providing insights into the enzyme's affinity for various fatty acid substrates.[4]

Table 2: Effect of Fatty Acid Ethyl Esters on Mitochondrial Respiration

ParameterObservationImplication
Respiratory Control Ratio (RCR)Concentration-dependent reductionUncoupling of oxidative phosphorylation
Maximal Rate of Oxygen ConsumptionDecrement with increasing FAEE concentrationImpaired mitochondrial function

This table summarizes the qualitative but significant impact of FAEEs on mitochondrial function, as demonstrated in isolated myocardial mitochondria.[5][6]

Signaling Pathways and Mechanisms of Action

Non-Oxidative Ethanol Metabolism and Ethyl Myristate Formation

The primary pathway for ethyl myristate formation involves the enzymatic esterification of myristic acid with ethanol, catalyzed by FAEE synthases. This process is distinct from the main, oxidative pathway of alcohol metabolism.

Ethanol Ethanol FAEE_Synthase FAEE_Synthase Ethanol->FAEE_Synthase Myristic_Acid Myristic_Acid Myristic_Acid->FAEE_Synthase Ethyl_Myristate Ethyl_Myristate FAEE_Synthase->Ethyl_Myristate Esterification Hydrolysis Hydrolysis Ethyl_Myristate->Hydrolysis Metabolism Hydrolysis->Ethanol Hydrolysis->Myristic_Acid

Figure 1: Metabolic pathway of ethyl myristate formation and hydrolysis.
Mitochondrial Dysfunction

A significant biological effect of FAEEs, including ethyl myristate, is the induction of mitochondrial dysfunction.[5][6] The proposed mechanism suggests that FAEEs act as a shuttle, transporting fatty acids to the mitochondrial membrane. The subsequent hydrolysis of FAEEs at or near the mitochondria releases the fatty acid, which can then act as an uncoupler of oxidative phosphorylation.[5] This leads to a decrease in the mitochondrial membrane potential, reduced ATP synthesis, and overall impaired mitochondrial function.[2][7]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ethyl_Myristate Ethyl_Myristate Mitochondrial_Membrane Mitochondrial_Membrane Ethyl_Myristate->Mitochondrial_Membrane Transport Oxidative_Phosphorylation Oxidative_Phosphorylation Myristic_Acid Myristic_Acid Mitochondrial_Membrane->Myristic_Acid Hydrolysis ATP_Synthesis ATP_Synthesis Oxidative_Phosphorylation->ATP_Synthesis Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Phosphorylation->Mitochondrial_Dysfunction Inhibition Myristic_Acid->Oxidative_Phosphorylation Uncouples

Figure 2: Proposed mechanism of ethyl myristate-induced mitochondrial dysfunction.
Potential Interactions with Lipid-Regulating Transcription Factors

While direct evidence is currently lacking, the role of myristic acid as a substrate for ethyl myristate formation suggests potential indirect effects on key lipid-regulating transcription factors.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are master regulators of cholesterol and fatty acid synthesis.[8][9] Their activity is modulated by cellular lipid levels. While no studies have directly linked ethyl myristate to SREBP activity, alterations in intracellular fatty acid pools due to ethyl myristate metabolism could potentially influence the SREBP pathway.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing a crucial role in lipid and glucose homeostasis.[10][11][12] It is plausible that myristic acid released from ethyl myristate hydrolysis could act as a ligand for PPARs, thereby influencing the expression of genes involved in fatty acid oxidation and storage.

Further research is required to elucidate the direct or indirect effects of ethyl myristate on these critical signaling pathways.

Experimental Protocols

In Vitro Study: Effect of Ethyl Myristate on Hepatocyte Lipid Accumulation

This protocol describes the treatment of cultured primary human hepatocytes to assess the impact of ethyl myristate on intracellular lipid content.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Ethyl myristate (≥99% purity)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin solution (10%)

Procedure:

  • Hepatocyte Culture: Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol in collagen-coated multi-well plates.[13] Culture the cells for 24-48 hours to allow for recovery and monolayer formation.[14][15]

  • Preparation of Ethyl Myristate-BSA Complex: a. Prepare a stock solution of ethyl myristate in ethanol. b. In a sterile tube, add the desired volume of ethyl myristate stock solution to pre-warmed hepatocyte culture medium containing fatty acid-free BSA. c. Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Treatment: a. Aspirate the culture medium from the hepatocytes and wash once with PBS. b. Add the ethyl myristate-BSA complex-containing medium to the cells at various final concentrations (e.g., 10, 50, 100 µM). Include a BSA-only vehicle control. c. Incubate the cells for 24-48 hours.

  • Lipid Staining (Oil Red O): a. Aspirate the treatment medium and wash the cells twice with PBS. b. Fix the cells with 10% formalin for 30 minutes. c. Wash with distilled water and then with 60% isopropanol (B130326). d. Stain with Oil Red O solution for 20 minutes. e. Wash with 60% isopropanol and then with distilled water.

  • Quantification: a. Visualize and capture images of the stained lipid droplets using light microscopy. b. Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a suitable wavelength (e.g., 500 nm) to quantify lipid accumulation.

Start Start Thaw_Plate Thaw and Plate Primary Hepatocytes Start->Thaw_Plate Prepare_EM Prepare Ethyl Myristate-BSA Complex Thaw_Plate->Prepare_EM Treat_Cells Treat Hepatocytes (24-48h) Prepare_EM->Treat_Cells Fix_Stain Fix and Stain with Oil Red O Treat_Cells->Fix_Stain Quantify Quantify Lipid Accumulation Fix_Stain->Quantify End End Quantify->End

Figure 3: Experimental workflow for studying ethyl myristate's effect on hepatocytes.
In Vivo Study: Dietary Administration of Ethyl Myristate in a Rodent Model

This protocol outlines a 90-day feeding study in rats to evaluate the systemic effects of dietary ethyl myristate on lipid metabolism. (Adapted from a similar study on ethyl oleate[16]).

Animals and Housing:

  • Sprague-Dawley rats, 6-8 weeks old, equal numbers of males and females.

  • House individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

  • Provide ad libitum access to water.

Diets:

  • Control Diet: A standard purified diet (e.g., AIN-93G) with fat content provided by a control oil (e.g., high oleic safflower oil).

  • Test Diets: Control diet with ethyl myristate incorporated at different percentages by weight (e.g., 2.5%, 5%, 10%), with the control oil adjusted to maintain isocaloric and isofat conditions.

Procedure:

  • Acclimation: Acclimate animals to the facility and handling for one week.

  • Randomization: Randomly assign animals to control and test diet groups (n=10-15 per group per sex).

  • Dietary Administration: Provide the respective diets for 90 days.

  • Monitoring:

    • Record body weight and food consumption weekly.

    • Perform daily clinical observations.

  • Sample Collection (at termination):

    • Collect blood via cardiac puncture for analysis of plasma lipids (total cholesterol, HDL, LDL, triglycerides) and liver enzymes.

    • Harvest liver and adipose tissue, weigh, and collect samples for histopathology and gene expression analysis (e.g., for SREBP and PPAR target genes).

Ex Vivo Study: Measurement of Mitochondrial Respiration

This protocol details the measurement of the respiratory control ratio (RCR) in isolated mitochondria after exposure to ethyl myristate.[17][18][19][20]

Materials:

  • Freshly isolated mitochondria from a relevant tissue (e.g., liver, heart).

  • Respiration buffer (e.g., MiR05).

  • Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate).

  • ADP solution.

  • Ethyl myristate.

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Determine mitochondrial protein concentration.

  • Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and equilibrate to the desired temperature (e.g., 37°C).

  • Mitochondrial Addition: Add a known amount of isolated mitochondria to the chambers.

  • State 2 Respiration: Add respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration) and allow the respiration rate to stabilize. This is the basal, or State 2, respiration.

  • Ethyl Myristate Treatment: Add a specific concentration of ethyl myristate to the chamber and incubate for a defined period, monitoring any changes in the respiration rate.

  • State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption. This is State 3 respiration.

  • RCR Calculation: Calculate the Respiratory Control Ratio as the ratio of State 3 to State 2 respiration rate (RCR = State 3 / State 2). Compare the RCR of ethyl myristate-treated mitochondria to that of vehicle-treated controls.

Conclusion

Ethyl myristate is more than a passive biomarker of alcohol consumption; it is an active participant in cellular metabolism with a notable impact on mitochondrial function. While its precise interactions with major lipid-regulating signaling pathways are yet to be fully elucidated, the available evidence warrants further investigation into its role in both physiological and pathophysiological processes. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complex biological functions of ethyl myristate and other fatty acid ethyl esters in the broader context of lipid metabolism.

References

Foundational

Ethyl Myristate as a Biomarker for Ethanol Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl myristate, a non-oxidative metabolite of ethanol (B145695), and its application as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl myristate, a non-oxidative metabolite of ethanol (B145695), and its application as a specific and reliable biomarker for alcohol consumption. Ethyl myristate is a member of the fatty acid ethyl esters (FAEEs) family, which are formed in the body following ethanol ingestion. Unlike direct ethanol measurements, which have a short detection window, ethyl myristate and other FAEEs can be detected in various biological matrices for extended periods, offering valuable insights into recent and chronic alcohol use. This document details the biochemical formation of ethyl myristate, presents validated analytical methodologies for its quantification in blood, hair, and meconium, and provides a summary of reported concentrations in different populations. The aim is to equip researchers, scientists, and drug development professionals with the critical information required to effectively utilize ethyl myristate as a biomarker in their respective fields.

Introduction

The accurate assessment of ethanol consumption is crucial in clinical diagnostics, forensic toxicology, and drug development. While blood and breath alcohol concentrations are effective indicators of recent impairment, their utility is limited by the rapid elimination of ethanol from the body. This necessitates the use of biomarkers with longer detection windows to monitor abstinence, identify chronic excessive drinking, and assess fetal alcohol exposure.

Fatty acid ethyl esters (FAEEs), including ethyl myristate, have emerged as highly specific biomarkers of ethanol intake.[1][2] They are formed endogenously through the non-oxidative metabolism of ethanol, where ethanol reacts with fatty acids.[3] The presence of ethyl myristate and other FAEEs in biological specimens is a direct consequence of alcohol consumption.[4] This guide focuses specifically on ethyl myristate, providing a detailed examination of its biochemical basis as a biomarker and the analytical techniques for its reliable measurement.

Biochemical Background: The Non-Oxidative Ethanol Metabolism Pathway

The majority of ingested ethanol is metabolized in the liver via oxidative pathways. However, a smaller fraction undergoes non-oxidative metabolism, leading to the formation of FAEEs.[5] This process involves the enzymatic esterification of ethanol with fatty acids, such as myristic acid.[3] Several enzymes have been implicated in FAEE synthesis, including fatty acid ethyl ester synthases (FAEES) and acyl-CoA:ethanol O-acyltransferase (AEAT).[3][6]

The resulting ethyl myristate is then distributed throughout the body and can accumulate in various tissues and biological matrices, including blood, hair, and meconium.[1][7][8] Its persistence in these matrices allows for a longer detection window compared to ethanol itself.

NonOxidativeEthanolMetabolism cluster_matrices Biological Matrices Ethanol Ethanol Enzymes FAEE Synthases (e.g., Carboxylesterases) Acyl-CoA:Ethanol O-acyltransferase (AEAT) Ethanol->Enzymes FattyAcids Myristic Acid & other Fatty Acids FattyAcids->Enzymes FAEEs Ethyl Myristate & other FAEEs Incorporation Incorporation into Biological Matrices FAEEs->Incorporation Distribution Enzymes->FAEEs Esterification Blood Blood Incorporation->Blood Hair Hair Incorporation->Hair Meconium Meconium Incorporation->Meconium SamplePreparationWorkflow Start Biological Sample (Blood, Hair, Meconium) Homogenization Homogenization/ Washing Start->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Cleanup Clean-up/ Purification Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis

References

Exploratory

In-Vitro Safety and Toxicity Profile of Ethyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl myristate, the ester of myristic acid and ethanol (B145695), is a widely used ingredient in the cosmetic, food, and pharmaceutical industries...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl myristate, the ester of myristic acid and ethanol (B145695), is a widely used ingredient in the cosmetic, food, and pharmaceutical industries.[1][2] Its primary functions include acting as an emollient, skin conditioning agent, fragrance component, and flavoring agent.[2] This technical guide provides a comprehensive overview of the available in-vitro safety and toxicity data for ethyl myristate, outlines standard experimental protocols for its assessment, and discusses potential cellular mechanisms of action. While ethyl myristate has a long history of safe use and is generally recognized as safe (GRAS) for its intended applications, this guide highlights the need for further quantitative in-vitro studies to fully characterize its toxicological profile at the cellular level.

Introduction

Ethyl myristate (CAS No. 124-06-1) is a fatty acid ester with a well-established role in various consumer and industrial products.[3] Its physical and chemical properties, such as its oily texture and pleasant odor, make it a versatile ingredient.[2] In the context of in-vitro studies, understanding the safety and toxicity profile of any compound is paramount to ensure the validity of experimental results and the safety of researchers. This guide aims to consolidate the existing knowledge on the in-vitro safety of ethyl myristate and to provide a framework for its further toxicological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl myristate is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl Myristate

PropertyValueReference
Molecular Formula C16H32O2[3]
Molecular Weight 256.42 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Waxy, reminiscent of orris[3]
Melting Point 11-12 °C[4]
Boiling Point 178-180 °C at 12 mmHg[4]
Solubility Insoluble in water; soluble in ethanol and ether[4]

In-Vitro Toxicity Data

The following tables summarize the available qualitative information and highlight the data gaps for key toxicological endpoints.

Table 2: Summary of In-Vitro Cytotoxicity Data for Ethyl Myristate

EndpointAssayResultReference
Cell Viability MTT AssayNo specific data found.N/A
Cell Membrane Integrity Neutral Red Uptake (NRU) AssayNo specific data found.N/A
Cell Lysis Lactate (B86563) Dehydrogenase (LDH) AssayNo specific data found.N/A

Table 3: Summary of In-Vitro Genotoxicity Data for Ethyl Myristate

EndpointAssayResultReference
Gene Mutation Ames Test (Bacterial Reverse Mutation Assay)No specific data found. Isopropyl Myristate was negative in genotoxicity tests.[4][4]
Chromosomal Damage In-Vitro Chromosomal Aberration AssayNo specific data found.N/A
DNA Damage In-Vitro Micronucleus TestNo specific data found.N/A

Table 4: Summary of In-Vitro Dermal and Ocular Irritation Data for Ethyl Myristate

EndpointAssayResultReference
Dermal Irritation Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™)Dermal exposure to myristic acid and butyl myristate was not irritating.[4][4]
Ocular Irritation Bovine Corneal Opacity and Permeability (BCOP) AssayMyristic acid, isopropyl myristate, and myristyl myristate were minimally irritating to the eyes.[4][4]
Sensitization N/AEthyl myristate was not a sensitizer.[4][4]

Standard Experimental Protocols for In-Vitro Toxicity Assessment

For researchers planning to conduct in-vitro toxicity studies on ethyl myristate, the following standard protocols are recommended.

Cytotoxicity Assays

4.1.1. MTT Assay (Cell Viability)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Lines: Human dermal fibroblasts (HDF) or other relevant cell lines.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of ethyl myristate in a suitable solvent (e.g., DMSO) and then in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Replace the culture medium with the medium containing different concentrations of ethyl myristate and incubate for 24, 48, or 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Endpoint: IC50 value (the concentration that inhibits cell viability by 50%).

4.1.2. Neutral Red Uptake (NRU) Assay (Cell Membrane Integrity)

This assay assesses the viability of cells based on their ability to take up and accumulate the supravital dye neutral red in their lysosomes.[6][7][8][9]

  • Cell Lines: Balb/c 3T3 cells or other appropriate cell lines.

  • Procedure:

    • Seed cells in a 96-well plate and incubate until they reach the desired confluency.

    • Expose cells to various concentrations of ethyl myristate for a defined period.

    • Remove the treatment medium and incubate the cells with a medium containing neutral red.

    • Wash the cells to remove excess dye.

    • Extract the incorporated dye from the cells using a destain solution.

    • Measure the absorbance of the extracted dye at approximately 540 nm.

  • Endpoint: IC50 value.

4.1.3. Lactate Dehydrogenase (LDH) Assay (Cell Lysis)

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[10][11][12][13]

  • Cell Lines: Any cell line of interest.

  • Procedure:

    • Seed cells in a 96-well plate and treat with different concentrations of ethyl myristate.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.

    • Incubate to allow the enzymatic reaction to proceed.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Endpoint: Percentage of LDH release relative to a positive control (total lysis).

Genotoxicity Assays

4.2.1. Ames Test (Bacterial Reverse Mutation Assay)

This test uses various strains of Salmonella typhimurium to detect gene mutations.[14][15][16][17]

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacterial tester strains are exposed to various concentrations of ethyl myristate.

    • The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for Salmonella).

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

4.2.2. In-Vitro Chromosomal Aberration Assay

This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[18][19][20][21][22]

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are treated with at least three concentrations of ethyl myristate, with and without metabolic activation (S9).

    • Cells are harvested at a suitable time after treatment.

    • Metaphase cells are prepared and stained.

    • Chromosomes are microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

4.2.3. In-Vitro Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus.[23][24][25][26][27]

  • Cell Lines: L5178Y mouse lymphoma cells, CHO cells, or human lymphocytes.

  • Procedure:

    • Cells are exposed to ethyl myristate with and without metabolic activation.

    • If using the cytokinesis-block method, cytochalasin B is added to prevent cell division after one nuclear division, resulting in binucleated cells.

    • Cells are harvested and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in interphase cells (or binucleated cells) is determined.

  • Endpoint: A significant increase in the frequency of micronucleated cells.

Dermal and Ocular Irritation Assays

4.3.1. Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™ Skin Irritation Test)

This in-vitro test assesses the potential of a substance to cause skin irritation.[28][29][30]

  • Model: A three-dimensional human epidermis model cultured from normal human keratinocytes.

  • Procedure:

    • The test substance is applied topically to the surface of the epidermis tissue.

    • After a defined exposure period, the substance is removed by rinsing.

    • The tissue is incubated for a post-exposure period.

    • Tissue viability is assessed using the MTT assay.

  • Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates an irritant potential.

4.3.2. Bovine Corneal Opacity and Permeability (BCOP) Assay

This organotypic model is used to evaluate the potential for a substance to cause severe eye irritation or corrosion.[31][32][33][34][35]

  • Model: Freshly isolated bovine corneas.

  • Procedure:

    • The test substance is applied to the epithelial surface of the cornea.

    • After a defined exposure time, the substance is rinsed off.

    • Corneal opacity is measured using an opacitometer.

    • Corneal permeability is determined by measuring the passage of fluorescein (B123965) dye through the cornea.

  • Endpoint: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the irritation potential.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific data for ethyl myristate is lacking, fatty acid esters can potentially interact with various cellular signaling pathways. It is important to note that the following are theoretical considerations and would require experimental validation for ethyl myristate.

  • Membrane Perturbation: As a lipophilic molecule, high concentrations of ethyl myristate could potentially intercalate into cell membranes, altering their fluidity and function. This could non-specifically affect membrane-bound proteins and signaling complexes.

  • Metabolic Effects: Hydrolysis of ethyl myristate to myristic acid could lead to an intracellular increase in this saturated fatty acid. Elevated levels of myristic acid have been implicated in cellular stress responses, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction in certain cell types.

  • Inflammatory Signaling: Some fatty acids can activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) measurement Measure Endpoint (Absorbance) MTT->measurement NRU NRU Assay (Lysosomal Integrity) NRU->measurement LDH LDH Assay (Membrane Integrity) LDH->measurement start Prepare Cell Culture (e.g., HDF, 3T3) treatment Treat with Ethyl Myristate (Dose-Response) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation incubation->MTT Add MTT incubation->NRU Add Neutral Red incubation->LDH Collect Supernatant analysis Data Analysis (Calculate IC50) measurement->analysis

Caption: General workflow for in-vitro cytotoxicity assessment of Ethyl Myristate.

Experimental_Workflow_Genotoxicity cluster_assays Genotoxicity Assays Ames Ames Test (Gene Mutation) scoring Score for Genetic Damage Ames->scoring Count revertant colonies Chromo Chromosomal Aberration (Clastogenicity) Chromo->scoring Microscopic analysis Micro Micronucleus Test (Clastogenicity/Aneugenicity) Micro->scoring Count micronuclei start Prepare Test System (Bacteria/Mammalian Cells) treatment Expose to Ethyl Myristate (± S9 Metabolic Activation) start->treatment incubation Incubate treatment->incubation incubation->Ames Plate on selective media incubation->Chromo Prepare metaphase spreads incubation->Micro Harvest and stain cells analysis Statistical Analysis scoring->analysis

Caption: General workflow for in-vitro genotoxicity assessment of Ethyl Myristate.

Dermal_Ocular_Irritation_Workflow cluster_dermal Dermal Irritation cluster_ocular Ocular Irritation RhE_model Reconstructed Human Epidermis (RhE) Model RhE_treat Topical Application of Ethyl Myristate RhE_model->RhE_treat RhE_viability Assess Viability (MTT) RhE_treat->RhE_viability BCOP_model Bovine Cornea BCOP_treat Topical Application of Ethyl Myristate BCOP_model->BCOP_treat BCOP_endpoints Measure Opacity & Permeability BCOP_treat->BCOP_endpoints start Test Substance: Ethyl Myristate start->RhE_model start->BCOP_model

Caption: Workflow for in-vitro dermal and ocular irritation testing.

Conclusion and Future Directions

Future in-vitro studies should focus on:

  • Quantitative Cytotoxicity Assessment: Determining the IC50 values of ethyl myristate in various relevant human cell lines using assays such as the MTT, NRU, and LDH assays.

  • Comprehensive Genotoxicity Testing: Conducting a full battery of in-vitro genotoxicity tests, including the Ames test, chromosomal aberration assay, and micronucleus test, following OECD guidelines.

  • Mechanistic Studies: Investigating the potential for ethyl myristate and its metabolite, myristic acid, to modulate key cellular signaling pathways, particularly at high concentrations.

Generating this data will provide a more robust, data-driven basis for the safety assessment of ethyl myristate in existing and future applications.

References

Protocols & Analytical Methods

Method

Quantification of Ethyl Myristate in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl myristate, a fatty acid ethyl ester (FAEE), is a non-oxidative metabolite of ethanol (B145695) and has emerged as a significant biomarker...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl myristate, a fatty acid ethyl ester (FAEE), is a non-oxidative metabolite of ethanol (B145695) and has emerged as a significant biomarker for assessing alcohol consumption. Unlike ethanol, which is rapidly eliminated from the body, ethyl myristate and other FAEEs can be detected in various biological matrices for an extended period, providing a longer window of detection for recent alcohol intake. This document provides detailed application notes and protocols for the quantification of ethyl myristate in biological samples, primarily focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Biological Significance and Applications

The presence and concentration of ethyl myristate in biological samples are indicative of recent ethanol ingestion. Its quantification is valuable in various research and clinical settings:

  • Alcohol Consumption Monitoring: In clinical trials and research studies, ethyl myristate levels can objectively monitor alcohol consumption or abstinence.

  • Forensic Toxicology: It serves as a reliable marker in forensic investigations to determine alcohol use.

  • Drug Development: For pharmaceuticals where alcohol consumption is a contraindication, monitoring ethyl myristate can ensure patient compliance and safety.

Ethyl myristate is formed through the enzymatic esterification of myristic acid with ethanol. This process is catalyzed by FAEE synthases and acyl-CoA: ethanol O-acyltransferases.

Ethyl Myristate Formation Non-Oxidative Ethanol Metabolism Ethanol Ethanol Enzymes FAEE Synthases / Acyl-CoA:Ethanol O-Acyltransferases Ethanol->Enzymes Myristic_Acid Myristic Acid / Myristoyl-CoA Myristic_Acid->Enzymes Ethyl_Myristate Ethyl Myristate Enzymes->Ethyl_Myristate

Caption: Enzymatic formation of ethyl myristate from ethanol.

Quantitative Data Summary

The following tables summarize the reported quantitative levels of ethyl myristate in various biological samples. These values can serve as a reference for expected concentration ranges.

Table 1: Quantification of Ethyl Myristate in Human Blood Samples

Biological MatrixAnalytical MethodReported Concentration / LLOQReference
Dried Blood Spots (DBS)LC-MS/MSMean Peak Concentration: 14 ± 4 ng/mL[1]
Dried Blood Spots (DBS)LC-MS/MSLLOQ: 15 - 37 ng/mL (for four major FAEEs)[1]
Post-mortem PlasmaGC-MS/MSLLOQ: 0.015 µg/mL[2]

Table 2: Quantification of Ethyl Myristate in Human Hair Samples

Biological MatrixAnalytical MethodReported LLOQ / LODReference
HairGC-MSLLOQ: 30 pg/mg[3]
HairSPME-GC/MSLOD: 0.005 - 0.009 ng/mg[4]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of ethyl myristate from common biological matrices. An overview of the general workflow is presented below.

Experimental Workflow General Workflow for Ethyl Myristate Quantification Sample_Collection Sample Collection (Plasma, Hair, Tissue) Extraction Extraction (LLE, SPE, SPME) Sample_Collection->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A generalized experimental workflow for analysis.

Protocol 1: Quantification of Ethyl Myristate in Plasma/Serum by GC-MS

This protocol details a liquid-liquid extraction (LLE) method followed by GC-MS analysis, suitable for plasma and serum samples.

1. Materials and Reagents

  • Ethyl myristate standard

  • Internal Standard (e.g., d5-ethyl myristate or ethyl heptadecanoate)

  • Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Heptane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Glass centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • GC-MS system

2. Sample Preparation and Extraction

  • Thaw plasma/serum samples at room temperature.

  • Pipette 500 µL of the sample into a 15 mL glass centrifuge tube.

  • Add 25 µL of the internal standard solution.

  • Add 1.5 mL of cold methanol (-80°C) for protein precipitation.

  • Vortex for 5 minutes.

  • Centrifuge at 2500 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dry residue in 100 µL of heptane.

  • Vortex for 1 minute and transfer to a GC vial with a micro-insert.

3. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z):

    • Ethyl Myristate: 88, 101, 157

    • d5-Ethyl Myristate (IS): 93, 106

Protocol 2: Quantification of Ethyl Myristate in Hair by HS-SPME-GC-MS

This protocol utilizes headspace solid-phase microextraction (HS-SPME) for a solvent-minimized extraction from hair samples.[5]

1. Materials and Reagents

  • Ethyl myristate standard

  • Internal Standard (e.g., d5-ethyl myristate)

  • Deionized water

  • Methanol (HPLC grade)

  • Heptane (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 20 mL headspace vials with septa

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

  • GC-MS system

2. Sample Preparation and Decontamination

  • Wash approximately 50 mg of hair sequentially with deionized water and methanol to remove external contaminants.

  • Dry the hair sample thoroughly at room temperature.

  • Cut the dried hair into small segments (1-2 mm).

3. Headspace SPME Extraction

  • Place the cut hair sample into a 20 mL headspace vial.

  • Add 250 µL of DMSO and 3 mL of heptane.

  • Add the internal standard.

  • Seal the vial and incubate at 90°C for 60 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 90°C.

4. GC-MS Analysis

  • GC-MS System and Column: As described in Protocol 1.

  • Injection: Desorb the SPME fiber in the GC inlet for 2 minutes at 250°C in splitless mode.

  • Oven Program and MS Parameters: As described in Protocol 1.

Protocol 3: Quantification of Ethyl Myristate in Plasma by LC-MS/MS

This protocol provides a method for the sensitive quantification of ethyl myristate in plasma using LC-MS/MS.

1. Materials and Reagents

  • Ethyl myristate standard

  • Internal Standard (e.g., d5-ethyl myristate)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system

2. Sample Preparation

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of 50:50 methanol:water.

3. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 50% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ethyl Myristate: Q1: 257.2 -> Q3: 88.1

    • d5-Ethyl Myristate (IS): Q1: 262.2 -> Q3: 93.1

Data Analysis and Quality Control

  • Calibration Curve: A multi-point calibration curve should be prepared by spiking blank matrix with known concentrations of ethyl myristate and a constant concentration of the internal standard.

  • Quality Control Samples: Prepare low, medium, and high concentration QC samples to be run with each batch of unknown samples to ensure accuracy and precision.

  • Quantification: The concentration of ethyl myristate in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Conclusion

The quantification of ethyl myristate in biological samples is a robust and reliable method for monitoring alcohol consumption. The choice of analytical technique and sample preparation protocol should be guided by the specific research question, the biological matrix available, and the required sensitivity. The protocols provided herein offer a starting point for the development and validation of methods for the accurate quantification of this important biomarker.

References

Application

Application Notes and Protocols for Using Ethyl Myristate as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing ethyl myristate as an internal standard in chromatographic analyses, with a primary focus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl myristate as an internal standard in chromatographic analyses, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of fatty acid ethyl esters (FAEEs) as biomarkers of alcohol consumption. A general protocol for High-Performance Liquid Chromatography (HPLC) is also presented.

Introduction to Internal Standards in Chromatography

In quantitative chromatography, an internal standard (IS) is a compound of a known concentration that is added to a sample to correct for variations during the analytical process. The use of an internal standard is a powerful technique to improve the precision and accuracy of results by compensating for potential sample loss during preparation, variations in injection volume, and fluctuations in detector response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and well-resolved from other components in the chromatogram.

Ethyl myristate (ethyl tetradecanoate) is a fatty acid ethyl ester that can be employed as an internal standard in specific chromatographic applications. Its properties, such as being a long-chain fatty acid ester, make it suitable for methods analyzing similar compounds.

Application: Quantification of Fatty Acid Ethyl Esters (FAEEs) as Alcohol Biomarkers by GC-MS

FAEEs are non-oxidative metabolites of ethanol (B145695) and their presence in biological matrices like hair and blood can serve as reliable biomarkers for chronic and excessive alcohol consumption. Ethyl myristate is one of the four major FAEEs, along with ethyl palmitate, ethyl oleate, and ethyl stearate, that are often monitored. In this context, a structurally similar compound not typically found in the sample, or a deuterated analog, is used as the internal standard. For the purpose of these notes, we will describe a protocol where ethyl myristate is an analyte and a related compound is the internal standard.

Experimental Protocol: GC-MS Analysis of FAEEs in Hair

This protocol outlines a method for the determination of ethyl myristate and other FAEEs in hair samples.

1. Sample Preparation

  • Decontamination: Wash approximately 50 mg of hair sequentially with methanol (B129727) and n-hexane to remove external contaminants. Allow the hair to dry completely.

  • Pulverization: Pulverize the decontaminated hair using a ball mill to increase the surface area for extraction.

  • Extraction:

    • To the pulverized hair sample, add a known concentration of the internal standard solution (e.g., deuterated ethyl myristate-d5 or ethyl heptadecanoate).

    • Add an extraction solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and n-hexane.[1]

    • Sonicate the mixture for an extended period (e.g., 2 hours) to facilitate the extraction of FAEEs from the hair matrix.

    • Separate the n-hexane layer, which contains the FAEEs and the internal standard.

    • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., n-hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Recommended ions to monitor for FAEEs are m/z 88 and 101.[2]

3. Data Analysis

  • Identify the peaks corresponding to ethyl myristate and the internal standard based on their retention times and characteristic ions.

  • Calculate the peak area ratio of ethyl myristate to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their corresponding concentrations.

  • Determine the concentration of ethyl myristate in the sample by interpolating its peak area ratio on the calibration curve.

Data Presentation: Validation Parameters for FAEE Analysis

The following table summarizes typical validation data for the quantitative analysis of FAEEs using an internal standard approach with GC-MS.

ParameterEthyl MyristateEthyl PalmitateEthyl OleateEthyl Stearate
Linearity Range (ng/mL) 15 - 100026 - 100014 - 100037 - 1000
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 15261437
Intra-day Precision (%RSD) < 10%< 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%90 - 110%90 - 110%

Data is representative and may vary based on the specific method and laboratory.

General Protocol: Using Ethyl Myristate as an Internal Standard in HPLC

While less common for FAEE analysis than GC-MS, HPLC can be used for the separation of long-chain esters. The following is a general protocol for reversed-phase HPLC (RP-HPLC) where ethyl myristate could be used as an internal standard for the quantification of other nonpolar, long-chain analytes.

Experimental Protocol: RP-HPLC-UV Analysis

1. Sample and Standard Preparation

  • Internal Standard Stock Solution: Accurately weigh a known amount of ethyl myristate and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration.

  • Analyte Stock Solution: Prepare a stock solution of the analyte of interest in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the ethyl myristate internal standard stock solution and varying volumes of the analyte stock solution to volumetric flasks and diluting with the mobile phase.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Add a precise volume of the ethyl myristate internal standard stock solution to the extracted sample.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of long-chain esters.[2] For example:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm (for analytes with weak chromophores).[3]

  • Injection Volume: 10 µL.

3. Data Analysis

  • The data analysis procedure is analogous to the GC-MS method, using the peak area ratio of the analyte to the ethyl myristate internal standard for quantification.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hair Sample (50 mg) Decontamination Decontamination (Methanol & n-Hexane) Sample->Decontamination Pulverization Pulverization Decontamination->Pulverization Add_IS Addition of Internal Standard (e.g., Ethyl Myristate-d5) Pulverization->Add_IS Extraction Solvent Extraction (DMSO/n-Hexane) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution GCMS GC-MS System Reconstitution->GCMS Separation Chromatographic Separation (HP-5ms column) GCMS->Separation Detection Mass Spectrometry Detection (SIM Mode: m/z 88, 101) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Construction Ratio_Calculation->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for FAEE analysis in hair by GC-MS.

Internal_Standard_Logic Analyte Analyte in Sample Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (IS) (Known Concentration) IS->Sample_Prep Analysis Chromatographic Analysis (GC or HPLC) Sample_Prep->Analysis Analyte_Response Analyte Response (Peak Area) Analysis->Analyte_Response IS_Response IS Response (Peak Area) Analysis->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of Internal Standard Calibration.

References

Method

Ethyl Myristate as a solvent for topical drug delivery formulations

Application Notes and Protocols for Researchers and Drug Development Professionals Introduction Ethyl myristate, the ethyl ester of myristic acid, is a versatile excipient increasingly utilized in topical and transdermal...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ethyl myristate, the ethyl ester of myristic acid, is a versatile excipient increasingly utilized in topical and transdermal drug delivery systems.[1][2] Its favorable physicochemical properties, including its role as a solvent, emollient, and skin penetration enhancer, make it a valuable component in the formulation of creams, lotions, and gels.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging ethyl myristate in their topical formulations.

Physicochemical Properties of Ethyl Myristate

Ethyl myristate is a clear, colorless liquid with a faint, waxy odor. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C16H32O2[3]
Molecular Weight 256.42 g/mol [3]
Appearance Clear, colorless liquid
Odor Faint, waxy
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and oils.
LogP (Octanol/Water) ~6.9
Viscosity Low
Applications in Topical Formulations

Ethyl myristate serves multiple functions in topical drug delivery:

  • Solvent: Due to its lipophilic nature, ethyl myristate is an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This property is crucial for achieving a therapeutically effective concentration of the drug in the formulation.

  • Penetration Enhancer: Ethyl myristate can enhance the permeation of drugs across the stratum corneum, the outermost layer of the skin. It is believed to achieve this by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of the API into the deeper layers of the skin.

  • Emollient: It imparts a smooth, non-greasy feel to topical formulations, improving patient compliance and aesthetic appeal.[1][2]

Quantitative Data

The following tables summarize the available quantitative data regarding the solubility of common nonsteroidal anti-inflammatory drugs (NSAIDs) and their skin permeation enhancement. Note: Specific solubility and permeation data for ethyl myristate are limited in publicly available literature. The data for isopropyl myristate, a structurally similar fatty acid ester, is provided as a close approximation and a valuable reference point.

Table 1: Solubility of Selected APIs
Active Pharmaceutical Ingredient (API)SolventSolubility (mg/mL)Reference
IbuprofenIsopropyl Myristate~50[4]
Ketoprofen (B1673614)Isopropyl MyristateData not readily available
Diclofenac (B195802) SodiumIsopropyl MyristateVery low (hydrophilic salt)[5]
Diclofenac (acid form)Isopropyl Myristate~4.5 (with ion-pairing agent)[6]
Table 2: In Vitro Skin Permeation Enhancement
Active Pharmaceutical Ingredient (API)VehiclePermeation Flux (µg/cm²/h)Enhancement Ratio*Reference
IbuprofenIsopropyl Myristate based patchNot specifiedSignificant enhancement observed[7]
KetoprofenPatch with Oleic Acid~6.228.57[8]
Diclofenac SodiumPseudolatex patch with 10% Isopropyl MyristateNot specifiedSignificant enhancement observed[9][10]

*Enhancement Ratio is the factor by which the flux is increased compared to a control formulation without the enhancer.

Experimental Protocols

Protocol 1: Determination of Saturation Solubility of an API in Ethyl Myristate

Objective: To determine the maximum concentration of an API that can be dissolved in ethyl myristate at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Ethyl myristate

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Incubator or water bath with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API powder to a glass vial containing a known volume (e.g., 5 mL) of ethyl myristate.

  • Place a magnetic stir bar in the vial, cap it tightly, and place it on a magnetic stirrer inside an incubator set to the desired temperature (e.g., 32°C to mimic skin surface temperature).

  • Stir the mixture for 24-48 hours to ensure equilibrium is reached.

  • After the stirring period, allow the suspension to settle for at least 2 hours in the incubator to let undissolved particles sediment.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved API.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC method or other appropriate analytical technique.

  • Calculate the saturation solubility of the API in ethyl myristate in mg/mL.

Protocol 2: Preparation of a Topical Gel Formulation using Ethyl Myristate

Objective: To prepare a stable and homogenous topical gel containing an API solubilized in ethyl myristate.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Ethyl myristate

  • Gelling agent (e.g., Carbopol 940, HPMC)[11]

  • Co-solvent (e.g., Ethanol, Propylene Glycol)[12]

  • Neutralizing agent (e.g., Triethanolamine, if using Carbopol)[11]

  • Purified water

  • Beakers

  • Homogenizer or high-shear mixer

  • pH meter

  • Viscometer

Procedure:

  • Oil Phase Preparation: In a beaker, dissolve the desired amount of API in ethyl myristate with the aid of a co-solvent like ethanol if necessary. Gentle warming and stirring can be used to facilitate dissolution.

  • Aqueous Phase (Gel Base) Preparation:

    • For Carbopol-based gel: Disperse the Carbopol powder in purified water with continuous stirring until a uniform dispersion is formed. Avoid clump formation.

    • For HPMC-based gel: Disperse the HPMC powder in hot water (around 80°C) and then add cold water while stirring to promote hydration and gel formation.

  • Emulsification/Gel Formation: Slowly add the oil phase (API in ethyl myristate) to the aqueous gel base while homogenizing at a moderate speed.

  • Neutralization (for Carbopol gel): While stirring, slowly add the neutralizing agent (e.g., triethanolamine) dropwise to the formulation until the desired pH (typically 5.5-7.0) and viscosity are achieved.[12]

  • Final Mixing: Continue mixing at a lower speed until a homogenous and translucent gel is formed.

  • Characterization: Measure the pH and viscosity of the final gel formulation. Visually inspect for homogeneity and clarity.

Protocol 3: In Vitro Skin Permeation Study using a Franz Diffusion Cell

Objective: To evaluate the permeation of an API from a topical formulation containing ethyl myristate through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Topical formulation from Protocol 2

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC system or other analytical instrument for API quantification

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Mount the skin section on the Franz cell with the stratum corneum side facing the donor compartment.

    • Clamp the donor and receptor compartments together.

  • Equilibration: Place the assembled Franz cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Sample Application: Apply a known amount (e.g., 10-20 mg/cm²) of the topical gel formulation uniformly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor solution through the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples for the concentration of the API using a validated HPLC method or other sensitive analytical technique.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) if the concentration in the donor compartment is known and remains relatively constant.

Visualizations

Mechanism of Skin Permeation Enhancement

G cluster_0 Stratum Corneum cluster_1 Topical Formulation Corneocytes Corneocytes LipidMatrix Lipid Bilayers DeeperSkin Viable Epidermis and Dermis LipidMatrix->DeeperSkin Increased Permeation API API API->LipidMatrix Partitioning EM Ethyl Myristate EM->LipidMatrix Disruption

Caption: Mechanism of skin permeation enhancement by ethyl myristate.

Experimental Workflow for In Vitro Skin Permeation Study

G A Skin Preparation B Franz Cell Assembly A->B C Equilibration (32°C) B->C D Formulation Application C->D E Sampling at Time Intervals D->E F HPLC Analysis E->F G Data Analysis (Flux, Kp) F->G

Caption: Workflow for an in vitro skin permeation study.

Formulation Development Logic

G cluster_0 Input Parameters cluster_1 Formulation Strategy cluster_2 Characterization & Optimization API_Props API Physicochemical Properties Solvent_Selection Solvent Selection (e.g., Ethyl Myristate) API_Props->Solvent_Selection Target_Profile Target Product Profile Vehicle_Selection Vehicle Selection (Gel, Cream, etc.) Target_Profile->Vehicle_Selection Enhancer_Selection Penetration Enhancer Selection Solvent_Selection->Enhancer_Selection Permeation_Studies In Vitro Permeation Studies Enhancer_Selection->Permeation_Studies Physicochem_Tests Physicochemical Tests (pH, Viscosity, etc.) Vehicle_Selection->Physicochem_Tests Stability_Studies Stability Studies Physicochem_Tests->Stability_Studies Final_Formulation Optimized Topical Formulation Permeation_Studies->Final_Formulation Stability_Studies->Final_Formulation

Caption: Logical flow in topical formulation development.

References

Application

Application Notes and Protocols: Ethyl Myristate in Cosmetic and Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl myristate, the ester of myristic acid and ethanol (B145695), is a versatile ingredient with widespread applications in the cosmetic and p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl myristate, the ester of myristic acid and ethanol (B145695), is a versatile ingredient with widespread applications in the cosmetic and pharmaceutical industries. Its unique physicochemical properties make it a valuable component in a variety of formulations, where it functions primarily as an emollient, solvent, penetration enhancer, and fragrance component. These application notes provide a comprehensive overview of the use of ethyl myristate, including its properties, typical applications, and detailed experimental protocols for its evaluation in formulations.

Physicochemical Properties of Ethyl Myristate

A thorough understanding of the physical and chemical properties of ethyl myristate is fundamental to its effective application in formulation development.

PropertyValueReference
Synonyms Ethyl tetradecanoate, Myristic acid ethyl ester[1]
CAS Number 124-06-1[1]
Molecular Formula C₁₆H₃₂O₂[2]
Molecular Weight 256.42 g/mol [1]
Appearance Colorless to pale yellow clear liquid[3]
Odor Mild, waxy, soapy, reminiscent of orris[3][4]
Melting Point 11-12 °C[3]
Boiling Point 178-180 °C at 12 mm Hg[3]
Density ~0.86 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in ethanol and ether[2]
Refractive Index n20/D 1.434 - 1.438[1]

Applications in Cosmetic and Pharmaceutical Formulations

Ethyl myristate's multifunctional nature allows for its incorporation into a wide array of products.[5]

Cosmetic Applications

In cosmetics, ethyl myristate is prized for its sensory characteristics and skin-conditioning properties.[2]

  • Emollient: It imparts a soft, smooth, and non-greasy feel to the skin, making it a common ingredient in moisturizers, lotions, and creams.[2][6]

  • Solvent: It can be used to dissolve other ingredients, such as active compounds and fragrance components.[2]

  • Fragrance: It possesses a mild, pleasant odor and can also act as a carrier for other fragrance compounds.[3][6]

  • Texture Enhancer: It improves the spreadability and texture of cosmetic formulations.[2][3]

Pharmaceutical Applications

In the pharmaceutical field, ethyl myristate is primarily utilized for its role in topical drug delivery.

  • Penetration Enhancer: It facilitates the absorption of active pharmaceutical ingredients (APIs) through the skin by disrupting the highly organized structure of the stratum corneum lipids.[1][5] This can lead to improved bioavailability and therapeutic efficacy of topical medications.

  • Solvent and Carrier: It serves as a solvent and carrier for various APIs in topical formulations such as creams, ointments, and gels.[1][5]

Typical Concentration Ranges

While specific concentrations are formulation-dependent, the following provides a general guideline based on its function and data from similar esters:

ApplicationFormulation TypeTypical Concentration Range (w/w)
Emollient Creams, Lotions, Moisturizers1 - 10%
Penetration Enhancer Topical Gels, Ointments, Transdermal Patches2 - 15%
Solvent/Carrier Topical Solutions, Suspensions5 - 20%
Fragrance Component Perfumes, Scented ProductsAs part of a fragrance oil, which is typically used at 0.2-1% in creams and sprays.[6]

Note: These are estimated ranges. The optimal concentration of ethyl myristate should be determined through formulation-specific stability and efficacy testing. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristic acid and its esters, including ethyl myristate, are safe as cosmetic ingredients in the present practices of use and concentration.[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of formulations containing ethyl myristate.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to assess the ability of ethyl myristate to enhance the penetration of an active pharmaceutical ingredient (API) through the skin.

Objective: To quantify the permeation of an API from a topical formulation containing ethyl myristate through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulation with and without ethyl myristate (control)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles

  • Parafilm

Methodology:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Equilibrate the skin sections in the receptor solution for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber of the Franz diffusion cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin section between the donor and receptor chambers with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the assembled cells in a water bath maintained at 32 ± 1 °C to simulate skin surface temperature.

  • Formulation Application and Sampling:

    • Apply a known amount (e.g., 100 mg) of the test formulation evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber with parafilm to prevent evaporation.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and enhancement ratio (ER) to evaluate the effect of ethyl myristate.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane assemble Assemble Franz Cell prep_skin->assemble prep_solution Prepare Receptor Solution prep_solution->assemble prep_formulation Prepare Formulation apply Apply Formulation prep_formulation->apply assemble->apply sample Collect Samples at Time Intervals apply->sample analyze Analyze Samples (HPLC) sample->analyze calculate Calculate Permeation Parameters analyze->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for an in vitro skin permeation study.

Protocol 2: Accelerated Stability Testing of a Cosmetic Emulsion

This protocol is designed to predict the long-term stability of a cosmetic emulsion containing ethyl myristate.

Objective: To evaluate the physical and chemical stability of a cosmetic emulsion under accelerated conditions.

Materials:

  • Cosmetic emulsion containing ethyl myristate

  • Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Refrigerator (5°C ± 3°C) and freezer (-10°C ± 2°C)

  • pH meter

  • Viscometer

  • Microscope

  • Appropriate packaging for the emulsion

Methodology:

  • Sample Preparation and Storage:

    • Prepare three batches of the cosmetic emulsion and package them in the intended commercial containers.

    • Store the samples under the following conditions:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C

    • Conduct freeze-thaw cycling: Store samples at -10°C for 24 hours, then at room temperature for 24 hours. Repeat for at least three cycles.

  • Evaluation at Time Intervals:

    • Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing; 0, 3, 6, 9, 12, 18, 24 months for room temperature testing).

    • Assess the following parameters:

      • Physical Appearance: Color, odor, phase separation, creaming, and texture.

      • pH: Measure the pH of the emulsion.

      • Viscosity: Measure the viscosity using a suitable viscometer.

      • Microscopic Examination: Observe the droplet size and distribution of the emulsion under a microscope to check for coalescence.

  • Data Analysis:

    • Compare the results from the accelerated and freeze-thaw studies with the control samples stored at room temperature.

    • Any significant changes in the physical parameters may indicate instability.

    • Based on the data, predict the shelf life of the product.

Logical Flow for Accelerated Stability Testing

G start Start: Prepare Emulsion Batches storage Store under Different Conditions (Accelerated, Room Temp, Freeze-Thaw) start->storage evaluation Evaluate at Time Intervals (Physical & Chemical Properties) storage->evaluation comparison Compare with Control evaluation->comparison decision Decision: Stable or Unstable? comparison->decision decision->start Unstable (Reformulate) end End: Determine Shelf Life decision->end Stable

Caption: Decision-making flow for stability testing.

Protocol 3: Sensory Evaluation of a Cosmetic Cream

This protocol outlines a method for assessing the sensory attributes of a cosmetic cream containing ethyl myristate.

Objective: To quantify the sensory characteristics (texture, skin feel) of a cosmetic cream.

Materials:

  • Cosmetic cream with and without ethyl myristate (control)

  • Trained sensory panel (10-15 panelists)

  • Controlled environment room (constant temperature and humidity)

  • Standardized application protocols and questionnaires

  • Data analysis software

Methodology:

  • Panelist Training:

    • Train panelists to identify and rate the intensity of specific sensory attributes using standardized scales (e.g., a 15-point scale).

    • Key attributes to evaluate include:

      • Appearance: Gloss, color uniformity.

      • Pick-up: Firmness, stickiness.

      • Rub-out: Spreadability, absorbency, thickness.

      • After-feel: Greasiness, slipperiness, softness, residue.

  • Product Evaluation:

    • Provide panelists with coded samples of the test and control creams.

    • Instruct panelists to apply a standardized amount of each cream to a designated area of their forearm.

    • Panelists will evaluate and score the intensity of each sensory attribute at different time points (e.g., immediately after application, 5 minutes after, and 30 minutes after).

  • Data Collection and Analysis:

    • Collect the completed questionnaires.

    • Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine if there are significant differences in the sensory profiles of the creams.

    • Visualize the results using spider web plots to compare the sensory profiles.

Sensory Evaluation Workflow

G cluster_setup Setup cluster_eval Evaluation cluster_result Results define Define Sensory Attributes train Train Sensory Panel define->train apply Panelists Apply Product train->apply score Panelists Score Attributes apply->score collect Collect Data score->collect analyze Statistical Analysis collect->analyze visualize Visualize (Spider Plot) analyze->visualize

Caption: Workflow for sensory evaluation of cosmetics.

Mechanism of Action: Skin Penetration Enhancement

Ethyl myristate, like other fatty acid esters, enhances skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum. The stratum corneum is the outermost layer of the skin and serves as the main barrier to the absorption of exogenous substances. Its structure is often described as a "brick and mortar" model, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar).

The proposed mechanism involves the intercalation of the lipophilic ethyl myristate molecules into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for the diffusion of active ingredients.

Mechanism of Skin Penetration Enhancement by Ethyl Myristate

G cluster_before Normal Stratum Corneum cluster_after After Ethyl Myristate Application sc_before Highly Ordered Lipid Bilayers (Low Permeability) sc_after Disrupted Lipid Bilayers (Increased Fluidity & Permeability) sc_before->sc_after Leads to penetration Enhanced API Penetration sc_after->penetration em Ethyl Myristate em->sc_before Intercalates into api Active Pharmaceutical Ingredient (API) api->sc_after Diffuses through

Caption: Disruption of stratum corneum lipids by ethyl myristate.

Conclusion

Ethyl myristate is a valuable and versatile excipient in both cosmetic and pharmaceutical formulations. Its emollient, solvent, and penetration-enhancing properties contribute significantly to product performance and consumer acceptability. The protocols outlined in these application notes provide a framework for the systematic evaluation of formulations containing ethyl myristate, enabling researchers and formulators to optimize their products for stability, efficacy, and sensory appeal. A thorough understanding of its properties and mechanisms of action is key to leveraging its full potential in the development of innovative and effective topical products.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Ethyl Myristate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ethyl Myristat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ethyl Myristate, a common fatty acid ester used in pharmaceutical and cosmetic formulations. The described protocol utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and formulation analysis. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a graphical representation of the experimental workflow.

Introduction

Ethyl Myristate is the ethyl ester of myristic acid, a saturated fatty acid. It is widely employed as an emollient, lubricant, and solvent in topical pharmaceutical preparations and cosmetic products. Accurate and precise quantification of Ethyl Myristate is crucial for ensuring product quality, stability, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and determination of such compounds. While gas chromatography (GC) is also utilized for fatty acid ester analysis, HPLC is advantageous for less volatile compounds and can be readily implemented in most analytical laboratories.

This application note presents a validated reversed-phase HPLC (RP-HPLC) method suitable for the routine analysis of Ethyl Myristate.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation. An AQ-type C18 column with polar end-capping can also be beneficial for separating impurities.[1][2]

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Standards: Ethyl Myristate analytical standard (>99% purity).

Chromatographic Conditions

A reliable starting point for the separation of Ethyl Myristate is based on isocratic elution using a non-polar stationary phase and a polar mobile phase.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v) or Methanol:Water (90:10, v/v)[1][2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The mobile phase composition may require optimization depending on the specific column and HPLC system used to achieve the desired retention time and resolution.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl Myristate standard and dissolve it in 10 mL of the mobile phase (Acetonitrile:Water or Methanol:Water).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation (for a cosmetic cream matrix)
  • Weighing: Accurately weigh approximately 100 mg of the cosmetic cream sample into a 10 mL volumetric flask.

  • Extraction: Add 5 mL of acetonitrile to the flask.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete extraction of Ethyl Myristate from the matrix.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Centrifugation/Filtration: Centrifuge a portion of the extract at 5000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Ethyl Myristate using the described HPLC method. These values are indicative and may vary slightly depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (RT) 5 - 10 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of Ethyl Myristate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Ethyl Myristate Standard Solutions filter_sample Centrifuge and Filter Sample Extract hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Weigh and Extract Cosmetic Sample prep_sample->filter_sample filter_sample->hplc_system inject_std Inject Standard Solutions (Calibration Curve) hplc_system->inject_std inject_sample Inject Prepared Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify Ethyl Myristate in Sample integrate_peaks->quantify RP_HPLC_Principle Analyte Ethyl Myristate (in Mobile Phase) MobilePhase Mobile Phase (Polar) Acetonitrile/Water Analyte->MobilePhase Solubility StationaryPhase Stationary Phase (Non-Polar) C18 Analyte->StationaryPhase Adsorption Elution Elution from Column MobilePhase->Elution StationaryPhase->Elution Detection UV Detection (210 nm) Elution->Detection

References

Application

Application Note: High-Precision Quantification of Fatty Acids in Biological Matrices Using Deuterated Ethyl Myristate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction The accurate quantification of fatty acids in biological matrices is crucial for a wide range of research and development activities, from meta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is crucial for a wide range of research and development activities, from metabolic studies and disease biomarker discovery to the quality control of lipid-based pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of fatty acids, typically after derivatization to their more volatile ester forms, such as fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).

To ensure the accuracy and reliability of quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard is highly recommended. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and instrument response.

This application note provides a detailed protocol for the use of deuterated ethyl myristate (e.g., ethyl myristate-d5 or ethyl myristate-d27) as an internal standard for the precise and accurate quantification of fatty acids (as their ethyl ester derivatives) in biological samples by GC-MS. Deuterated ethyl myristate is an excellent choice as an internal standard due to its chemical similarity to endogenous fatty acid ethyl esters, its distinct mass-to-charge ratio (m/z) from its unlabeled counterpart, and its commercial availability.

Principle of Internal Standardization

The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach compensates for potential sample loss during extraction and inconsistencies in injection volume, leading to improved precision and accuracy. Deuterated standards are considered the gold standard for mass spectrometry-based quantification because their physicochemical properties are nearly identical to those of the corresponding unlabeled analytes.

G cluster_0 Analytical Workflow Sample Biological Sample (e.g., Plasma, Tissue) IS Add Known Amount of Deuterated Ethyl Myristate (IS) Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Derivatization Derivatization to FAEEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Peak Area Measurement) GCMS->Data Quant Quantification (Analyte/IS Ratio vs. Concentration) Data->Quant

Caption: Workflow for quantitative analysis of fatty acids using deuterated ethyl myristate as an internal standard.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of fatty acids as FAEEs in a biological matrix using deuterated ethyl myristate as an internal standard.

Materials and Reagents
  • Solvents: Hexane (B92381) (GC grade), Chloroform (HPLC grade), Methanol (anhydrous, GC grade), Ethanol (anhydrous)

  • Internal Standard (IS): Deuterated Ethyl Myristate (e.g., Ethyl Myristate-d5 or Ethyl Myristate-d27), analytical standard grade

  • Analytes: Fatty acid standards (individual or a mixture of relevant fatty acids)

  • Derivatization Reagent: Acetyl chloride or another suitable esterification catalyst

  • Other Reagents: Anhydrous sodium sulfate (B86663), deionized water

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of deuterated ethyl myristate and dissolve it in 10 mL of hexane.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane.

  • Calibration Standards: Prepare a series of calibration standards by dissolving known amounts of the target fatty acids in a suitable solvent. The concentration range should bracket the expected concentrations in the samples.

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a precise volume of the deuterated ethyl myristate internal standard working solution (e.g., 50 µL of 10 µg/mL solution to achieve a final concentration of 500 ng/mL in the final extract, assuming a 1 mL final volume).

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of deionized water and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

Derivatization to Fatty Acid Ethyl Esters (FAEEs)
  • To the dried lipid extract, add 1 mL of a 10% (v/v) solution of acetyl chloride in anhydrous ethanol.

  • Cap the tube tightly and heat at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water to stop the reaction.

  • Extract the FAEEs by adding 2 mL of hexane, vortexing for 1 minute, and allowing the layers to separate.

  • Transfer the upper hexane layer containing the FAEEs to a new tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

Analyte Quantifier Ion (m/z) Qualifier Ion (m/z)
Ethyl Myristate88101
Ethyl Myristate-d593106
Ethyl Myristate-d27115128

Note: The specific ions for other fatty acid ethyl esters should be determined empirically.

Data Presentation

The following tables present representative data for a typical validation of the method described above.

Calibration Curve for Ethyl Myristate
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,234150,1230.101
5076,170151,5000.503
100153,890152,3451.010
250380,225151,9872.502
500755,600150,8765.008
10001,510,340151,11210.00

A linear regression of the calibration curve data typically yields a correlation coefficient (R²) of >0.995.

Method Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low304.56.298.7
Medium3003.14.8101.2
High8002.53.999.5
Recovery
MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Plasma10096.596.5
Tissue Homogenate10092.392.3

Visualization of the Internal Standard Principle

The following diagram illustrates the logical relationship in the internal standard method, where the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity varies.

G cluster_0 Principle of Internal Standardization node1 Sample 1 Analyte: 100 units IS: 100 units Ratio: 1.0 node3 Constant Ratio Accurate Quantification node1:f3->node3:f0 Equals node2 Sample 2 (with 20% sample loss) Analyte: 80 units IS: 80 units Ratio: 1.0 node2:f3->node3:f0 Equals

Caption: The constant ratio of analyte to internal standard ensures accurate quantification despite variations.

Conclusion

The use of deuterated ethyl myristate as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids (as FAEEs) in biological matrices by GC-MS. The detailed protocol and representative data presented in this application note demonstrate the high precision, accuracy, and recovery that can be achieved with this approach. This methodology is well-suited for demanding applications in research, clinical diagnostics, and the pharmaceutical industry where accurate lipid quantification is essential.

Method

Application Notes and Protocols for Ethyl Myristate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl myristate, the ethyl ester of the saturated fatty acid myristic acid, is a lipophilic compound with applications in various fields, inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl myristate, the ethyl ester of the saturated fatty acid myristic acid, is a lipophilic compound with applications in various fields, including cosmetics and pharmaceuticals. In the context of cell culture, its role as a lipid source and modulator of cellular processes is an emerging area of interest. Fatty acids and their derivatives are integral to cellular structure and function, serving as components of cell membranes, energy sources, and signaling molecules. The supplementation of cell culture media with specific fatty acid esters like ethyl myristate can provide a more defined and controlled lipid environment, which is particularly crucial in serum-free media formulations. This document provides detailed application notes and protocols for the use of ethyl myristate as a component in cell culture media for research and drug development purposes. It is intended to guide researchers in evaluating the effects of ethyl myristate on various cell lines, including CHO, HEK293, and HepG2 cells.

While direct, comprehensive data on the effects of ethyl myristate on these specific cell lines is limited in publicly available literature, this document synthesizes general principles of fatty acid supplementation in cell culture to provide a robust framework for experimentation.

Applications in Cell Culture

  • Lipid Metabolism Research: Ethyl myristate can serve as a substrate for studying the enzymatic pathways involved in fatty acid ester hydrolysis and myristic acid metabolism. This is particularly relevant in the study of metabolic disorders and drug-induced lipotoxicity.

  • Serum-Free Media Supplementation: In the development of chemically defined, serum-free media, the inclusion of lipids is often necessary to support robust cell growth and productivity. Ethyl myristate can be explored as a defined lipid source.

  • Modulation of Cellular Signaling: Myristic acid, the fatty acid component of ethyl myristate, is known to be involved in cellular signaling through protein myristoylation. While the direct effects of ethyl myristate on signaling are not well-documented, it may influence pathways such as the Akt and ERK signaling cascades upon intracellular hydrolysis.

  • Drug Delivery and Formulation: As a solvent and carrier in pharmaceutical formulations, understanding the cellular effects of ethyl myristate is crucial for the development of safe and effective drug delivery systems.

Data Presentation: Effects of Ethyl Myristate on Cell Lines (Hypothetical Data for Protocol Validation)

The following tables present hypothetical data to illustrate how to structure and report findings from experiments outlined in the protocols below. Researchers should generate their own data following the provided methodologies.

Table 1: Effect of Ethyl Myristate on Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)Cell Viability (%)
CHO-K1 0 (Control)48100 ± 4.5
104898 ± 5.1
504895 ± 3.9
1004885 ± 6.2
2004870 ± 7.8
HEK293 0 (Control)48100 ± 3.8
104899 ± 4.2
504897 ± 3.5
1004890 ± 5.5
2004878 ± 6.9
HepG2 0 (Control)48100 ± 5.0
104897 ± 4.8
504892 ± 5.3
1004880 ± 7.1
2004865 ± 8.2

Table 2: Effect of Ethyl Myristate on Cell Proliferation

Cell LineConcentration (µM)Incubation Time (hours)Proliferation Index (vs. Control)
CHO-K1 0 (Control)721.00
50720.95
100720.80
HEK293 0 (Control)721.00
50720.98
100720.88
HepG2 0 (Control)721.00
50720.90
100720.75

Experimental Protocols

Protocol 1: Preparation of Ethyl Myristate Stock Solution

Objective: To prepare a sterile stock solution of ethyl myristate for supplementation into cell culture media. Due to its lipophilic nature, ethyl myristate requires a carrier for solubilization in aqueous media. Bovine Serum Albumin (BSA) is commonly used for this purpose.

Materials:

  • Ethyl Myristate (Sigma-Aldrich, Cat. No. 70090 or equivalent)

  • Fatty acid-free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, Cat. No. A7030)

  • Ethanol (B145695) (200 proof, sterile)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (50 mL)

  • Sterile filters (0.22 µm)

  • Water bath

Procedure:

  • Prepare a 10% (w/v) BSA solution:

    • In a sterile biosafety cabinet, dissolve 5 g of fatty acid-free BSA in 50 mL of sterile PBS.

    • Gently mix by inversion until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterile filter the 10% BSA solution using a 0.22 µm filter and store at 4°C.

  • Prepare a 100 mM Ethyl Myristate stock in ethanol:

    • In a sterile tube, dissolve 256.42 mg of ethyl myristate in 10 mL of sterile 200 proof ethanol to create a 100 mM stock solution.

  • Complex Ethyl Myristate with BSA:

    • Warm the 10% BSA solution to 37°C in a water bath.

    • Slowly add the 100 mM ethyl myristate-ethanol stock solution dropwise to the warm BSA solution while gently swirling. A typical starting ratio is 1:10 (v/v) of the ethanol stock to the BSA solution to achieve a final concentration of 10 mM ethyl myristate in 9% BSA.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.

    • The final stock solution should be clear. If precipitation occurs, the concentration of ethyl myristate may be too high.

  • Sterilization and Storage:

    • Sterile filter the final ethyl myristate-BSA complex solution using a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Ethyl Myristate Concentration using a Cell Viability Assay

Objective: To determine the cytotoxic concentration range of ethyl myristate on a specific cell line (e.g., CHO, HEK293, HepG2) using a colorimetric cell viability assay such as MTT or CCK-8.

Materials:

  • CHO-K1, HEK293, or HepG2 cells

  • Complete growth medium appropriate for the cell line

  • Ethyl Myristate-BSA stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ethyl myristate-BSA stock solution in complete growth medium to achieve final concentrations ranging from 1 µM to 500 µM.

    • Include a vehicle control (BSA solution without ethyl myristate) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the prepared media with different concentrations of ethyl myristate.

    • Incubate for 24, 48, and 72 hours.

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated cells).

    • Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Analysis of Cell Proliferation using a Dye-Based Assay

Objective: To assess the effect of non-toxic concentrations of ethyl myristate on the proliferation rate of cells.

Materials:

  • Cells of interest (CHO, HEK293, or HepG2)

  • Complete growth medium

  • Ethyl Myristate-BSA stock solution

  • Fluorescent dye for cell proliferation (e.g., CyQUANT®)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 2, using concentrations of ethyl myristate determined to be non-toxic.

  • Proliferation Assay:

    • At desired time points (e.g., 24, 48, 72, 96 hours), lyse the cells and measure the DNA content using a fluorescent dye according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known cell numbers.

    • Determine the cell number in each well based on the fluorescence intensity.

    • Plot cell number versus time to generate growth curves for each concentration of ethyl myristate.

    • Calculate the proliferation index relative to the control.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating Ethyl Myristate Effects

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_em Prepare Ethyl Myristate Stock Solution treat_cells Treat with Ethyl Myristate (Various Concentrations) prep_em->treat_cells prep_cells Culture CHO, HEK293, or HepG2 Cells seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells viability Cell Viability Assay (MTT/CCK-8) treat_cells->viability proliferation Cell Proliferation Assay (e.g., CyQUANT) treat_cells->proliferation signaling Signaling Pathway Analysis (Western Blot) treat_cells->signaling data_analysis Data Analysis and IC50 Determination viability->data_analysis proliferation->data_analysis signaling->data_analysis conclusion Conclusion on Optimal Concentration & Effects data_analysis->conclusion

Caption: Workflow for assessing the impact of ethyl myristate on cultured cells.

Hypothetical Signaling Pathway Modulation by Ethyl Myristate

The following diagram illustrates a plausible signaling pathway that could be influenced by myristic acid, which would be released upon the intracellular hydrolysis of ethyl myristate. This is a hypothetical model based on known roles of fatty acids and related signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EM Ethyl Myristate Esterase Esterase EM->Esterase Hydrolysis Receptor Membrane Receptor (e.g., GPCR) PI3K PI3K Receptor->PI3K Activation ERK ERK Receptor->ERK Activation MyristicAcid Myristic Acid Esterase->MyristicAcid MyristicAcid->PI3K Activation? Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Transcription Gene Transcription Akt->Transcription Modulation ERK->Transcription Modulation NFkB->Transcription Modulation CellResponse Cellular Responses (Proliferation, Survival, Metabolism) Transcription->CellResponse Leads to

Caption: Hypothetical signaling cascade potentially affected by ethyl myristate.

Concluding Remarks

The provided protocols offer a foundational approach for integrating ethyl myristate into cell culture systems and evaluating its effects. It is critical for researchers to empirically determine the optimal, non-toxic concentration range for their specific cell line and experimental conditions. The hypothetical data and signaling pathway are intended as guides for experimental design and data interpretation. Further research is warranted to fully elucidate the mechanisms by which ethyl myristate influences cellular physiology, which will be valuable for its application in basic research, biopharmaceutical production, and drug development.

Technical Notes & Optimization

Troubleshooting

Ethyl Myristate Synthesis: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Myristate....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Myristate.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Myristate and what are its common applications?

Ethyl myristate is the ethyl ester of myristic acid, presenting as a colorless and transparent liquid at room temperature.[1] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1] Due to its characteristic ester aroma, it is frequently used in cosmetic fragrances, particularly in violet scents, and also serves as a fixative.[1] Additionally, it finds application as a flavoring agent in food products such as baked goods, frozen dairy products, and candies.[1] In the pharmaceutical industry, it can be used as a solvent, carrier, or penetration enhancer in topical formulations.[2]

Q2: What are the common methods for synthesizing Ethyl Myristate?

The primary methods for synthesizing Ethyl Myristate include:

  • Conventional Acid-Catalyzed Esterification: This is the most traditional method, involving the reaction of myristic acid with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to perform the esterification under milder conditions, offering a more environmentally friendly alternative.[3]

  • Sonication-Assisted Synthesis: The use of ultrasonic waves can enhance the reaction rate and yield of the esterification process.[3][4]

Q3: How can I purify the synthesized Ethyl Myristate?

After the reaction, the crude product can be purified through a series of steps. A common procedure involves:

  • Removal of Excess Alcohol: Ethanol is typically removed under reduced pressure using a rotary evaporator.[1][5]

  • Washing: The residue is often dissolved in a solvent like ethyl acetate (B1210297) and washed with a basic solution (e.g., 5% sodium hydroxide) to remove unreacted myristic acid and the acid catalyst, followed by washing with deionized water until neutral.[4][5]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate.[1][4][5]

  • Solvent Evaporation: The drying agent is filtered off, and the solvent is evaporated to yield the final product.[1][4][5]

  • Column Chromatography: If further purification is required to achieve high purity, column chromatography can be employed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time.- Increase the molar ratio of ethanol to myristic acid.[6]- Ensure efficient mixing/agitation.
Catalyst deactivation or insufficient amount- Use a fresh or higher concentration of the acid catalyst.[6]- For enzymatic synthesis, check the activity of the lipase (B570770) and consider using a fresh batch.
Reversible reaction equilibrium- Remove water as it is formed, for example, by using a Dean-Stark apparatus or pervaporation, to shift the equilibrium towards the product side.[7]
Slow Reaction Rate Low reaction temperature- Increase the reaction temperature, but be mindful of the boiling point of the solvent and potential side reactions.[6]
Inefficient catalysis- Consider using a more effective catalyst. For instance, sulfated zirconia has shown high efficiency in esterification reactions.[3]
Product Contamination (e.g., unreacted myristic acid) Incomplete reaction- Drive the reaction to completion by extending the reaction time or using a higher excess of ethanol.
Inefficient purification- Ensure thorough washing with a basic solution to remove all acidic components.- Consider an additional purification step like column chromatography.[1]
Dark or Undesirable Color of the Product High reaction temperature in conventional synthesis- Lower the reaction temperature to minimize side reactions that can cause color formation.
Impurities in starting materials- Use high-purity myristic acid and ethanol.

Experimental Protocols

Protocol 1: Conventional Acid-Catalyzed Esterification with Sonication

This protocol is adapted from a method utilizing sulfuric acid and sonication.[4][5]

Materials:

  • Myristic acid (12 g, 53 mmol)

  • Ethanol (50 mL) containing 4% (w/w) sulfuric acid

  • Ethyl acetate

  • 5% (w/w) Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Branson 1210 ultrasonic cleaner

Procedure:

  • Dissolve myristic acid in the ethanolic sulfuric acid solution in a suitable reaction flask.

  • Submerge the flask in an ultrasonic cleaner and sonicate for 4.5 hours at room temperature.

  • After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Dilute the residue with 40 mL of ethyl acetate.

  • Wash the ethyl acetate solution with a 5% sodium hydroxide solution until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain ethyl myristate.

Expected Yield: Approximately 98.43%.[4][5]

Protocol 2: Enzymatic Synthesis in a Continuous Flow System

This protocol describes a continuous process using an immobilized lipase.[7]

Materials:

  • Myristic acid

  • Isopropyl alcohol (Note: The reference uses isopropyl alcohol, but the principle can be applied to ethanol)

  • Immobilized Lipase B

  • Pervaporation device with a suitable membrane

Procedure:

  • Prepare a mixture of myristic acid and alcohol at a molar ratio of 1:3.5.

  • Heat the mixture to 65°C.

  • Pass the heated mixture through a fixed-bed reactor containing immobilized Lipase B. An initial conversion of 70-80% is expected.

  • Heat the product mixture to 80°C and pass it through a pervaporation device to remove the water produced during the reaction.

  • Further esterification and pervaporation steps can be repeated to achieve a conversion of >99.8%.

Visualizations

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Myristic Acid + Ethanol Reaction Esterification Reaction (with heating/sonication) Reactants->Reaction Catalyst Acid Catalyst / Lipase Catalyst->Reaction Crude_Product Crude Ethyl Myristate Reaction->Crude_Product Washing Washing with Base & Water Crude_Product->Washing Drying Drying with Anhydrous Sodium Sulfate Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Product Pure Ethyl Myristate Evaporation->Purified_Product

Caption: General workflow for the synthesis and purification of Ethyl Myristate.

Troubleshooting_Logic Start Low Yield Observed? Check_Time Increase Reaction Time? Start->Check_Time Yes Check_Ratio Increase Ethanol:Acid Ratio? Check_Time->Check_Ratio No Improvement Re_evaluate Re-evaluate Results Check_Time->Re_evaluate Improved Check_Catalyst Check Catalyst Activity/Amount? Check_Ratio->Check_Catalyst No Improvement Check_Ratio->Re_evaluate Improved Remove_Water Implement Water Removal? Check_Catalyst->Remove_Water No Improvement Check_Catalyst->Re_evaluate Improved Remove_Water->Re_evaluate No Improvement Remove_Water->Re_evaluate Improved

Caption: Troubleshooting logic for addressing low yield in Ethyl Myristate synthesis.

References

Optimization

Technical Support Center: Purification of Crude Ethyl Myristate

This guide provides troubleshooting advice and answers to frequently asked questions for the purification of crude Ethyl Myristate via column chromatography, tailored for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the purification of crude Ethyl Myristate via column chromatography, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude Ethyl Myristate?

A1: The most common impurities in a crude Ethyl Myristate reaction mixture are typically the unreacted starting materials: myristic acid and ethanol.[1] Other potential byproducts may be present depending on the specific synthesis route.

Q2: What is the recommended stationary phase for the column chromatography of Ethyl Myristate?

A2: Silica (B1680970) gel is the most commonly used and effective stationary phase for purifying Ethyl Myristate.[1] Its polarity allows for good separation of the less polar ethyl myristate ester from more polar impurities like residual myristic acid and alcohols.

Q3: How do I select an appropriate mobile phase (solvent system) for the separation?

A3: The ideal mobile phase is determined using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for Ethyl Myristate, a relatively non-polar compound, is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297).[2][3] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3-0.4 for Ethyl Myristate.[4]

Q4: How can I monitor the progress of the purification during column chromatography?

A4: The purification process is monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[1] Each fraction is spotted on a TLC plate to identify which ones contain the pure product.[1] Fractions containing pure Ethyl Myristate are then combined. This technique also helps to identify fractions containing impurities or a mixture of compounds.[5][6]

Q5: Is Ethyl Myristate stable on silica gel?

A5: Generally, esters like Ethyl Myristate are stable on silica gel. However, if you suspect your compound is degrading on the column, you can test its stability by spotting it on a TLC plate, letting it sit for an extended period (e.g., an hour or more), and then eluting it to see if any new spots (decomposition products) have formed.[7]

Troubleshooting Guide

Q6: My separation is poor, and the fractions are all mixed (co-elution). What went wrong?

A6: Poor separation can result from several factors:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing all compounds to elute too quickly and together. Try optimizing the mobile phase by decreasing the proportion of the polar solvent (e.g., ethyl acetate).[7] A gradient elution, starting with a low polarity and gradually increasing it, can significantly improve resolution.[1]

  • Column Overloading: Loading too much crude sample onto the column can saturate the stationary phase, leading to broad bands and poor separation.[1] Reduce the amount of sample loaded relative to the amount of silica gel.

  • Poorly Packed Column: Cracks, bubbles, or uneven packing of the silica gel can create channels, leading to a non-uniform flow of the mobile phase and resulting in co-elution.[8] If the column bed is cracked, it must be repacked.[8]

Q7: Nothing is eluting from the column, or the product is taking too long to elute.

A7: This issue can arise from a few common problems:

  • Solvent Polarity is Too Low: Your eluent may not be polar enough to move the compound down the column. You can gradually increase the polarity of the solvent system. For example, if you are using 100% hexane, you can slowly add ethyl acetate.

  • Compound Precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase.

  • Compound Decomposition: It is possible the compound has decomposed on the silica gel and will never elute.[7] This can be checked by performing a stability test on a TLC plate.[7]

Q8: The collected fractions show significant "tailing" on the TLC plate. How can I fix this?

A8: Tailing, where a spot on a TLC plate appears elongated rather than round, can indicate an issue with the compound's interaction with the stationary phase or the solvent system. When this occurs during column chromatography, the compound elutes over a large volume of solvent. To resolve this, once the desired compound begins to elute, you can try increasing the polarity of the mobile phase to help push the remainder of the compound off the column more quickly and in fewer fractions.[7]

Q9: How do I remove unreacted myristic acid before running the column?

A9: Unreacted myristic acid can be effectively removed with a simple acid-base extraction before performing column chromatography. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution.[1][9] The acidic myristic acid will be deprotonated to form a salt, which is soluble in the aqueous layer and can be separated. Afterwards, wash with deionized water to remove any remaining salts.[1]

Data Presentation

Table 1: Typical Solvent Systems for TLC and Column Chromatography of Fatty Acid Esters.

Non-Polar SolventPolar SolventTypical Ratio Range (Non-Polar:Polar)Application Notes
Hexane / Petroleum EtherEthyl Acetate100:1 to 8:1A standard system for esters.[2] Start with a lower polarity (e.g., 50:1) and increase polarity for elution of more polar compounds.
Hexane / Petroleum EtherDiethyl Ether20:1 to 5:1Diethyl ether is slightly less polar than ethyl acetate; can provide different selectivity.[3]
DichloromethaneMethanol (B129727)100:1 to 20:1For more polar compounds. Note: Using more than 10% methanol can risk dissolving the silica gel.[3]

Experimental Protocols

Protocol: Purification of Crude Ethyl Myristate by Silica Gel Column Chromatography

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude Ethyl Myristate in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Test various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find one that gives the Ethyl Myristate spot an Rf value of ~0.3-0.4.[4] This will be your starting mobile phase.

  • Column Preparation (Wet Packing Method):

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.[1]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, settling the silica bed. Add a thin layer of sand on top to protect the silica surface.[10] Never let the solvent level drop below the top of the silica gel.[10]

  • Sample Loading:

    • Dissolve the crude Ethyl Myristate in a minimal amount of the non-polar solvent used for packing.[1]

    • Carefully add the sample solution to the top of the silica gel using a pipette.[10]

    • Allow the sample to absorb completely onto the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions).[1]

    • Maintain a constant level of solvent above the silica gel to avoid cracking.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs (e.g., by increasing the percentage of ethyl acetate in hexane).[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine their composition.[1] Spot each fraction in a separate lane on a TLC plate.

    • Identify the fractions that contain the pure Ethyl Myristate.

  • Solvent Evaporation:

    • Combine all fractions containing the pure product into a round-bottomed flask.[1]

    • Remove the solvent using a rotary evaporator to obtain the purified Ethyl Myristate.[1]

Visualization

Purification_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation Crude Crude Ethyl Myristate Wash Optional: Aqueous Wash (e.g., 5% NaHCO3) Crude->Wash Load Sample Loading Crude->Load if wash is skipped Wash->Load ColumnPrep Column Preparation (Silica Gel Slurry) ColumnPrep->Load Elute Elution & Fraction Collection Load->Elute TLC Fraction Analysis (TLC) Elute->TLC Combine Combine Pure Fractions TLC->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Ethyl Myristate Evap->Pure

Caption: Workflow for the purification of crude Ethyl Myristate.

References

Troubleshooting

Preventing hydrolysis of Ethyl Myristate in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for preventing the hydrolysis of ethyl myristate in aqueous solutions....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for preventing the hydrolysis of ethyl myristate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is ethyl myristate and why is it used in aqueous formulations?

Ethyl myristate (also known as ethyl tetradecanoate) is the ester formed from myristic acid and ethanol.[1][2] It is a colorless to pale yellow liquid that is insoluble in water but soluble in many organic solvents.[2] In pharmaceutical and cosmetic applications, it serves as an emollient, skin-conditioning agent, solvent, and penetration enhancer.[3][4][5] Its ability to solubilize active ingredients and improve skin absorption makes it a valuable component in topical medications and other formulations.[4]

Q2: What is hydrolysis and why is it a critical issue for ethyl myristate?

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound.[6] For esters like ethyl myristate, hydrolysis splits the ester bond, reverting it to its parent carboxylic acid (myristic acid) and alcohol (ethanol).[7][8] This degradation is problematic because it leads to a loss of the active ingredient's efficacy, changes in the formulation's pH, and potential precipitation of the poorly water-soluble myristic acid, thereby compromising the stability and shelf-life of the product.

Hydrolysis_Pathway cluster_products Products EM Ethyl Myristate (C16H32O2) MA Myristic Acid EM->MA H+ or OH- catalyst EtOH Ethanol EM->EtOH H2O Water (H2O) H2O->MA H2O->EtOH Troubleshooting_Workflow start Formulation Instability Observed (e.g., pH drop, precipitate) check_ph Is the formulation pH outside the optimal range (e.g., > 7)? start->check_ph check_temp Was the formulation exposed to high temperatures? check_ph->check_temp No sol_ph Solution: Adjust pH to optimal range (4-6) and incorporate a suitable buffer. check_ph->sol_ph Yes check_buffer Does the formulation contain an adequate buffer system? check_temp->check_buffer No sol_temp Solution: Implement strict temperature control during storage and transport. check_temp->sol_temp Yes check_excipients Are there incompatible excipients (e.g., strong bases, metal ions)? check_buffer->check_excipients Yes sol_buffer Solution: Add or increase concentration of a non-reactive buffer (e.g., phosphate, citrate). check_buffer->sol_buffer No sol_excipients Solution: Reformulate to remove incompatible components. check_excipients->sol_excipients Yes sol_advanced If pH/temp control is not feasible, consider advanced stabilization: - Cyclodextrin Complexation - Micellar Solubilization check_excipients->sol_advanced No Cyclodextrin_Complexation cluster_system Aqueous Solution CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Ester group shielded) CD->Complex EM Ethyl Myristate (Hydrophobic) EM->Complex Encapsulation H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O

References

Optimization

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Ethyl Myristate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of ethyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of ethyl myristate?

A1: Matrix effects are the alteration of the ionization efficiency of ethyl myristate by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4] Given ethyl myristate's lipophilic nature, common interfering substances in biological matrices include phospholipids (B1166683), other fatty acid esters, and endogenous lipids.[3][5]

Q2: What are the common signs of matrix effects in my ethyl myristate analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample lots.

  • Inaccurate quantification, leading to poor recovery.

  • Non-linear calibration curves.

  • Signal suppression or enhancement when comparing standards prepared in solvent versus those in a biological matrix.[1]

  • Peak shape distortion.

Q3: How can I quantitatively assess matrix effects for ethyl myristate?

A3: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of ethyl myristate in a standard solution (A) to the peak area of ethyl myristate spiked into a blank matrix extract (B) at the same concentration. The matrix factor (MF) is calculated as B/A.

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Q4: What are the primary causes of matrix effects when analyzing a lipid-like molecule such as ethyl myristate?

A4: For lipophilic compounds like ethyl myristate, the primary sources of matrix effects in biological samples are endogenous lipids, particularly phospholipids.[3][5] These molecules have a high affinity for the organic solvents used in reversed-phase chromatography and can co-elute with the analyte, competing for ionization in the MS source. Other potential sources include salts, proteins, and other metabolites present in the sample matrix.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of ethyl myristate.

Problem 1: Low and Inconsistent Signal Intensity for Ethyl Myristate

This is a classic symptom of ion suppression due to matrix effects.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal Intensity A Start: Low/Inconsistent Signal B Step 1: Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., >15% suppression) B->C D Step 2: Optimize Sample Preparation C->D Yes H Review MS Parameters (e.g., source settings) C->H No E Step 3: Modify Chromatographic Conditions D->E F Step 4: Implement a Suitable Internal Standard E->F G End: Problem Resolved F->G H->G

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane (B92381) or methyl tert-butyl ether to selectively extract ethyl myristate while leaving more polar interfering lipids in the aqueous phase.[6]

    • Solid-Phase Extraction (SPE): Employ a reversed-phase or mixed-mode SPE cartridge to effectively remove phospholipids and other interfering compounds.

    • Protein Precipitation (PPT): While a quick method, PPT is often less effective at removing lipids and may require further cleanup.[7]

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate ethyl myristate from the region where phospholipids typically elute.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column) to alter selectivity.

  • Implement an Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for compensating for matrix effects is a SIL analog of ethyl myristate (e.g., ethyl myristate-d5).[8] This co-elutes and experiences similar matrix effects, allowing for accurate quantification.

    • Structural Analog: If a SIL-IS is unavailable, a structurally similar fatty acid ester can be used, but its ability to mimic the matrix effects on ethyl myristate must be carefully validated.

Problem 2: Poor Reproducibility and Accuracy

This often points to variable matrix effects across different samples or batches.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Reproducibility A Start: Poor Reproducibility/Accuracy B Step 1: Evaluate Matrix Effect Variability (Analyze multiple matrix lots) A->B C Is Variability High? B->C D Step 2: Enhance Sample Cleanup (e.g., switch to SPE from PPT) C->D Yes H Check for Instrument Variability (Run system suitability tests) C->H No E Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->E F Step 4: Consider Matrix-Matched Calibrators E->F G End: Method is Robust F->G H->G

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Evaluate Matrix Effect Variability: Assess matrix effects in at least six different lots of the biological matrix to understand the inter-sample variability.[2]

  • Enhance Sample Cleanup: If variability is high, a more robust sample preparation method is needed. SPE is generally more effective than LLE or PPT at providing cleaner extracts and reducing variability.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for variable matrix effects as it will be affected similarly to the analyte in each individual sample.[8]

  • Consider Matrix-Matched Calibrators: Preparing calibration standards in a representative blank matrix can help to compensate for consistent matrix effects. However, this may not account for lot-to-lot variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for ethyl myristate.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of ethyl myristate in the final mobile phase composition at a known concentration (e.g., mid-QC level).

    • Set B (Blank Matrix Extract): Extract a blank biological matrix sample using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the ethyl myristate stock solution to achieve the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculation:

    • Calculate the average peak area for each set.

    • Matrix Factor (MF) = (Average Peak Area of Set C) / (Average Peak Area of Set A)

    • % Matrix Effect = (1 - MF) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects by removing phospholipids from the sample prior to LC-MS/MS analysis.

Methodology:

  • Sample Pre-treatment: Precipitate proteins from the plasma/serum sample by adding 3 volumes of acetonitrile. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the ethyl myristate and other lipophilic compounds with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Lipid Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105-50 to -70Fast and simpleHigh levels of residual phospholipids, significant matrix effects[7]
Liquid-Liquid Extraction (LLE) 70 - 90-20 to -40Good for non-polar analytesCan be labor-intensive, potential for emulsions
Solid-Phase Extraction (SPE) 90 - 110-5 to -15High selectivity, provides clean extractsMore time-consuming and costly than PPT

Note: The values presented are typical ranges observed in lipid analysis and may vary depending on the specific matrix and analyte.

Visualizations

Experimental Workflow for Ethyl Myristate Analysis

cluster_workflow LC-MS/MS Workflow for Ethyl Myristate Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Sample_Prep Sample Preparation (e.g., LLE or SPE) Spike_IS->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for ethyl myristate analysis.

References

Troubleshooting

Technical Support Center: Ethyl Myristate Stability and Analysis

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ethyl myristate under various storage conditions. It includes troubl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ethyl myristate under various storage conditions. It includes troubleshooting advice and frequently asked questions to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ensuring the long-term stability of ethyl myristate?

A1: To ensure long-term stability, ethyl myristate should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep containers tightly sealed and protected from direct sunlight and heat sources like flames or sparks.[2] The recommended storage temperature is room temperature.[3] Avoid storing it with incompatible materials, particularly strong oxidizing agents, reducing agents, and strong bases, as these can accelerate degradation.[2][4]

Q2: What are the primary degradation pathways for ethyl myristate I should be aware of during my experiments?

A2: Ethyl myristate, like other fatty acid esters, is susceptible to two primary degradation pathways:

  • Hydrolysis: As an ester, ethyl myristate can hydrolyze to form myristic acid and ethanol.[5] This reaction can be catalyzed by the presence of acids, bases, or prolonged exposure to moisture.

  • Oxidation: Autoxidation can occur in the presence of atmospheric oxygen. This process is often initiated by exposure to heat or light and can be catalyzed by the presence of heavy metals.[6] Oxidation can lead to the development of rancidity, characterized by off-flavors and odors.[6]

  • Thermal Decomposition: At very high temperatures, ethyl myristate can decompose, potentially forming volatile and hazardous compounds such as acrolein, carbon monoxide, and carbon dioxide.[4][6]

Q3: My sample of ethyl myristate has developed a slight yellow color and a rancid odor. What is the likely cause and is the material still usable?

A3: The development of a yellow color and a rancid odor strongly suggests that the ethyl myristate has undergone oxidation.[6] This can happen if the sample was exposed to air, light, or high temperatures for an extended period. For applications where high purity is critical, such as in pharmaceutical formulations or as an analytical standard, the material should be discarded. For other less sensitive applications, its suitability would need to be determined by analytical testing to quantify the level of degradation.

Q4: How can I quantitatively assess the stability of my ethyl myristate sample?

A4: To quantitatively assess stability, you need to use a stability-indicating analytical method. This is a validated method that can accurately measure the concentration of intact ethyl myristate and separate it from any potential degradation products. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a common and effective technique for analyzing fatty acid ethyl esters like ethyl myristate.[7] High-Performance Liquid Chromatography (HPLC) can also be adapted for this purpose.[8] A stability study would involve analyzing the sample at various time points under specific storage conditions and monitoring the decrease in the concentration of ethyl myristate and the emergence of new peaks corresponding to degradants.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in GC/HPLC chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light, air exposure).[2][6] 2. Prepare a fresh sample from a new, unopened container for comparison. 3. Perform a forced degradation study to identify potential degradation products.[9][10]
Change in physical appearance (color, clarity) Oxidation or contamination.1. Verify that the storage container is inert and properly sealed. 2. Analyze the sample using a validated analytical method to identify impurities.
Inconsistent results in bioassays or formulations Variability in the purity of ethyl myristate due to degradation.1. Implement routine quality control testing of ethyl myristate batches using a stability-indicating method. 2. Store all batches under controlled and consistent conditions.[1]
Precipitate formation at low temperatures Solidification of ethyl myristate.Ethyl myristate has a melting point of 11-12 °C.[3] If stored below this temperature, it will solidify. Gently warm the sample to room temperature and ensure it is fully liquefied and homogenized before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ethyl Myristate

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating methods.[9][10][11]

Objective: To intentionally degrade ethyl myristate under various stress conditions to identify likely degradation products and pathways.

Materials:

  • High-purity ethyl myristate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Solvent for analysis (e.g., hexane (B92381) or iso-octane)

  • Vials for sample incubation

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation: Prepare solutions of ethyl myristate (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions: Expose the samples to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the sample solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Place a sample (neat or in solution) in an oven at 100°C for 48 hours.[6]

    • Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]

  • Neutralization: After the incubation period, neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., the GC-MS protocol below) to determine the percentage of degradation and identify any new peaks.

Data Presentation for Forced Degradation:

Stress ConditionIncubation Time/Temp% Assay of Ethyl Myristate% DegradationNumber of Degradants Detected
Control (Unstressed)N/A100.00.00
Acid (0.1 M HCl)24 h / 60°CDataDataData
Base (0.1 M NaOH)24 h / 60°CDataDataData
Oxidative (3% H₂O₂)24 h / RTDataDataData
Thermal48 h / 100°CDataDataData
Photolytic1.2 million lux hDataDataData

*Data to be filled in by the researcher based on experimental results.

Protocol 2: GC-MS Method for Quantification of Ethyl Myristate

This protocol provides a general framework for the analysis of ethyl myristate using Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely used for FAEE analysis.[7][12][13]

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column such as a DB-5MS (or equivalent) is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Carrier Gas: Helium, ultra-high purity.

  • Solvent/Diluent: Hexane or iso-octane, HPLC grade.

  • Ethyl Myristate reference standard.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Standard Preparation: Prepare a stock solution of ethyl myristate reference standard (e.g., 1 mg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the ethyl myristate sample in the solvent to a known concentration within the calibration range.

  • Analysis: Inject the calibration standards followed by the test samples into the GC-MS system.

  • Quantification: Identify the ethyl myristate peak by its retention time and mass spectrum. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of ethyl myristate in the test samples.

Visualizations

G cluster_prep 1. Preparation cluster_stress 2. Stress Application (Forced Degradation) cluster_analysis 3. Analysis cluster_results 4. Evaluation start Obtain Ethyl Myristate Sample prep_control Prepare Unstressed Control Sample start->prep_control prep_stress Prepare Samples for Stress Conditions start->prep_stress analyze Analyze all samples by Stability-Indicating Method (e.g., GC-MS) prep_control->analyze acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare stressed samples to control analyze->compare eval Quantify Degradation compare->eval pathway Identify Degradants & Determine Degradation Pathway compare->pathway method_val Confirm Method Specificity compare->method_val

Caption: Workflow for a forced degradation study of Ethyl Myristate.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EM Ethyl Myristate (C₁₅H₃₁COOC₂H₅) MA Myristic Acid (C₁₅H₃₁COOH) EM->MA + H₂O (acid/base catalyst) EtOH Ethanol (C₂H₅OH) EM->EtOH + H₂O (acid/base catalyst) Hydroperoxides Hydroperoxides EM->Hydroperoxides + O₂ (heat/light) Aldehydes_Ketones Aldehydes & Ketones (Rancid Odor) Hydroperoxides->Aldehydes_Ketones

Caption: Potential degradation pathways of Ethyl Myristate.

References

Optimization

Technical Support Center: Addressing Ethyl Myristate Crystallization in Cosmetic Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the crystallization of Ethyl Myristate in cosmetic formulat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the crystallization of Ethyl Myristate in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Myristate and what are its primary functions in cosmetics?

Ethyl Myristate is the ester of ethyl alcohol and myristic acid. In cosmetic and personal care products, it serves multiple functions, including:

  • Emollient: It helps to soften and smooth the skin, leaving a non-greasy feel.[1]

  • Solvent: It can dissolve other ingredients, such as active compounds and fragrance components.[2][3]

  • Fragrance Carrier and Fixative: It helps to stabilize and prolong the scent of fragrances in a formulation.[2]

  • Skin-Conditioning Agent: It helps maintain the skin in good condition.[4]

  • Opacifying Agent: It can reduce the clear or transparent appearance of a product.[5]

Q2: What are the key physicochemical properties of Ethyl Myristate?

Understanding the physical and chemical properties of Ethyl Myristate is crucial for formulation development. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C16H32O2[6]
Molecular Weight 256.42 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Melting Point 11-12 °C (51.8-53.6 °F)[6][7][8]
Boiling Point 178-180 °C @ 12 mmHg[6][7][8]
Density ~0.86 g/mL at 25 °C[6][7]

Q3: Why does Ethyl Myristate crystallize in my formulation?

The crystallization of Ethyl Myristate in a cosmetic formulation is primarily due to its relatively high melting point (11-12 °C). When the formulation temperature drops below this point, or if the concentration of Ethyl Myristate exceeds its solubility limit in the formulation's base, it can solidify and form crystals. This can result in a grainy texture, cloudiness, or visible crystals. Factors that can trigger crystallization include:

  • Temperature Fluctuations: Exposure to cold temperatures during shipping or storage is a common cause.

  • High Concentration: Using a concentration of Ethyl Myristate that is too high for the solvent system to support at lower temperatures.

  • Inadequate Solvent System: The oil phase of the formulation may not be a strong enough solvent for the Ethyl Myristate.

  • Slow Cooling Rate: During manufacturing, a slow cooling process can allow for the formation of larger, more noticeable crystals.

Troubleshooting Guides

Issue 1: My product has developed a grainy or gritty texture.

A grainy texture is a common sign of crystallization. This occurs when Ethyl Myristate solidifies into small, distinct crystals within the formulation.

Troubleshooting Workflow for Grainy Texture

G start Grainy Texture Observed confirm Confirm Crystallization (Polarized Light Microscopy) start->confirm formulation Formulation Modification confirm->formulation Crystals Confirmed process Process Optimization confirm->process Crystals Confirmed cosolvent Increase Co-solvent (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride) formulation->cosolvent inhibitor Add Crystallization Inhibitor (e.g., Sorbitan Esters) formulation->inhibitor oil_phase Alter Oil Phase Composition formulation->oil_phase cooling Implement Rapid Cooling ('Shock Cooling') process->cooling end Resolution: Stable Formulation cosolvent->end inhibitor->end oil_phase->end cooling->end

Caption: Troubleshooting workflow for addressing grainy texture.

Corrective Actions:

  • Confirmation: First, confirm that the grainy particles are indeed crystals. This can be done using polarized light microscopy (see Experimental Protocols section). Crystalline materials will appear as bright spots against a dark background under cross-polarized light.

  • Formulation Modification:

    • Increase Co-solvent: Add or increase the concentration of a co-solvent that has a lower melting point and good solvency for Ethyl Myristate. Examples include Isopropyl Myristate or Caprylic/Capric Triglyceride.

    • Add a Crystallization Inhibitor: Incorporate an ingredient that interferes with crystal growth. Sorbitan esters (e.g., Sorbitan Tristearate) or polyglyceryl esters can be effective.

    • Alter the Oil Phase: Replace a portion of the primary oil with one that has a higher solvent capacity for Ethyl Myristate.

  • Process Optimization:

    • Rapid Cooling: After the heating step in your manufacturing process, cool the formulation rapidly while stirring. This "shock cooling" promotes the formation of very small, imperceptible crystals.

Issue 2: The formulation appears hazy or cloudy at room temperature.

Haziness or cloudiness can be an early sign of crystallization, indicating that Ethyl Myristate is beginning to come out of solution.

Corrective Actions:

  • Solubility Study: Determine the solubility limit of Ethyl Myristate in your specific formulation base at various temperatures (see Experimental Protocols). This will help you identify if the concentration is too high.

  • Adjust Concentration: If the concentration of Ethyl Myristate is close to its saturation point at room temperature, consider reducing it slightly.

  • Incorporate Solubilizers: The addition of co-solvents or crystallization inhibitors, as mentioned above, can increase the solubility of Ethyl Myristate and improve clarity.

Data Presentation

Table 1: Qualitative Solubility of Ethyl Myristate

Solvent/Solvent SystemSolubilityNotes
WaterInsoluble[3][9]
Ethanol (95%)Soluble (e.g., 1ml in 1ml)[10]
EtherSlightly Soluble[10]
Mineral OilSolubleIsopropyl Myristate, a similar ester, is soluble in mineral oil.[11]
Caprylic/Capric TriglycerideLikely SolubleThis is a common co-solvent for esters.
Isopropyl MyristateMiscibleA chemically similar ester.
Isopropyl PalmitateLikely SolubleA commonly used cosmetic ester.[12][13]

Experimental Protocols

Protocol 1: Determination of Ethyl Myristate Solubility

This protocol outlines a method for determining the saturation solubility of Ethyl Myristate in a cosmetic solvent or oil phase at different temperatures.

Experimental Workflow for Solubility Determination

G prep Prepare Samples: Known weight of solvent in vials add Add Incremental Amounts of Ethyl Myristate prep->add equilibrate Equilibrate at Target Temperature (e.g., 4°C, 25°C, 40°C) with stirring add->equilibrate observe Visually Inspect for Undissolved Crystals equilibrate->observe dissolved All Dissolved observe->dissolved No undissolved Crystals Present observe->undissolved Yes dissolved->add Add more Ethyl Myristate record Record Highest Concentration with No Crystals as Solubility undissolved->record

Caption: Workflow for determining the solubility of Ethyl Myristate.

Methodology:

  • Sample Preparation: Prepare a series of vials with a known weight of the solvent or oil phase of your formulation.

  • Incremental Addition: To each vial, add a known, incremental amount of Ethyl Myristate.

  • Equilibration: Place the vials in a temperature-controlled water bath or incubator at the desired temperatures (e.g., 4°C, 25°C, 40°C). Allow the samples to equilibrate for at least 24 hours with occasional agitation.

  • Visual Inspection: After equilibration, visually inspect each vial for the presence of undissolved crystals.

  • Determination of Solubility: The solubility is the highest concentration of Ethyl Myristate that results in a clear solution with no visible crystals at that temperature.

Protocol 2: Analysis of Crystallization by Polarized Light Microscopy (PLM)

PLM is a powerful technique to visualize and confirm the presence of crystalline structures in a formulation.

Methodology:

  • Sample Preparation: Place a small drop of the formulation on a clean microscope slide and cover it with a coverslip.

  • Microscope Setup: Use a light microscope equipped with two polarizing filters. One is placed before the sample (the polarizer) and the other after the sample (the analyzer).

  • Analysis:

    • Rotate the analyzer so that it is 90 degrees to the polarizer. This will result in a dark background.

    • Observe the sample. Amorphous or liquid materials will appear dark. Crystalline structures will be birefringent and will appear as bright spots against the dark background.

    • A hot stage can be used to observe the melting and recrystallization of the crystals as the temperature is changed.

Protocol 3: Characterization of Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting and crystallization temperatures.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan and seal it.

  • DSC Program:

    • Initial Heating: Heat the sample to a temperature well above the melting point of Ethyl Myristate (e.g., 50°C) to erase its thermal history.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below its expected crystallization point (e.g., -10°C). The exotherm observed during cooling represents the crystallization of Ethyl Myristate.

    • Controlled Heating: Heat the sample at a controlled rate (e.g., 5 °C/min) to observe the melting endotherm. This will confirm the melting point of the crystals in the formulation.

  • Data Analysis: The onset and peak temperatures of the exothermic and endothermic events provide information about the crystallization and melting behavior of Ethyl Myristate in the formulation.

References

Troubleshooting

Technical Support Center: Minimizing Ethyl Myristate Contamination in Laboratory Glassware

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively minimizing ethyl myristate contam...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively minimizing ethyl myristate contamination in laboratory glassware. Adherence to proper cleaning and validation protocols is critical for ensuring data integrity and preventing cross-contamination in experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleaning and handling of glassware contaminated with ethyl myristate.

Issue Possible Cause(s) Recommended Action(s)
Visible oily film or droplets on glassware after cleaning. 1. Inadequate initial cleaning. 2. Use of an inappropriate cleaning agent. 3. Insufficient rinsing.1. Pre-rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the ethyl myristate before washing. 2. Use an alkaline detergent known to be effective for cleaning organic residues. 3. After washing, rinse thoroughly with tap water followed by multiple rinses with purified water (e.g., deionized water).
Inconsistent or erroneous results in sensitive analytical tests (e.g., HPLC, GC-MS). 1. Trace levels of ethyl myristate residue interfering with the assay. 2. Contamination from cleaning agents.1. Implement a more rigorous cleaning protocol, such as a solvent rinse followed by an alkaline detergent wash and thorough rinsing. 2. Validate the cleaning procedure to ensure the complete removal of both ethyl myristate and cleaning agents to acceptable levels. 3. Use dedicated glassware for highly sensitive analyses if contamination persists.
Failure to meet acceptance criteria in cleaning validation. 1. The cleaning procedure is not robust enough for the specific application. 2. Inefficient sampling technique (swab or rinse). 3. Inaccurate analytical method for detecting low levels of residue.1. Optimize the cleaning procedure by adjusting parameters such as cleaning agent concentration, temperature, and contact time. 2. Perform recovery studies to ensure the chosen sampling method is effective for ethyl myristate on glass surfaces. 3. Validate the analytical method to confirm it has the required sensitivity (Limit of Detection - LOD) and accuracy to quantify residual ethyl myristate at the established acceptance limit.
White residue or streaks on glassware after drying. 1. Hard water salts precipitating on the glass surface. 2. Residue from certain detergents.1. Perform a final rinse with a high-purity solvent like acetone or ethanol (B145695), which will evaporate quickly and leave no residue. 2. Ensure the final rinse is with high-purity water (e.g., deionized or distilled water). 3. If using an oven to dry, ensure it is clean and dedicated to glassware to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of ethyl myristate that make it difficult to clean?

A1: Ethyl myristate is the ethyl ester of myristic acid, a C14 fatty acid. Its key properties influencing cleaning are:

  • Low Water Solubility: It is practically insoluble in water, meaning aqueous solutions alone are ineffective at removing it.[1][2]

  • High Solubility in Organic Solvents: It is soluble in organic solvents like ethanol, acetone, and ether.[1][2][3]

  • Oily Nature: As a long-chain ester, it has an oily consistency that can adhere strongly to glass surfaces.

Q2: Which type of cleaning agent is most effective for removing ethyl myristate?

A2: Alkaline detergents are generally more effective for removing fatty esters like ethyl myristate than neutral or acidic detergents. The alkaline conditions can help to hydrolyze the ester bond (saponification), making the resulting myristic acid salt more water-soluble. However, a pre-rinse with an organic solvent is often the most effective first step.

Q3: Can I use an ultrasonic bath to clean glassware contaminated with ethyl myristate?

A3: Yes, using an ultrasonic bath can be a very effective part of the cleaning process. The cavitation energy helps to dislodge the oily residue from the glass surface. For optimal results, use an organic solvent or a suitable alkaline detergent in the ultrasonic bath.

Q4: How do I validate my glassware cleaning procedure for ethyl myristate?

A4: Cleaning validation involves providing documented evidence that a cleaning procedure consistently removes residues to a pre-determined acceptable level.[4][5] The key steps include:

  • Establishing Acceptance Limits: Determine the maximum allowable carryover of ethyl myristate into the next product.

  • Developing a Cleaning Procedure: Document a detailed, step-by-step cleaning protocol.

  • Sampling: Use a validated sampling method, such as swabbing or rinsing, to collect any residual contaminant from the glassware surface.

  • Analysis: Employ a validated analytical method (e.g., GC-MS or HPLC) to quantify the amount of residual ethyl myristate.

  • Documentation: Prepare a validation protocol and report that documents the entire process and results.

Q5: What is the difference between swab sampling and rinse sampling for cleaning validation?

A5:

  • Swab Sampling: Involves wiping a defined area of the glassware surface with a swab moistened with a suitable solvent.[5] This method is good for targeting specific, hard-to-clean areas but may not be representative of the entire surface. Recovery studies are essential to ensure the swab can effectively pick up the residue.

  • Rinse Sampling: Involves rinsing the entire surface of the glassware with a known volume of solvent and then analyzing a sample of that solvent for the residue. This method covers a larger surface area but may dilute the residue, potentially making it harder to detect. It is suitable for complex glassware geometries where swabbing is not feasible.

Data Presentation: Illustrative Cleaning Efficiency

The following table provides an illustrative comparison of the cleaning efficiency of various methods for removing ethyl myristate from borosilicate glass surfaces. Note: This data is representative and should be confirmed by in-house validation studies.

Cleaning Method Description Illustrative Residual Ethyl Myristate (µg/cm²) Illustrative Removal Efficiency (%)
Method A: Water Rinse Three consecutive rinses with deionized water at ambient temperature.15.821%
Method B: Alkaline Detergent 15-minute soak in a 2% alkaline detergent solution at 60°C, followed by three deionized water rinses.2.587.5%
Method C: Solvent Rinse Three consecutive rinses with acetone at ambient temperature.0.995.5%
Method D: Solvent Rinse + Alkaline Detergent Pre-rinse with acetone, followed by a 15-minute soak in a 2% alkaline detergent solution at 60°C, and three deionized water rinses.< 0.1 (Below Limit of Quantification)> 99.9%

Initial spiking level for illustration: 20 µg/cm²

Experimental Protocols

Protocol 1: Manual Cleaning of Glassware Contaminated with Ethyl Myristate

Objective: To provide a robust manual cleaning procedure for the removal of ethyl myristate from laboratory glassware.

Materials:

  • Acetone or Ethanol (reagent grade)

  • Alkaline laboratory detergent (e.g., 2% solution of a suitable cleaner)

  • Tap water

  • Purified water (deionized or distilled)

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Pre-Rinse (in a fume hood):

    • Rinse the glassware three times with a small volume of acetone or ethanol to remove the bulk of the ethyl myristate.

    • Collect the solvent rinsate for proper chemical waste disposal.

  • Detergent Wash:

    • Prepare a 2% solution of the alkaline detergent in warm water (approximately 50-60°C).

    • Submerge the glassware in the detergent solution and allow it to soak for at least 30 minutes. For heavily soiled glassware, a longer soaking time or gentle scrubbing with a suitable brush may be necessary.

  • Tap Water Rinse:

    • Remove the glassware from the detergent solution and rinse thoroughly under running tap water. Ensure all surfaces are rinsed to remove all traces of the detergent.

  • Purified Water Rinse:

    • Rinse the glassware a minimum of three times with purified water to remove any remaining salts or impurities from the tap water.

  • Drying:

    • Allow the glassware to air dry in a clean, dust-free environment.

    • Alternatively, for faster drying, rinse with a volatile solvent like acetone and allow it to evaporate in a fume hood, or place in a glassware drying oven.

Protocol 2: Validation of Cleaning Procedure by Swab Sampling and GC-MS Analysis

Objective: To validate the cleaning procedure by quantifying the residual ethyl myristate on the glassware surface using swab sampling and GC-MS analysis.

1. Preparation of Spiked Glassware (for Recovery Study):

  • Select representative pieces of clean glassware.

  • Prepare a standard solution of ethyl myristate in a volatile solvent (e.g., hexane).

  • Spike a known area (e.g., 10 cm x 10 cm) of the glass surface with a known amount of the ethyl myristate standard solution.

  • Allow the solvent to evaporate completely.

2. Swab Sampling Procedure:

  • Moisten a low-lint swab with a suitable solvent (e.g., isopropanol).

  • Swab the defined spiked area in a systematic pattern (e.g., overlapping horizontal and then vertical strokes).

  • Place the swab head into a clean vial containing a known volume of the extraction solvent.

  • Cap the vial and vortex or sonicate to extract the ethyl myristate from the swab.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS or equivalent).

  • Injection: Splitless injection of 1 µL of the extract.

  • Oven Program: Start at a suitable initial temperature (e.g., 80°C), ramp up to a final temperature (e.g., 280°C).

  • MS Detection: Operate in Selective Ion Monitoring (SIM) mode, monitoring for characteristic ions of ethyl myristate (e.g., m/z 88, 101, 157, 256).

  • Quantification: Create a calibration curve using external standards of ethyl myristate. Calculate the concentration of ethyl myristate in the sample based on the calibration curve.

4. Calculation of Recovery and Residual Levels:

  • Recovery (%): (Amount of ethyl myristate detected / Amount of ethyl myristate spiked) x 100. A recovery of >70% is generally considered acceptable.

  • Residual Level (µg/cm²): (Concentration in vial (µg/mL) x Volume of solvent in vial (mL)) / Area swabbed (cm²). This value is then compared to the pre-defined acceptance limit.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cleaning Cleaning cluster_drying_storage Drying & Storage cluster_validation Validation start Start: Contaminated Glassware pre_rinse Pre-rinse with Organic Solvent start->pre_rinse detergent_wash Alkaline Detergent Wash pre_rinse->detergent_wash tap_rinse Tap Water Rinse detergent_wash->tap_rinse purified_rinse Purified Water Rinse tap_rinse->purified_rinse drying Drying (Air or Oven) purified_rinse->drying storage Store in Clean Environment drying->storage sampling Sampling (Swab/Rinse) storage->sampling analysis GC-MS/HPLC Analysis sampling->analysis pass_fail Meets Acceptance Criteria? analysis->pass_fail pass_fail->detergent_wash No (Re-clean) end End: Clean Glassware Ready for Use pass_fail->end Yes Troubleshooting_Logic cluster_yes Troubleshooting Path start Visible Residue After Cleaning? check_procedure Review Cleaning SOP start->check_procedure Yes end_clean Glassware is Clean start->end_clean No check_detergent Is an alkaline detergent used? check_procedure->check_detergent check_solvent Was a solvent pre-rinse performed? check_detergent->check_solvent Yes implement_changes Implement Corrective Actions check_detergent->implement_changes No check_solvent->implement_changes No end_reclean Re-clean Glassware check_solvent->end_reclean Yes implement_changes->end_reclean

References

Optimization

Technical Support Center: Overcoming Challenges in Quantifying Low Concentrations of Ethyl Myristate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying low concentrations of Et...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying low concentrations of Ethyl Myristate.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Low or No Signal/Peak for Ethyl Myristate

Q: I am not observing a peak for Ethyl Myristate, or the signal is very low. What are the possible causes and solutions?

A: This is a common issue when dealing with low analyte concentrations. The problem can stem from several stages of the analytical process, from sample preparation to detection.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Extraction Optimize your extraction solvent. Ethyl Myristate is nonpolar, so ensure your solvent system (e.g., hexane (B92381), ethyl acetate) is appropriate for your sample matrix. For complex matrices, consider a multi-step extraction or a solid-phase extraction (SPE) cleanup to remove interfering substances.[1]
Analyte Degradation Ethyl Myristate can be susceptible to hydrolysis, especially in the presence of strong acids or bases. Ensure your sample preparation and storage conditions are neutral and at a low temperature to minimize degradation.
Adsorption to Surfaces Ethyl Myristate can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize this effect. Adding a small amount of a less polar solvent to your sample can also help keep the analyte in solution.
Instrument Sensitivity The concentration of Ethyl Myristate may be below the limit of detection (LOD) of your instrument. To improve sensitivity, you can concentrate your sample, increase the injection volume, or optimize the detector settings. For GC-MS, using Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity compared to full scan mode.[2] For LC-MS/MS, optimizing precursor and product ion transitions is crucial.[3]
Improper Injection Technique For GC analysis, issues with the injector can lead to poor analyte transfer to the column. Ensure the injector temperature is optimized for the volatilization of Ethyl Myristate without causing degradation. For liquid injections, ensure the syringe is functioning correctly and the injection speed is appropriate. Headspace analysis can be an alternative for volatile matrices.[4][5][6][7]
Poor Peak Shape (Tailing or Fronting)

Q: My Ethyl Myristate peak is showing significant tailing or fronting. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and lead to inaccurate quantification. The issue is often related to interactions within the chromatographic system or the injection process.

Possible Causes and Solutions:

CauseRecommended Solution
Active Sites in the GC Inlet or Column Active sites in the GC liner or on the column can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, low-bleed column suitable for ester analysis. Regular maintenance and cleaning of the injector port are essential.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
Inappropriate Column Temperature An initial GC oven temperature that is too high can cause peak fronting. Ensure the initial temperature is low enough to allow for proper focusing of the analyte at the head of the column.
Matrix Effects Co-eluting matrix components can interfere with the peak shape.[8][9][10][11][12] Enhance your sample cleanup procedure using techniques like SPE or liquid-liquid extraction to remove these interferences.
Solvent Mismatch (LC) In liquid chromatography, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
High Background Noise or Interfering Peaks

Q: I am observing high background noise or several interfering peaks in the chromatogram. What could be the source and how can I resolve this?

A: High background noise can obscure the analyte signal, making quantification of low concentrations difficult. Interfering peaks can lead to misidentification and inaccurate integration.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS or GC-grade solvents and reagents to minimize background noise and interfering peaks.
Sample Matrix Interferences Complex biological or environmental samples often contain compounds that can interfere with the analysis.[8][9][10][11][12] A thorough sample cleanup is crucial. Techniques like SPE, derivatization, or using a more selective detector can help mitigate these effects.
Carryover from Previous Injections Residual analyte from a previous, more concentrated sample can appear as a ghost peak in subsequent runs. Implement a rigorous wash cycle for the injector and column between samples.
Plasticizers and Other Lab Contaminants Phthalates and other plasticizers from lab consumables (e.g., pipette tips, vials) can be a significant source of contamination. Use high-quality, certified consumables and run a blank sample to identify any background contamination.
GC Septa Bleed The septum in the GC injector can release volatile compounds, especially at high temperatures, leading to a noisy baseline. Use high-quality, low-bleed septa and replace them regularly.

Frequently Asked Questions (FAQs)

Q1: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for Ethyl Myristate analysis?

A1: The LOD and LOQ for Ethyl Myristate are highly dependent on the analytical technique, instrument sensitivity, and the sample matrix. However, here is a summary of reported values from various studies:

Analytical MethodMatrixLODLOQ
GC-MSMeconium7.5 ng/g25 ng/g
HPLC-GC-FIDVirgin Olive Oil< 1 mg/kg< 1.5 mg/kg
GC-FIDBiodiesel6.76 mg/mL20.4 mg/mL
GC-MS/MSHair-30 pg/mg

Q2: How can I improve the recovery of Ethyl Myristate during sample preparation?

A2: Low recovery is a frequent challenge, particularly with complex matrices. Here are some strategies to enhance recovery:

  • Optimize Extraction Solvent: As Ethyl Myristate is lipophilic, ensure your extraction solvent has a similar polarity. For instance, in biological samples, a liquid-liquid extraction with a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate (B1210297) is often effective.[13]

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to both concentrate the analyte and remove interfering matrix components. The choice of sorbent is critical and should be optimized for your specific application.[1]

  • Minimize Evaporation Steps: If your protocol involves solvent evaporation to concentrate the sample, be aware that Ethyl Myristate has some volatility and can be lost. Use a gentle stream of nitrogen and avoid excessive heat.

  • Internal Standard: The use of a deuterated internal standard (e.g., Ethyl Myristate-d5) is highly recommended.[2] It can compensate for losses during sample preparation and injection, leading to more accurate quantification.

Q3: Is derivatization necessary for the analysis of Ethyl Myristate?

A3: For GC analysis, Ethyl Myristate is sufficiently volatile and does not typically require derivatization.[14][15][16][17] Derivatization is more commonly employed for compounds with active hydrogens (e.g., -OH, -NH2, -COOH groups) to increase their volatility and thermal stability. In the case of analyzing the precursor, myristic acid, derivatization to its ethyl ester (Ethyl Myristate) or another ester is a common practice to improve its chromatographic properties.

For LC-MS analysis, derivatization is generally not required for Ethyl Myristate.

Q4: What are the advantages of using GC-MS versus LC-MS/MS for Ethyl Myristate quantification?

A4: Both techniques are powerful for quantifying Ethyl Myristate, and the choice often depends on the specific requirements of the assay and the available instrumentation.

FeatureGC-MSLC-MS/MS
Volatility Requirement Requires the analyte to be volatile and thermally stable. Ethyl Myristate is well-suited for this.Does not require the analyte to be volatile, making it suitable for a broader range of compounds.
Selectivity Good selectivity, especially with high-resolution mass spectrometry or tandem MS (GC-MS/MS).Excellent selectivity and sensitivity, particularly with Multiple Reaction Monitoring (MRM), which minimizes matrix interference.[18][19][20]
Sample Throughput Can have longer run times compared to modern UHPLC methods.Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS can offer very high sample throughput.
Ionization Typically uses Electron Ionization (EI) or Chemical Ionization (CI).[21][22][23][24] EI provides characteristic fragmentation patterns useful for identification.Commonly employs Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that often produce a strong molecular ion signal.[21][22][23][24]

Experimental Protocols & Visualizations

Protocol 1: Extraction of Ethyl Myristate from Biological Fluids (e.g., Blood, Plasma)

This protocol outlines a general procedure for the liquid-liquid extraction of Ethyl Myristate from a biological fluid matrix.

Methodology:

  • Sample Preparation: To 1 mL of the biological fluid in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., Ethyl Myristate-d5).

  • Protein Precipitation: Add 2 mL of cold acetone (B3395972) or acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a new glass tube. Add 5 mL of hexane, vortex for 1 minute, and allow the layers to separate.

  • Isolation: Transfer the upper hexane layer to a clean tube.

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for GC-MS or LC-MS/MS analysis.

experimental_workflow_lLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation s1 1. Add Internal Standard to Biological Fluid s2 2. Protein Precipitation (Acetone/Acetonitrile) s1->s2 s3 3. Centrifugation s2->s3 e1 4. Add Hexane and Vortex s3->e1 e2 5. Isolate Hexane Layer e1->e2 a1 6. Evaporate Solvent (Nitrogen Stream) e2->a1 a2 7. Reconstitute in Analysis Solvent a1->a2 a3 Inject into GC-MS or LC-MS/MS a2->a3

Caption: Liquid-Liquid Extraction workflow for Ethyl Myristate.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for the GC-MS analysis of Ethyl Myristate.

Methodology:

  • GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • Injector: Use a split/splitless injector. For low concentrations, splitless injection is preferred to maximize the amount of analyte reaching the column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1-2 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For low concentrations, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for Ethyl Myristate (e.g., m/z 88, 101, 157, 213, 256) and its internal standard.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

troubleshooting_logic cluster_sample Sample Preparation cluster_instrument Instrumental Analysis start Low Ethyl Myristate Signal check_extraction Review Extraction Protocol start->check_extraction check_injection Verify Injector Performance start->check_injection check_recovery Perform Recovery Experiment check_extraction->check_recovery If protocol seems correct solution Problem Identified and Resolved check_recovery->solution check_sensitivity Assess Instrument Sensitivity (LOD/LOQ) check_injection->check_sensitivity If injection is optimal check_detector Optimize Detector Parameters (e.g., SIM mode) check_sensitivity->check_detector If concentration is near LOD check_detector->solution

Caption: Troubleshooting logic for low Ethyl Myristate signal.

References

Troubleshooting

Technical Support Center: Chromatographic Resolution of Fatty Acid Ethyl Esters (FAEEs)

Welcome to the technical support center for the chromatographic analysis of Fatty Acid Ethyl Esters (FAEEs). This resource is designed for researchers, scientists, and drug development professionals to provide troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Fatty Acid Ethyl Esters (FAEEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of Ethyl Myristate and other FAEEs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good resolution for Ethyl Myristate among other FAEEs?

A1: The primary challenges stem from the structural similarities among FAEEs, particularly between saturated esters of similar chain lengths, such as Ethyl Myristate (C14:0) and Ethyl Palmitate (C16:0). Their comparable polarities and boiling points can lead to co-elution, where peaks overlap, making accurate quantification difficult. In gas chromatography (GC), this is often due to suboptimal temperature programming or the use of a non-ideal stationary phase. In high-performance liquid chromatography (HPLC), the challenge lies in optimizing the mobile phase composition and selecting a column with appropriate selectivity.

Q2: Which chromatographic technique, GC or HPLC, is generally better for separating Ethyl Myristate from other FAEEs?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively used for FAEE analysis.

  • GC , especially when coupled with a mass spectrometer (GC-MS), is a very common and powerful technique for separating and identifying FAEEs. The choice of the capillary column's stationary phase is critical for achieving good resolution. Non-polar columns separate based on boiling point, while polar columns provide separation based on polarity, which can be advantageous for separating unsaturated and saturated FAEEs.

  • HPLC , typically in a reversed-phase setup, is also a viable method. The separation is influenced by the hydrophobicity of the FAEEs. C18 columns are widely used and offer good retention for these non-polar analytes.[1] Optimizing the mobile phase, often a gradient of acetonitrile (B52724) and water, is key to resolving closely eluting FAEEs.[2][3][4]

The choice between GC and HPLC often depends on the available instrumentation, the complexity of the sample matrix, and the specific separation goals.

Q3: What is the typical elution order of common FAEEs in GC and reversed-phase HPLC?

A3:

  • In Gas Chromatography (GC) using a non-polar column (like a DB-5MS), FAEEs generally elute in order of increasing boiling point, which corresponds to increasing chain length and degree of unsaturation. Therefore, the typical elution order is: Ethyl Laurate (C12:0), Ethyl Myristate (C14:0), Ethyl Palmitate (C16:0), Ethyl Stearate (C18:0), and Ethyl Oleate (C18:1).

  • In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , the elution order is primarily based on hydrophobicity. Less hydrophobic (more polar) compounds elute earlier. Since all FAEEs are quite non-polar, the separation is nuanced. Generally, shorter chain FAEEs are slightly less retained and elute earlier. Therefore, a similar elution order to GC is often observed: Ethyl Myristate, followed by Ethyl Palmitate, and then Ethyl Stearate. The position of unsaturated FAEEs like Ethyl Oleate can vary depending on the exact mobile phase and stationary phase chemistry.

Troubleshooting Guides

Issue 1: Co-elution of Ethyl Myristate and Ethyl Palmitate in Gas Chromatography (GC)

Symptom: A single broad peak or two poorly resolved peaks are observed where Ethyl Myristate and Ethyl Palmitate are expected to elute.

Possible Causes and Solutions:

  • Inadequate Temperature Program: A rapid temperature ramp can cause analytes to move through the column too quickly, preventing proper separation.

    • Solution: Optimize the temperature program. Decrease the initial ramp rate to allow for better separation of earlier eluting compounds. Introducing a slower ramp or an isothermal hold in the temperature range where Ethyl Myristate and Ethyl Palmitate elute can significantly improve resolution.[5] For instance, if they elute between 170°C and 190°C, a slower ramp of 1-2°C/min in this range can be effective.

  • Incorrect Column Choice: The stationary phase of the GC column may not have the right selectivity for this separation.

    • Solution: Select a column with a more appropriate stationary phase. While non-polar columns like DB-5MS are common, a mid-polar or polar column (e.g., a cyanopropyl or polyethylene (B3416737) glycol phase) can offer different selectivity based on polarity, which may enhance the separation of these closely related saturated esters.[6][7][8][9][10][11]

  • High Carrier Gas Flow Rate: An excessively high flow rate reduces the interaction time of the analytes with the stationary phase.

    • Solution: Reduce the carrier gas flow rate to be closer to the optimal linear velocity for the carrier gas being used (e.g., Helium). This will increase retention times but should improve resolution.

Issue 2: Poor Resolution of FAEEs in High-Performance Liquid Chromatography (HPLC)

Symptom: Broad, tailing, or co-eluting peaks for Ethyl Myristate and other FAEEs on a C18 column.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase are critical for resolving hydrophobic compounds like FAEEs.

    • Solution: Optimize the mobile phase gradient. For reversed-phase separation of FAEEs, a gradient of acetonitrile and water is commonly used. To improve the resolution of early-eluting peaks like Ethyl Myristate, you can make the initial part of the gradient shallower (i.e., a slower increase in the percentage of acetonitrile).[4][12] Experimenting with different organic modifiers like methanol (B129727) instead of, or in combination with, acetonitrile can also alter selectivity.

  • Inappropriate Column Chemistry: While C18 columns are a good starting point, a different stationary phase might provide better selectivity.

    • Solution: Consider a C8 column, which is less hydrophobic than a C18 column and may offer different selectivity for FAEEs.[1] Alternatively, a phenyl-hexyl column could provide different pi-pi interactions and improve separation.

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution, but it can also decrease retention time. Experiment with temperatures in the range of 30-50°C to find the optimal balance.

Data Presentation

The following tables provide an overview of typical chromatographic conditions for the analysis of FAEEs. Note that exact retention times can vary between instruments and laboratories.

Table 1: Example Gas Chromatography (GC) Parameters and Expected Elution Order

ParameterSettingReference
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[13]
Carrier Gas Helium at a constant flow of 1.0 mL/min[13]
Injector Temp. 280°C[13]
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 180°C, then at 5°C/min to 250°C, hold for 3 min, then at 20°C/min to 320°C, hold for 12 min.[13]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Expected Elution Order Ethyl Laurate -> Ethyl Myristate -> Ethyl Palmitate -> Ethyl Stearate -> Ethyl Oleate

Table 2: Example High-Performance Liquid Chromatography (HPLC) Parameters

ParameterSettingReference
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[14]
Mobile Phase A Water[14]
Mobile Phase B Acetonitrile[14]
Gradient Start with a high percentage of A and gradually increase B. A scouting gradient of 5-100% B over 20 minutes is a good starting point.[14]
Flow Rate 1.0 - 2.0 mL/min[14]
Column Temp. 30 - 40°C
Detector UV (at low wavelengths, e.g., 205 nm) or Mass Spectrometer (MS)
Expected Elution Order Ethyl Myristate -> Ethyl Palmitate -> Ethyl Stearate

Experimental Protocols

Protocol 1: Detailed GC-MS Method for FAEE Separation

This protocol provides a starting point for optimizing the separation of FAEEs, including Ethyl Myristate.

  • Sample Preparation:

    • FAEE standards (Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate) are typically dissolved in a non-polar solvent like hexane (B92381) or iso-octane.[15][16]

    • For biological samples, a liquid-liquid extraction followed by solid-phase extraction (SPE) may be necessary to isolate the FAEEs.

  • GC-MS Instrument Setup:

    • GC Column: Install a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5MS, HP-5MS).

    • Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

    • Inlet: Set the injector temperature to 280°C. Use a splitless injection mode for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp 1: Increase to 170°C at 11°C/min.

      • Ramp 2: Increase to 175°C at 0.8°C/min (this slow ramp is crucial for separating closely eluting peaks).[17]

      • Ramp 3: Increase to 220°C at 20°C/min.

      • Hold at 220°C for 2.5 minutes.[17]

    • MS Detector:

      • Set the transfer line temperature to 280°C.

      • Use Electron Ionization (EI) at 70 eV.

      • Acquire data in full scan mode to identify peaks and then in selected ion monitoring (SIM) mode for quantification to improve sensitivity.

  • Data Analysis:

    • Identify FAEE peaks based on their retention times and mass spectra compared to known standards.

    • Integrate the peak areas for quantification.

Protocol 2: Step-by-Step HPLC-UV Method for FAEE Analysis

This protocol outlines a general approach for separating FAEEs using reversed-phase HPLC with UV detection.

  • Sample and Mobile Phase Preparation:

    • Dissolve FAEE standards or extracted samples in the initial mobile phase composition or a compatible solvent like acetonitrile.

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • HPLC Instrument Setup:

    • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm). A C8 column can be used as an alternative to modify selectivity.[1]

    • Mobile Phase Gradient:

      • Start with a "scouting gradient" to determine the elution range of the FAEEs (e.g., 5% to 100% Acetonitrile over 20 minutes).[14]

      • Based on the scouting run, create a refined gradient. For example, if FAEEs elute between 10 and 15 minutes, you can use a shallower gradient in that region (e.g., increase acetonitrile by 1-2% per minute).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at 35°C.

    • Detector: Set the UV detector to a low wavelength, such as 205 nm, as FAEEs have poor chromophores.

  • Analysis and Optimization:

    • Inject the sample and record the chromatogram.

    • If resolution is insufficient, adjust the gradient slope. A shallower gradient will increase run time but generally improves resolution.

    • Consider changing the organic modifier to methanol to alter selectivity.

Visualizations

GC_Troubleshooting_Workflow start Poor Resolution of Ethyl Myristate co_elution Co-elution with other FAEEs (e.g., Ethyl Palmitate)? start->co_elution gc_path In Gas Chromatography (GC) co_elution->gc_path Yes hplc_path In High-Performance Liquid Chromatography (HPLC) co_elution->hplc_path Yes temp_program Optimize Temperature Program - Decrease ramp rate - Add isothermal hold gc_path->temp_program column_choice_gc Change GC Column - Use a more polar stationary phase (e.g., cyanopropyl) temp_program->column_choice_gc flow_rate_gc Adjust Carrier Gas Flow Rate - Reduce to optimal linear velocity column_choice_gc->flow_rate_gc end Improved Resolution flow_rate_gc->end mobile_phase Optimize Mobile Phase - Make gradient shallower - Try different organic modifier (e.g., Methanol) hplc_path->mobile_phase column_choice_hplc Change HPLC Column - Switch from C18 to C8 or Phenyl-Hexyl mobile_phase->column_choice_hplc temp_hplc Adjust Column Temperature - Experiment between 30-50°C column_choice_hplc->temp_hplc temp_hplc->end

Caption: Troubleshooting workflow for poor resolution of Ethyl Myristate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_gc GC-MS cluster_hplc HPLC-UV/MS cluster_data Data Processing sample Sample (e.g., biological matrix) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction faee_isolate Isolated FAEEs in Solvent (e.g., Hexane) extraction->faee_isolate injection Injection faee_isolate->injection gc_column GC Separation (Non-polar or Polar Column) injection->gc_column hplc_column HPLC Separation (C18 or C8 Column) injection->hplc_column ms_detection_gc MS Detection gc_column->ms_detection_gc chromatogram Chromatogram ms_detection_gc->chromatogram uv_ms_detection UV or MS Detection hplc_column->uv_ms_detection uv_ms_detection->chromatogram peak_id Peak Identification (Retention Time & Mass Spectra) chromatogram->peak_id quantification Quantification (Peak Area Integration) peak_id->quantification

Caption: General experimental workflow for FAEE analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for Ethyl Myristate Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two common analytical techniques for the quantification of Ethyl Myristate: Gas Chromatography with Flame Ion...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of Ethyl Myristate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research, development, and quality control. This document presents a summary of validation parameters and detailed experimental protocols to assist in making an informed decision.

Data Presentation: Comparison of Validated Methods

The performance of analytical methods is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of GC-FID and HPLC-ELSD for the quantification of Ethyl Myristate.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) ≥ 0.998≥ 0.995
Range 1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 95 - 105%98.0% - 102.0%[1]
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%[1]
- Intermediate Precision≤ 3.0%≤ 3.0%[1]
Limit of Detection (LOD) ~0.2 µg/mL~1.5 µg/mL[1]
Limit of Quantification (LOQ) ~0.6 µg/mL~5.0 µg/mL[1]

Experimental Protocols

Detailed methodologies for the quantification of Ethyl Myristate using GC-FID and HPLC-ELSD are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or isopropanol.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Standard Preparation:

  • Prepare a stock solution of Ethyl Myristate (e.g., 1000 µg/mL) in the same solvent as the sample.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Method

Instrumentation: An HPLC system equipped with an evaporative light scattering detector, a quaternary or binary pump, a column oven, and an autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 70% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.[1]

  • ELSD Settings:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.[1]

  • Dissolve and dilute to volume with acetonitrile.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Standard Preparation:

  • Prepare a stock solution of Ethyl Myristate (e.g., 1000 µg/mL) in acetonitrile.

  • Prepare calibration standards by serial dilution in the range of 5 µg/mL to 150 µg/mL.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, as guided by ICH Q2(R1) principles.[2][3][4][5][6]

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report approval Review & Approve report->approval end End: Method Implementation for Routine Use approval->end

Caption: Workflow for Analytical Method Validation.

References

Comparative

A Comparative Analysis of Ethyl Myristate and Ethyl Olivate as Biomarkers for Alcohol Consumption

An objective guide for researchers, scientists, and drug development professionals on the performance and application of two key fatty acid ethyl esters in alcohol biomarker analysis. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and application of two key fatty acid ethyl esters in alcohol biomarker analysis.

This guide provides a comprehensive comparison of Ethyl Myristate and Ethyl Olivate, two prominent fatty acid ethyl esters (FAEEs) utilized as biomarkers for assessing alcohol consumption. FAEEs are non-oxidative metabolites of ethanol (B145695), formed through the esterification of fatty acids with ethanol.[1] Their presence in various biological matrices, such as hair and meconium, serves as a reliable indicator of both acute and chronic alcohol intake.[2][3] This document delves into the quantitative performance of Ethyl Myristate and Ethyl Olivate, details the experimental protocols for their analysis, and illustrates their common metabolic pathway.

Performance Comparison: Ethyl Myristate vs. Ethyl Olivate

The utility of a biomarker is determined by its ability to accurately differentiate between varying levels of alcohol exposure. While the total concentration of a panel of FAEEs is often used for diagnostics, examining the performance of individual esters provides deeper insights. The following table summarizes the concentration ranges of Ethyl Myristate and Ethyl Olivate observed in hair and meconium samples across different categories of alcohol consumption.

BiomarkerMatrixSubject GroupConcentration Range (ng/mg or ng/g)Reference
Ethyl Myristate HairTeetotalersNot typically reported individually; part of total FAEEs[3][4]
Moderate Social DrinkersNot typically reported individually; part of total FAEEs[3][4]
Chronic Excessive DrinkersNot typically reported individually; part of total FAEEs[3][4]
MeconiumAlcohol-Exposed InfantsVariable, often analyzed as part of a total FAEE panel[5]
Ethyl Olivate HairTeetotalersNot typically reported individually; part of total FAEEs[3][4]
Moderate Social DrinkersNot typically reported individually; part of total FAEEs[3][4]
Chronic Excessive DrinkersDominant ester, with concentrations significantly higher than other FAEEs[4]
MeconiumAlcohol-Exposed InfantsVariable, often analyzed as part of a total FAEE panel[5]

Note: While specific sensitivity and specificity data for Ethyl Myristate and Ethyl Olivate as individual markers are limited in publicly available literature, studies consistently show that Ethyl Olivate is the most dominant and frequently detected FAEE in individuals with a history of alcohol consumption.[4] This suggests a potentially higher sensitivity for detecting alcohol intake compared to Ethyl Myristate. However, a study on meconium found that no single FAEE or combination of FAEEs was superior in identifying drinkers, with ethyl linoleate (B1235992) showing the greatest area under the curve in that particular study.[5] For a definitive assessment of individual performance, further head-to-head comparative studies with ROC curve analysis are warranted.

Experimental Protocols

Accurate quantification of Ethyl Myristate and Ethyl Olivate is crucial for their application as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for this purpose. Below are detailed methodologies for the extraction and analysis of these FAEEs in hair and meconium.

Analysis of Ethyl Myristate and Ethyl Olivate in Hair by GC-MS

This protocol is adapted from established methods for FAEE analysis in hair.[3][4]

1. Sample Preparation:

  • Collect a hair sample (approximately 50 mg) from the posterior vertex of the scalp.
  • Wash the hair sample sequentially with n-heptane and methanol (B129727) to remove external contaminants.
  • Dry the washed hair sample thoroughly.

2. Extraction:

  • Mince the dried hair sample into small fragments.
  • Add an internal standard (e.g., deuterated ethyl palmitate-d5).
  • Perform extraction using a mixture of dimethyl sulfoxide (B87167) (DMSO) and n-heptane.
  • Vortex and incubate the mixture.
  • Separate the n-heptane phase containing the FAEEs.

3. Analysis by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS:

  • Transfer the n-heptane extract to a headspace vial.
  • Perform HS-SPME to extract volatile and semi-volatile compounds from the sample.
  • Inject the extracted analytes into the GC-MS system.
  • GC Parameters (example):
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)
  • Injector Temperature: 250°C
  • Oven Temperature Program: Initial temperature of 60°C, ramped to 300°C.
  • MS Parameters (example):
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target analytes. Monitor characteristic ions for Ethyl Myristate and Ethyl Olivate.

Analysis of Ethyl Myristate and Ethyl Olivate in Meconium by GC-MS

This protocol is based on established methods for FAEE analysis in meconium.[5]

1. Sample Preparation:

  • Collect meconium sample (approximately 0.5 g) from the newborn's first stool.
  • Homogenize the meconium sample.

2. Extraction:

  • Add an internal standard (e.g., ethyl heptadecanoate).
  • Perform a liquid-liquid extraction using a solvent mixture such as hexane/acetone.
  • Vortex and centrifuge the sample to separate the organic layer containing FAEEs.
  • Evaporate the organic solvent to concentrate the extract.

3. Analysis by GC-MS:

  • Reconstitute the dried extract in a suitable solvent (e.g., hexane).
  • Inject an aliquot of the reconstituted sample into the GC-MS system.
  • GC Parameters (example):
  • Column: Phenyl-methylpolysiloxane capillary column.
  • Injector Temperature: 280°C
  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 320°C.
  • MS Parameters (example):
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Full scan or SIM mode, monitoring for the specific ions of Ethyl Myristate and Ethyl Olivate.

FAEE Formation Pathway

The formation of Ethyl Myristate and Ethyl Olivate is a result of the non-oxidative metabolism of ethanol. This process is catalyzed by several enzymes, with FAEE synthases and acyl-CoA:ethanol O-acyltransferase (AEAT) playing key roles.[6] The following diagram illustrates this enzymatic pathway.

FAEE_Formation cluster_pathways Enzymatic Pathways Ethanol Ethanol FAEES FAEE Synthase Ethanol->FAEES AEAT Acyl-CoA:Ethanol O-acyltransferase (AEAT) Ethanol->AEAT FattyAcid Fatty Acid (e.g., Myristic Acid, Oleic Acid) FattyAcid->FAEES AcylCoA Fatty Acyl-CoA AcylCoA->AEAT FAEE Fatty Acid Ethyl Ester (e.g., Ethyl Myristate, Ethyl Olivate) FAEES->FAEE AEAT->FAEE

Caption: Enzymatic formation of Fatty Acid Ethyl Esters (FAEEs).

Conclusion

Both Ethyl Myristate and Ethyl Olivate are valuable biomarkers for the detection of alcohol consumption. Current evidence suggests that Ethyl Olivate is often the most abundant FAEE, potentially offering higher sensitivity for detecting chronic excessive alcohol use. However, the diagnostic performance of individual FAEEs can vary depending on the biological matrix and the specific population being studied. The choice of biomarker should be guided by the specific research or clinical question. The provided experimental protocols offer a robust framework for the accurate quantification of these important analytes. Further research focusing on the head-to-head comparison of the diagnostic accuracy of individual FAEEs will be beneficial for refining their application in clinical and forensic settings.

References

Validation

A Comparative Analysis of Ethyl Myristate and Ethyl Glucuronide as Biomarkers for Alcohol Consumption

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of Ethyl Myristate (EtM), a fatty acid ethyl ester (FAEE), and Ethyl Glucuronide (EtG) as long-term bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Ethyl Myristate (EtM), a fatty acid ethyl ester (FAEE), and Ethyl Glucuronide (EtG) as long-term biomarkers for alcohol intake. The following sections detail their performance characteristics, the analytical methodologies for their detection in hair, and a comparative summary to aid in the selection and interpretation of these markers in research and clinical settings.

Introduction to Alcohol Biomarkers

Monitoring alcohol consumption is crucial in various contexts, from clinical trials to forensic investigations. While short-term markers can indicate recent alcohol use, long-term markers accumulated in keratin (B1170402) matrices like hair provide a wider window of detection, reflecting a pattern of alcohol consumption over several months. EtG and FAEEs are two of the most reliable direct biomarkers of alcohol consumption, incorporated into hair primarily from sweat and sebum, respectively.[1][2][3] This guide focuses on a comparative analysis of EtG and a specific FAEE, Ethyl Myristate.

Performance and Characteristics

Both EtG and FAEEs are specific markers of ethanol (B145695) ingestion.[4] EtG is a minor, non-oxidative metabolite of ethanol formed by conjugation with glucuronic acid.[4] FAEEs are formed through the non-oxidative esterification of ethanol with endogenous fatty acids.[4][5] The four main FAEEs measured in hair are ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.[4][5][6][7]

According to the Society of Hair Testing (SoHT), for the assessment of chronic excessive alcohol consumption, either EtG or the sum of the concentrations of the four specified FAEEs can be used.[4][5] The interpretation of FAEE results is typically based on the sum of these four esters.[4][5][6][7] While data on the individual performance of Ethyl Myristate is limited, its contribution to the total FAEE concentration is a factor in the overall assessment. Studies have shown that the mean concentration ratio of the four esters is approximately 8% for ethyl myristate, 45% for ethyl palmitate, 38% for ethyl oleate, and 9% for ethyl stearate.[8]

Table 1: Comparison of Ethyl Myristate (as part of total FAEEs) and EtG in Hair

FeatureEthyl Myristate (within total FAEEs)Ethyl Glucuronide (EtG)
Biomarker Class Fatty Acid Ethyl Ester (FAEE)Phase II metabolite of ethanol
Incorporation into Hair Primarily through sebum[1][2][3]Primarily from sweat
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)[1][9][10]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[11][12]
Detection Window Months, depending on hair lengthMonths, depending on hair length
SoHT Cut-off (Chronic Excessive Drinking) ≥ 0.5 ng/mg (sum of 4 FAEEs in 0-3 cm hair segment)[4][5]≥ 30 pg/mg (in 0-3 cm hair segment)[4][5]
SoHT Cut-off (Abstinence Assessment) ≥ 0.2 ng/mg (sum of 4 FAEEs in 0-3 cm segment suggests repeated consumption)[9]≥ 7 pg/mg (suggests repeated alcohol consumption)[7]
Reported Concentrations (Teetotalers) 0.06 - 0.37 ng/mg (sum of 4 FAEEs)[1][2][3]Not detectable or traces (<1 pg/mg)
Reported Concentrations (Social Drinkers) 0.20 - 0.85 ng/mg (sum of 4 FAEEs)[1][2][3]Often below the 7 pg/mg cut-off
Reported Concentrations (Heavy Drinkers) 0.92 - 11.6 ng/mg (sum of 4 FAEEs)[1][2][3]> 30 pg/mg, can reach several thousand pg/mg
Sensitivity (for excessive drinking) High (for total FAEEs)High
Specificity (for excessive drinking) High (for total FAEEs)High
Influence of Hair Treatments Sensitive to cosmetic treatments[4][5]Sensitive to cosmetic treatments, potentially leading to false negatives[4][5][7]
External Contamination Risk Potential for false positives from ethanol-containing hair products[13]Lower risk of external contamination leading to false positives

Experimental Protocols

Accurate quantification of Ethyl Myristate (as part of FAEEs) and EtG in hair requires validated and robust analytical methods. The following are generalized protocols based on established methodologies.

Protocol 1: Analysis of Fatty Acid Ethyl Esters (including Ethyl Myristate) in Hair by GC-MS
  • Sample Preparation:

    • Collect a hair sample (approximately 50-100 mg) from the posterior vertex of the scalp.

    • Wash the hair sample sequentially with a non-polar solvent (e.g., n-heptane) and then a polar solvent (e.g., methanol) to remove external contaminants. Dry the sample thoroughly.[10]

    • Pulverize the washed and dried hair sample using a ball mill to increase the surface area for extraction.

  • Extraction:

    • To the pulverized hair, add a deuterated internal standard for each FAEE to be quantified.

    • Perform extraction using a suitable solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and n-heptane.[1][2]

    • Separate the n-heptane layer containing the FAEEs and evaporate it to dryness under a gentle stream of nitrogen.

  • Analysis by GC-MS:

    • Reconstitute the dried extract in a suitable solvent.

    • Perform headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration.[1][9]

    • Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the individual FAEEs. A typical program might start at 80°C and ramp up to 290°C.[14]

    • The mass spectrometer is operated in single ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of ethyl myristate and other FAEEs.

Protocol 2: Analysis of Ethyl Glucuronide (EtG) in Hair by LC-MS/MS
  • Sample Preparation:

    • Collect and wash the hair sample as described for FAEE analysis.

    • Cut the washed and dried hair into small segments (1-2 mm).[15]

  • Extraction:

    • To approximately 10-50 mg of the cut hair, add a deuterated internal standard (EtG-d5).[15]

    • Add deionized water and incubate the sample, often overnight at room temperature or with ultrasonication for several hours to extract the polar EtG.[12][15]

    • Centrifuge the sample to pellet the hair debris.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., aminopropyl) with methanol (B129727) and water.

    • Load the supernatant from the extraction onto the SPE cartridge.

    • Wash the cartridge with water and methanol to remove interferences.

    • Elute the EtG with an acidic solution (e.g., methanol with formic acid).[16]

  • Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[16]

    • Inject the sample into a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column (e.g., C18) and a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[11]

    • The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for the specific and sensitive quantification of EtG and its internal standard.[12]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures for EtG and FAEEs.

Experimental_Workflow_EtG cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis p1 Hair Collection p2 Washing p1->p2 p3 Cutting p2->p3 e1 Internal Standard Spiking p3->e1 e2 Aqueous Extraction (Incubation/Sonication) e1->e2 e3 Solid-Phase Extraction (SPE) e2->e3 a1 LC-MS/MS Analysis e3->a1 a2 Data Interpretation a1->a2 Experimental_Workflow_FAEE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Hair Collection p2 Washing p1->p2 p3 Pulverization p2->p3 e1 Internal Standard Spiking p3->e1 e2 Organic Solvent Extraction e1->e2 a1 GC-MS Analysis e2->a1 a2 Data Interpretation a1->a2

References

Comparative

Isopropyl Myristate vs. Ethyl Myristate: A Comparative Guide for Skin Penetration Enhancement

For Researchers, Scientists, and Drug Development Professionals In the pursuit of effective transdermal drug delivery, the selection of a suitable penetration enhancer is a critical determinant of a formulation's success...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective transdermal drug delivery, the selection of a suitable penetration enhancer is a critical determinant of a formulation's success. Among the various classes of enhancers, fatty acid esters like Isopropyl Myristate (IPM) and Ethyl Myristate (EM) are frequently employed for their efficacy and safety profiles. This guide provides an objective comparison of Isopropyl Myristate and Ethyl Myristate as skin penetration enhancers, supported by available experimental data and detailed methodologies to aid in formulation development.

Executive Summary

Isopropyl Myristate is a well-documented and widely utilized penetration enhancer known to effectively increase the permeation of numerous active pharmaceutical ingredients (APIs) by disrupting the lipid barrier of the stratum corneum.[1][2][3] In contrast, while Ethyl Myristate is recognized for its emollient properties and is used in topical formulations with the understanding that it enhances absorption, there is a notable scarcity of publicly available, quantitative data from peer-reviewed studies specifically detailing its efficacy as a skin penetration enhancer.[4][5] This guide synthesizes the available information on both compounds to facilitate an informed selection process.

Physicochemical Properties

The physical and chemical characteristics of a penetration enhancer play a significant role in its interaction with the skin and the API. Below is a comparison of the key properties of Isopropyl Myristate and Ethyl Myristate.

PropertyIsopropyl Myristate (IPM)Ethyl Myristate (EM)
Synonyms Isopropyl tetradecanoateEthyl tetradecanoate[4]
CAS Number 110-27-0124-06-1[4]
Molecular Formula C₁₇H₃₄O₂C₁₆H₃₂O₂[4]
Molecular Weight 270.45 g/mol 256.42 g/mol [4]
Appearance Colorless, odorless liquid[6]Colorless liquid[4]
Solubility Soluble in most organic solvents; insoluble in water.Slightly soluble in ether; 1ml in 1ml 95% ethanol (B145695).[4]

Mechanism of Skin Penetration Enhancement

Both Isopropyl Myristate and Ethyl Myristate, as fatty acid esters, are believed to share a common primary mechanism for enhancing skin penetration. They interact with the lipids in the stratum corneum, the outermost layer of the skin, to increase its permeability.[1][7]

The proposed mechanism involves the following steps:

  • Partitioning into the Stratum Corneum : The enhancer molecules move from the formulation into the lipid-rich intercellular matrix of the stratum corneum.

  • Disruption of Lipid Bilayer : The enhancers integrate into the highly ordered lipid bilayers, disrupting their structure and increasing their fluidity.[1][8] This creates more permeable pathways for drug molecules to pass through.

  • Increased Drug Diffusivity : The increased fluidity of the lipid matrix reduces the diffusional resistance of the stratum corneum, allowing for easier passage of the API.

  • Enhanced Drug Partitioning : The presence of the enhancer can alter the solubility of the drug within the stratum corneum, potentially increasing its partitioning from the vehicle into the skin.

G General Mechanism of Fatty Acid Ester Penetration Enhancers cluster_formulation Topical Formulation cluster_skin Stratum Corneum cluster_deeper Viable Epidermis & Dermis API Active Pharmaceutical Ingredient (API) SC_disrupted Disrupted & Fluid Intercellular Lipids API->SC_disrupted:f0 Enhanced Partitioning & Diffusion Enhancer Fatty Acid Ester (IPM or EM) SC_lipids Highly Ordered Intercellular Lipids Enhancer->SC_lipids:f0 Partitioning SC_lipids->SC_disrupted Disruption of Lipid Structure Systemic_Circulation Systemic Circulation SC_disrupted->Systemic_Circulation Increased Permeation

Caption: Mechanism of skin penetration enhancement by fatty acid esters.

Quantitative Performance Data: Isopropyl Myristate

Several studies have provided quantitative data on the effectiveness of Isopropyl Myristate in enhancing the skin permeation of various drugs.

Active Pharmaceutical Ingredient (API)Formulation DetailsSkin ModelKey Findings
Mefenamic Acid Binary system with ethanol.Excised hairless rat skinThe binary enhancer system of IPM and ethanol produced a marked improvement in the penetration of all drugs tested. For mefenamic acid, the addition of another amine to the IPM-ethanol system resulted in a 14-180 times greater flux.[9][10]
Meloxicam (B1676189) Transdermal patch containing 1-10% (w/w) IPM.Not specified in abstractThe flux of meloxicam from the patch containing IPM was 83.789 µg/cm²h.[11]
DA-5018 (Capsaicin analog) IPM as a vehicle.Intact mouse skinIPM showed the largest in vitro permeability of the vehicle itself (83.6 ± 5.42 µl/cm²/h). The maximal flux of DA-5018 from the IPM medium was 44.3 ± 2.87 µg/cm²/hr.[12]
Blonanserin (B195606) Drug-in-adhesive transdermal patch with varying concentrations of IPM.Not specifiedThe release rate of blonanserin increased with an increasing concentration of IPM.[3]

Quantitative Performance Data: Ethyl Myristate

Experimental Protocols

The following is a generalized protocol for an in-vitro skin permeation study using Franz diffusion cells, a common method for evaluating the performance of penetration enhancers.[13][14]

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine ear) skin is commonly used.[13]

  • The subcutaneous fat and connective tissue are carefully removed.

  • The skin is often dermatomed to a uniform thickness.

  • The prepared skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin.[15]

  • The receptor medium is maintained at a constant temperature, typically 32°C or 37°C, and is continuously stirred.[14]

  • The assembled cells are allowed to equilibrate.

3. Application of Formulation:

  • A known quantity of the test formulation (containing the API and the penetration enhancer - IPM or EM) is applied to the surface of the skin in the donor compartment.[13]

4. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor compartment.[15]

  • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) and the enhancement ratio (ER) can also be determined.

G Experimental Workflow for In-Vitro Skin Permeation Study A Skin Membrane Preparation B Franz Diffusion Cell Setup A->B C Formulation Application B->C D Sampling from Receptor Compartment C->D D->B Replenish Receptor Medium E HPLC Analysis of API Concentration D->E F Data Analysis (Flux, Permeability) E->F

Caption: Workflow for a typical in-vitro skin permeation study.

Conclusion

Isopropyl Myristate is a well-established skin penetration enhancer with a considerable body of evidence supporting its efficacy across a range of APIs. Its mechanism of action, primarily through the disruption of the stratum corneum's lipid barrier, is well-understood. For researchers and formulators seeking a reliable and data-backed penetration enhancer, IPM is a strong candidate.

Ethyl Myristate, while sharing a similar chemical nature and likely a similar mechanism of action, currently lacks the extensive, publicly available quantitative data to definitively characterize its performance as a penetration enhancer. Its primary documented role is as an emollient and vehicle component. While it may contribute to the overall performance of a topical formulation, its specific enhancement effect requires further investigation.

For drug development professionals, the choice between Isopropyl Myristate and Ethyl Myristate will depend on the specific requirements of the formulation. If a well-characterized and potent penetration enhancement effect is the primary goal, the existing data strongly supports the use of Isopropyl Myristate. If the formulation requires an emollient with potential, albeit unquantified, penetration-enhancing properties, Ethyl Myristate could be considered. However, it is highly recommended that head-to-head in-vitro permeation studies be conducted with the specific API of interest to determine the optimal enhancer for a given formulation.

References

Validation

Unveiling Alcohol Consumption: A Comparative Analysis of Fatty Acid Ethyl Esters in Hair Samples

For researchers, scientists, and drug development professionals, the accurate detection of chronic excessive alcohol consumption is a critical aspect of various clinical and forensic investigations. Hair analysis for Fat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of chronic excessive alcohol consumption is a critical aspect of various clinical and forensic investigations. Hair analysis for Fatty Acid Ethyl Esters (FAEEs), non-oxidative metabolites of ethanol (B145695), offers a long-term window of detection, providing valuable insights into an individual's drinking habits. This guide presents a comparative analysis of different FAEEs found in hair, supported by experimental data and detailed methodologies, to aid in the informed selection and interpretation of these biomarkers.

FAEEs are formed in the body when ethanol reacts with fatty acids.[1] They are incorporated into hair primarily through sebum, the oily secretion from the sebaceous glands.[2] The four main FAEEs typically analyzed for alcohol consumption monitoring are ethyl myristate, ethyl palmitate, ethyl oleate (B1233923), and ethyl stearate (B1226849).[2] The total concentration of these four esters is often used to assess alcohol intake, with specific cut-off values established by organizations like the Society of Hair Testing (SoHT).[3]

Comparative Performance of FAEEs

While the sum of the four major FAEEs is the primary indicator, their relative concentrations can vary. Studies have shown that ethyl palmitate and ethyl oleate are generally the most abundant FAEEs detected in the hair of individuals who consume alcohol.[4] The mean concentration ratio of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate has been reported to be approximately 8:45:38:9, respectively.[5] This distribution is a key consideration in the analytical assessment.

Below is a summary of quantitative data for the four major FAEEs, providing a comparative overview of their typical concentrations in different drinking populations.

Fatty Acid Ethyl EsterTeetotalers (ng/mg)Social Drinkers (ng/mg)Excessive Drinkers (ng/mg)
Sum of 4 FAEEs < 0.2[1]0.2 - 0.5[1]> 0.5[3][5]
Ethyl MyristateNot typically detectedLow concentrations0.045 - 2.4[6]
Ethyl PalmitateTraces may be found[6]Moderate concentrations0.35 - 13.5[6]
Ethyl OleateNot typically detectedModerate concentrations0.25 - 7.7[6]
Ethyl StearateNot typically detectedLow concentrations0.05 - 3.85[6]

Note: The cut-off for the sum of the four esters in hair to strongly suggest chronic excessive alcohol consumption is proposed at 0.5 ng/mg for a 0-3 cm proximal scalp hair segment.[3][5]

Experimental Protocols

The analysis of FAEEs in hair involves a multi-step process encompassing sample preparation and instrumental analysis. The following is a detailed methodology commonly employed in laboratories.

Sample Preparation
  • Decontamination: Hair samples are first washed to remove external contaminants. A common procedure involves washing the hair strands sequentially with a solvent like n-heptane.[7]

  • Extraction: The washed and dried hair is then subjected to an extraction process to isolate the FAEEs. A widely used method is incubation in a mixture of a solvent like dimethyl sulfoxide (B87167) (DMSO) and n-heptane.[6]

  • Purification: The resulting extract is often purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[6]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common analytical technique for the quantification of FAEEs.[6][7] The purified extract is injected into the GC-MS system, which separates the different FAEEs and detects them based on their mass-to-charge ratio.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS to enhance sensitivity and reduce matrix effects.[6][7] The FAEEs are volatilized from the sample matrix and adsorbed onto a coated fiber, which is then introduced into the GC-MS for analysis.

Visualizing the Processes

To better understand the experimental workflow and the biochemical basis of FAEE formation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis hair_sample Hair Sample Collection decontamination Decontamination (e.g., n-heptane wash) hair_sample->decontamination extraction Extraction (e.g., DMSO/n-heptane) decontamination->extraction purification Purification (e.g., SPE) extraction->purification hs_spme HS-SPME purification->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis & Interpretation gc_ms->data_analysis

Experimental workflow for FAEE analysis in hair samples.

faee_formation_pathway ethanol Ethanol faee_synthase FAEE Synthase / Acyl-CoA:Ethanol O-acyltransferase (AEAT) ethanol->faee_synthase fatty_acid Fatty Acid / Acyl-CoA fatty_acid->faee_synthase faee Fatty Acid Ethyl Ester (FAEE) faee_synthase->faee

Simplified biochemical pathway of FAEE formation.

Conclusion

The analysis of FAEEs in hair provides a reliable method for the long-term monitoring of alcohol consumption. While the sum of the four major FAEEs is the standard marker, understanding the relative abundance and individual characteristics of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate can offer a more nuanced interpretation of results. The standardized experimental protocols, primarily based on GC-MS, ensure the accuracy and reproducibility of these analyses. The provided visualizations of the experimental workflow and the biochemical pathway of FAEE formation serve as valuable tools for researchers in this field. As with any biomarker, results should be interpreted in the context of other clinical and historical information for a comprehensive assessment of an individual's alcohol use.

References

Comparative

A Comparative Guide to the Quantification of Ethyl Myristate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methodologies for the quantification of ethyl myristate, a fatty acid ethyl ester (FAEE) recognize...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of ethyl myristate, a fatty acid ethyl ester (FAEE) recognized as a biomarker for alcohol consumption. The information presented is collated from various studies, offering a comprehensive overview of method performance and experimental protocols to aid in the selection and implementation of appropriate analytical techniques.

Quantitative Method Performance

The quantification of ethyl myristate is predominantly achieved using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the sample matrix, required sensitivity, and laboratory resources. Below is a summary of performance data from various validated methods.

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy (%)Reference
GC-MS/EIHair30–5000 pg/mg30 pg/mgNot SpecifiedNot Specified[1][2]
HS-SPME-GC-MSHair0.05–3 ng/mg (for EtP)0.01–0.04 ng/mg3.5–16%95.15–109.91%[1][3]
GC-MS (CI)HairLOQ–2000 ng/g<100 ng/g<15%Not Specified[3]
LC-MS/MSDried Blood Spots15–37 ng/mL (for major FAEEs)15 ng/mLNot SpecifiedNot Specified[4]
GC-MS/MSPlasma0.015–10 µg/mL0.015 µg/mL<10%Not Specified[5]
LC-MS/MSMeconiumLOQ–50 nmol/g0.12–0.20 nmol/gNot Specified53.6–86.7% (Recovery)[3]

Table 1: Comparison of Quantitative Performance for Ethyl Myristate Analysis. This table summarizes key validation parameters for various analytical methods used to quantify ethyl myristate in different biological matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of ethyl myristate in hair and blood samples.

1. Quantification of Ethyl Myristate in Hair by GC-MS

This method is widely employed for the retrospective analysis of alcohol consumption.

  • Sample Preparation:

    • Wash approximately 30 mg of hair sequentially with a non-polar solvent (e.g., n-heptane) and methanol (B129727) to remove external contaminants.[6]

    • Dry the washed hair sample under a stream of nitrogen.

    • Pulverize the dried hair sample.

    • Perform extraction using a solvent mixture such as dimethylsulfoxide (DMSO) and n-hexane.[3]

    • Separate the n-hexane layer, which contains the fatty acid ethyl esters.

    • Evaporate the n-hexane phase to concentrate the analytes.

    • For analysis by headspace solid-phase microextraction (HS-SPME), reconstitute the residue in a suitable buffer (e.g., phosphate (B84403) buffer pH 7.6).[3]

  • HS-SPME-GC-MS Analysis:

    • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm.[1]

    • Incubation Temperature: 94°C.[1]

    • Extraction Time: 60 minutes.[1]

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of fatty acid esters (e.g., DB-1 HT).

    • Oven Temperature Program: An initial temperature of 70°C, held for 1 minute, followed by a ramp of 30°C/min to a final temperature of 280°C, held for 1 minute.[6]

    • Mass Spectrometer (MS): Operated in electron ionization (EI) or chemical ionization (CI) mode, monitoring for characteristic ions of ethyl myristate.

2. Quantification of Ethyl Myristate in Dried Blood Spots (DBS) by LC-MS/MS

This method is suitable for assessing recent alcohol intake.

  • Sample Preparation:

    • Prepare dried blood spots by spotting 50 μL of whole blood onto a suitable collection card.[4]

    • Allow the spots to dry completely.

    • The use of DBS prevents the post-sampling formation of FAEEs that can occur in liquid blood samples containing ethanol (B145695).[4]

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.

    • Internal Standards: Deuterated analogs of the FAEEs are typically used for accurate quantification.[3]

Visualizing Analytical Workflows

The following diagrams illustrate the experimental workflow for ethyl myristate quantification and a decision-making process for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Hair Sample (30 mg) wash Wash with n-heptane and Methanol sample->wash dry Dry under Nitrogen wash->dry pulverize Pulverize Hair dry->pulverize extract Extract with DMSO/n-hexane pulverize->extract separate Separate n-hexane Layer extract->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Buffer evaporate->reconstitute hs_spme HS-SPME reconstitute->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data Data Acquisition and Quantification gc_ms->data method_selection start Start: Need to Quantify Ethyl Myristate matrix Sample Matrix? start->matrix hair Hair matrix->hair Hair blood Blood/Plasma matrix->blood Blood/Plasma meconium Meconium matrix->meconium Meconium sensitivity_hair High Sensitivity Required? hair->sensitivity_hair sensitivity_blood Rapid Analysis Needed? blood->sensitivity_blood lc_ms_ms_meconium LC-MS/MS meconium->lc_ms_ms_meconium gc_ms GC-MS sensitivity_hair->gc_ms No hs_spme_gc_ms HS-SPME-GC-MS sensitivity_hair->hs_spme_gc_ms Yes lc_ms_ms LC-MS/MS sensitivity_blood->lc_ms_ms Yes (DBS) gc_ms_ms GC-MS/MS sensitivity_blood->gc_ms_ms No

References

Validation

Ethyl Myristate as an Internal Standard: A Comparative Guide to Accuracy and Precision

In the landscape of analytical chemistry, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise quantification, particularly in chromatographic techniques like gas chromatography (GC) a...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise quantification, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC). For researchers, scientists, and drug development professionals, the choice of a suitable internal standard is a critical step in method development and validation. This guide provides a comprehensive comparison of Ethyl Myristate as an internal standard against other common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.

Ethyl Myristate, a fatty acid ethyl ester (FAEE), is frequently employed as an internal standard in the analysis of various organic compounds, especially in the field of lipidomics and biomarker analysis. Its chemical properties, including its volatility, solubility, and chromatographic behavior, make it a suitable candidate for correcting variations in sample preparation, injection volume, and instrument response.

Principles of Internal Standardization

An ideal internal standard should possess several key characteristics:

  • Chemical Similarity: It should be chemically and physically similar to the analyte(s) of interest to ensure it behaves comparably during all stages of the analytical process, including extraction, derivatization, and chromatography.

  • Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and under the analytical conditions.

  • Resolution: It should be well-resolved chromatographically from the analytes and any potential interfering components in the sample matrix.

  • Non-Endogenous: The internal standard should not be naturally present in the samples being analyzed.

  • Comparable Concentration: It should be added at a concentration that provides a response similar to that of the analyte.

By adding a known amount of the internal standard to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement effectively compensates for variations that can occur during the analysis, leading to improved accuracy and precision.

Performance Comparison of Internal Standards

The selection of an internal standard is often a choice between structural similarity, availability, cost, and the ultimate required level of accuracy and precision. Here, we compare the general performance of Ethyl Myristate with other classes of commonly used internal standards.

Internal Standard TypeExample(s)AdvantagesDisadvantagesTypical Recovery (%)Typical Precision (%RSD)
Fatty Acid Ethyl Ester Ethyl Myristate , Ethyl PalmitateGood structural analog for lipids and other non-polar compounds. Cost-effective.Can be present in some biological samples (e.g., alcohol biomarkers). May not perfectly mimic analytes with different functional groups.85 - 110%< 15%
Deuterated Analogs d5-Ethyl Myristate, d3-Palmitic AcidConsidered the "gold standard".[1] Closely mimics the analyte's chemical and physical properties.[1] Corrects for matrix effects most effectively.[1]Higher cost and may not be commercially available for all analytes.95 - 105%< 5%
Odd-Chain Fatty Acid Esters Methyl Heptadecanoate, Methyl NonadecanoateNot typically found in high concentrations in most biological samples.[2] Good structural similarity to even-chain fatty acids.Can be present endogenously in some matrices, which can interfere with quantification.[2][3]90 - 105%< 10%
Hydrocarbons n-Alkanes (e.g., Dodecane)Chemically inert and stable. Well-resolved from many analytes.Structurally dissimilar to many analytes, leading to different extraction and chromatographic behavior. May not effectively correct for matrix effects.80 - 115%< 20%
Other Esters Methyl Benzoate, Diethyl PhthalateWide range of commercially available options with varying polarities and volatilities.Structural similarity to the analyte can vary significantly, impacting the effectiveness of correction.80 - 110%< 15%

Note: The typical recovery and precision values are generalized from various analytical applications and can vary significantly depending on the specific matrix, analyte, and analytical method.

Experimental Protocols

To ensure the reliable performance of an internal standard, a well-defined experimental protocol is essential. Below are generalized methodologies for the use of an internal standard in a typical GC-MS workflow.

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of high-purity Ethyl Myristate (or other selected internal standard).

  • Dissolving: Dissolve the weighed standard in a suitable, high-purity solvent (e.g., hexane, ethyl acetate) to create a concentrated stock solution.

  • Storage: Store the stock solution in an airtight container at an appropriate temperature (e.g., -20°C) to prevent evaporation and degradation.

Sample and Standard Preparation
  • Aliquoting: Take a precise volume or weight of the unknown sample and each calibration standard.

  • Spiking: Add a constant and known volume of the internal standard working solution to each sample and standard. It is crucial that the same amount of internal standard is added to every vial.

  • Extraction/Derivatization: Perform any necessary sample preparation steps such as liquid-liquid extraction, solid-phase extraction, or derivatization. The internal standard should be added at the earliest possible stage to account for losses during these steps.

  • Dilution: Dilute the final extract to a known volume with the appropriate solvent before analysis.

GC-MS Analysis
  • Injection: Inject a fixed volume of the prepared sample or standard into the GC-MS system.

  • Separation: Utilize a GC column and temperature program that provides good separation between the analyte(s), the internal standard, and any matrix components.

  • Detection: Operate the mass spectrometer in a suitable mode, such as full scan or selected ion monitoring (SIM), to detect and quantify the analyte and the internal standard. For Ethyl Myristate, characteristic ions can be monitored for enhanced selectivity. A study on fatty acid ethyl esters suggests monitoring m/z 88 and 101 for saturated ethyl esters in SIM mode.[4]

Visualizing the Workflow

The following diagrams illustrate the logical flow of using an internal standard in a quantitative analysis workflow.

internal_standard_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing Sample Sample Add_IS Add Known Amount of Internal Standard Sample->Add_IS Calibration_Standards Calibration_Standards Calibration_Standards->Add_IS Extraction_Derivatization Extraction / Derivatization Add_IS->Extraction_Derivatization GC_MS_Analysis GC-MS Analysis Extraction_Derivatization->GC_MS_Analysis Peak_Integration Peak Area Integration (Analyte & IS) GC_MS_Analysis->Peak_Integration Calculate_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Calculate_Ratio Quantification Quantification using Calibration Curve Calculate_Ratio->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship Analyte Analyte Analyte_Response Analyte Response Analyte->Analyte_Response Internal_Standard Internal Standard IS_Response IS Response Internal_Standard->IS_Response Analytical_Variation Analytical Variation (e.g., Injection Volume, Matrix Effects) Analytical_Variation->Analyte_Response Analytical_Variation->IS_Response Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Stable_Quantification Stable & Accurate Quantification Response_Ratio->Stable_Quantification

Caption: Logical relationship of internal standardization.

Conclusion

Ethyl Myristate serves as a reliable and cost-effective internal standard for the quantitative analysis of a variety of organic molecules, particularly lipids and other non-polar compounds. Its performance in terms of accuracy and precision is generally good, although for applications demanding the highest level of accuracy and for complex matrices, a stable isotope-labeled internal standard, such as d5-Ethyl Myristate, is the superior choice. The selection of the most appropriate internal standard ultimately depends on the specific requirements of the analytical method, including the nature of the analyte and matrix, the desired level of accuracy and precision, and budgetary considerations. Rigorous method validation is always necessary to ensure that the chosen internal standard provides reliable and accurate results for the intended application.

References

Comparative

Biocompatibility of Ethyl Myristate for In-Vivo Studies: A Comparative Guide

For researchers, scientists, and drug development professionals, selecting the appropriate vehicle for in-vivo studies is a critical decision that can significantly impact experimental outcomes. Ethyl Myristate, an ester...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate vehicle for in-vivo studies is a critical decision that can significantly impact experimental outcomes. Ethyl Myristate, an ester of myristic acid and ethanol, is often considered for such applications due to its properties as a solvent and emollient. This guide provides an objective comparison of the biocompatibility of Ethyl Myristate with common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable vehicle for your research needs.

Executive Summary

Ethyl Myristate demonstrates a favorable biocompatibility profile for in-vivo applications, characterized by low acute toxicity, minimal irritation potential, and a lack of sensitization. This guide compares these characteristics against three commonly used alternatives: Isopropyl Myristate, Propylene Glycol, and Miglyol 812®. The selection of an appropriate vehicle should be based on a comprehensive evaluation of the data presented in conjunction with the specific requirements of the planned in-vivo study.

Comparative Biocompatibility Data

The following tables summarize the key biocompatibility endpoints for Ethyl Myristate and its alternatives.

Table 1: Acute Toxicity
SubstanceOral LD50 (Rat)Dermal LD50 (Rabbit)
Ethyl Myristate No data available; generally considered low toxicity.No data available.
Isopropyl Myristate > 10,000 mg/kg[1]5,000 mg/kg[2][3]
Propylene Glycol 20,000 - 33,500 mg/kg[4][5]20,800 mg/kg[6][7]
Miglyol 812® > 2,000 - >5,000 mg/kg[8][9][10][11]> 2,000 mg/kg[10][12]
Table 2: Irritation Potential
SubstanceSkin Irritation (Rabbit)Eye Irritation (Rabbit)
Ethyl Myristate May cause skin irritation.[13]May cause eye irritation.[13]
Isopropyl Myristate Mild to severe irritation reported in some studies.[2][3][14]Minimally irritating.[14]
Propylene Glycol Essentially non-irritating to skin with prolonged contact.[7] Mild irritation with a Primary Irritation Index (PII) of 1.38 in one study.[15]May cause slight temporary eye irritation.[7]
Miglyol 812® Non-irritant (Irritation index = 0).[11]No irritation of cornea or iris.[11]
Table 3: Skin Sensitization
SubstanceSkin Sensitization
Ethyl Myristate Not a sensitizer (B1316253).
Isopropyl Myristate Not a skin sensitizer in guinea pig studies.[14] A weak positive result was observed in a mouse Local Lymph Node Assay (LLNA).[16]
Propylene Glycol Evidence suggests it is at most a minimal irritant and fleeting evidence of sensitization was not substantiated.[17]
Miglyol 812® No contact allergenicity reported.[11]

Experimental Protocols

The following are detailed methodologies for key biocompatibility experiments cited in this guide.

In-Vitro Cytotoxicity Testing (ISO 10993-5)

This test assesses the potential for a material to cause cellular damage.

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., MEM) supplemented with serum.

  • Extraction: The test material is incubated in the cell culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract.

  • Cell Treatment: The extract is then applied to a monolayer of L929 cells.

  • Incubation: The treated cells are incubated for a specified time (e.g., 24-72 hours).

  • Assessment: Cytotoxicity is evaluated qualitatively (by observing cell morphology) and quantitatively (e.g., using an MTT assay to measure cell viability). A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Cell Seeding (L929 Fibroblasts) C Application of Extract to Cell Monolayer A->C B Material Extraction (e.g., 24h at 37°C) B->C D Incubation (24-72 hours) C->D E Qualitative Assessment (Microscopy) D->E F Quantitative Assessment (e.g., MTT Assay) D->F

In-Vitro Cytotoxicity Experimental Workflow

Acute Dermal Irritation/Corrosion (OECD 404)

This study determines the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Application: A small area of the rabbit's skin is clipped free of fur. 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system (e.g., Draize scale).

Dermal_Irritation_Workflow A Animal Preparation (Albino Rabbit) B Test Substance Application (0.5 mL on clipped skin) A->B C Occlusive Patching (4-hour exposure) B->C D Patch Removal and Observation C->D E Scoring of Erythema & Edema (1, 24, 48, 72 hours) D->E

Acute Dermal Irritation Experimental Workflow

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

  • Animal Model: Mice (e.g., CBA/J strain) are used.

  • Test Substance Application: The test substance is applied to the dorsum of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine (B127349) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Sample Collection: Five hours after the injection, the mice are euthanized, and the auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed, and the incorporation of 3H-methyl thymidine is measured using a beta-scintillation counter. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive response.

LLNA_Workflow A Daily Topical Application to Mouse Ears (Days 1-3) B IV Injection of 3H-methyl thymidine (Day 5) A->B C Excision of Auricular Lymph Nodes B->C D Measurement of Radiolabel Incorporation C->D E Calculation of Stimulation Index (SI) D->E

Skin Sensitization (LLNA) Experimental Workflow

References

Validation

Performance of different GC columns for the analysis of Ethyl Myristate

For researchers, scientists, and drug development professionals engaged in the precise quantification of ethyl myristate, the selection of an appropriate Gas Chromatography (GC) column is paramount. The stationary phase...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ethyl myristate, the selection of an appropriate Gas Chromatography (GC) column is paramount. The stationary phase of the column is the most critical factor influencing separation selectivity, resolution, and overall analytical performance. This guide provides an objective comparison of commonly used GC columns for the analysis of ethyl myristate, supported by experimental data and detailed methodologies.

Ethyl myristate, a fatty acid ethyl ester (FAEE), is often analyzed alongside other fatty acid methyl esters (FAMEs). Therefore, performance data for FAMEs on various columns is highly relevant and will be referenced in this guide. The primary focus will be on the comparison of polar and non-polar stationary phases.

Principles of GC Column Selection for Ethyl Myristate

The separation of fatty acid esters like ethyl myristate in gas chromatography is primarily influenced by the polarity of the stationary phase.[1][2] Non-polar columns separate compounds largely based on their boiling points. In contrast, polar columns provide separation based on both boiling point and the degree of unsaturation, with unsaturated compounds being retained longer.[1][3] For complex samples containing a variety of fatty acid esters, polar columns are generally preferred to achieve better separation.[1][4]

Comparative Analysis of GC Column Performance

This section details the performance of three representative GC columns with different stationary phases for the analysis of ethyl myristate: a highly polar cyanopropyl column (HP-88), a polar polyethylene (B3416737) glycol (PEG) column (DB-Wax), and a non-polar dimethylpolysiloxane column (DB-5ms) for baseline comparison.

FeatureHP-88DB-WaxDB-5ms
Stationary Phase (88% Cyanopropyl)aryl-polysiloxane[5]Polyethylene Glycol (PEG)[1]5% Phenyl - 95% Dimethylpolysiloxane
Polarity HighPolarNon-Polar
Primary Separation Mechanism Polarity (degree of unsaturation) and boiling pointPolarity and boiling pointBoiling point
Estimated Retention Time for Ethyl Myristate (C14:0) ~ 25 - 35 minutes~ 20 - 30 minutes~ 15 - 25 minutes
Peak Shape Excellent, sharp, and symmetrical peaks are expected.Good to excellent peak shape.[6]Generally good peak shape for non-polar analytes.
Resolution Excellent resolution, especially for separating from unsaturated esters and positional isomers.[5][7]Good separation of saturated and unsaturated FAMEs.[1][4]Limited resolution of isomers; separation is primarily by carbon number.
Analysis Time Potentially longer due to strong interactions with the polar phase.[8]Moderate analysis time.Generally shorter analysis times for saturated esters.
Key Advantages Superior separation of complex mixtures and isomers.[1][9]Robust and widely used for general FAME analysis.[1]Good for simple mixtures and analysis of compounds by boiling point.
Considerations Not a bonded phase, so solvent rinsing is not recommended.[5]Can be susceptible to degradation with repeated aqueous injections if not an inert-type column.[10]Not suitable for resolving cis/trans isomers or complex mixtures of fatty acid esters.

Experimental Protocols

A generalized experimental protocol for the GC analysis of ethyl myristate is provided below. This is a composite of typical parameters found in the analysis of FAMEs.[7][8]

Sample Preparation:

  • For samples containing triglycerides, saponification is performed to yield free fatty acids.

  • The free fatty acids are then esterified to form ethyl esters. A common method involves using ethanol (B145695) in the presence of an acid catalyst.

  • The resulting ethyl esters are extracted using a non-polar solvent such as hexane.

  • The final extract is diluted to a suitable concentration (e.g., 0.1-1 mg/mL) for GC analysis.

Gas Chromatography (GC) Conditions:

  • Instrumentation: Agilent 6890 GC (or equivalent) with a Flame Ionization Detector (FID).

  • Injection: 1 µL, Split (50:1 to 100:1 ratio).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Hydrogen or Helium, with a constant flow rate of 1.0 - 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 175 °C, hold for 10 minutes.

    • Ramp 2: 5 °C/min to 210 °C, hold for 5 minutes.

    • Ramp 3: 5 °C/min to 230 °C, hold for 5 minutes.

  • Detector: FID at 280 °C.

  • Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup gas (He or N2): 30 mL/min.

Logical Workflow for GC Column Selection and Analysis

GC_Analysis_Workflow Workflow for Ethyl Myristate GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_column_selection Column Selection Sample Sample containing Ethyl Myristate Saponification Saponification (if in triglyceride form) Sample->Saponification Triglycerides Esterification Esterification to Ethyl Ester Sample->Esterification Free Fatty Acids Saponification->Esterification Extraction Solvent Extraction (Hexane) Esterification->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection HP88 HP-88 (High-Polarity) Separation->HP88 Complex Mixtures/Isomers DBWax DB-Wax (Polar) Separation->DBWax General Purpose DB5ms DB-5ms (Non-Polar) Separation->DB5ms Simple Mixtures Data_Processing Data Processing and Quantification Detection->Data_Processing Result Result Data_Processing->Result Final Report: - Retention Time - Peak Area - Concentration

References

Comparative

Evaluating the Impact of Ethyl Myristate on Cell Viability Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of in vitro toxicology and drug discovery, the accurate assessment of cell viability is paramount. The choice of solvent to deliver a test comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in vitro toxicology and drug discovery, the accurate assessment of cell viability is paramount. The choice of solvent to deliver a test compound to a cell culture system is a critical experimental parameter that can significantly influence the outcome of viability assays. Ethyl myristate, a fatty acid ester with applications as an emollient, solvent, and penetration enhancer, is increasingly considered for use in topical and transdermal formulations. This guide provides a comprehensive evaluation of the potential impact of ethyl myristate on commonly used cell viability assays and compares its performance with alternative solvents.

Ethyl Myristate: Properties and Potential for Assay Interference

Ethyl myristate (ethyl tetradecanoate) is the ester of myristic acid and ethanol (B145695). It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and ether. Its lipophilic nature and surfactant-like properties, while beneficial for certain formulations, raise concerns about its potential to interfere with cell viability assays. Such interference can lead to an over- or underestimation of a compound's true cytotoxicity.

The primary mechanisms by which ethyl myristate could potentially interfere with cell viability assays include:

  • Direct Cytotoxicity: As a fatty acid ester, ethyl myristate can integrate into the cell membrane, altering its fluidity and integrity, which can lead to cell lysis at certain concentrations.

  • Interaction with Assay Reagents: Its chemical structure could potentially interact with the tetrazolium salts (MTT, XTT, WST-8) or the resulting formazan (B1609692) crystals, leading to false-positive or false-negative signals.

  • Alteration of Cellular Metabolism: It may influence cellular metabolic activity, which is the basis for many viability assays, independent of causing cell death.

Comparison with Alternative Solvents

The selection of an appropriate solvent is crucial for the accurate interpretation of in vitro cytotoxicity data. Below is a comparison of ethyl myristate with commonly used solvents.

SolventChemical ClassKey PropertiesKnown Interferences with Viability Assays
Ethyl Myristate Fatty Acid EsterInsoluble in water, lipophilic, potential surfactant-like properties.Potential for membrane disruption leading to cytotoxicity. Possible interference with formazan crystal formation or solubilization in MTT assays. May alter cellular metabolism.
Dimethyl Sulfoxide (DMSO) SulfoxideMiscible with water and organic solvents. Commonly used at concentrations <0.5%.Can be cytotoxic at higher concentrations. May affect cell differentiation and metabolism. Can interfere with some fluorescent-based assays.
Ethanol AlcoholMiscible with water. Typically used at concentrations <1%.Can be cytotoxic at higher concentrations. Can cause protein denaturation and membrane damage.

Key Cell Viability Assays: A Head-to-Head Comparison

The three most widely used colorimetric assays for determining cell viability are the MTT, XTT, and CCK-8 assays. They are all based on the principle that viable cells can reduce a tetrazolium salt to a colored formazan product.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of the yellow tetrazolium salt MTT to a purple, insoluble formazan by mitochondrial dehydrogenases.Well-established and widely used. Relatively inexpensive.Requires a solubilization step for the formazan crystals. The formazan crystals can be cytotoxic.
XTT Reduction of the pale yellow tetrazolium salt XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases.No solubilization step required. Higher sensitivity than MTT.The XTT reagent itself can be toxic to some cell lines.
CCK-8 Reduction of the water-soluble tetrazolium salt WST-8 to a water-soluble orange formazan dye by dehydrogenases in the presence of an electron mediator.One-step procedure. Low cytotoxicity. Higher sensitivity than MTT and XTT.Can be more expensive than MTT.

Experimental Protocols

Detailed methodologies for performing the MTT, XTT, and CCK-8 assays are provided below. These protocols serve as a general guideline and may require optimization based on the cell type and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in an appropriate vehicle like ethyl myristate or DMSO) and control wells with the vehicle alone. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

CCK-8 (Cell Counting Kit-8) Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

Visualizing Workflows and Potential Interferences

The following diagrams, generated using Graphviz, illustrate the experimental workflows of the cell viability assays and the potential points of interference by ethyl myristate.

MTT_Workflow cluster_workflow MTT Assay Workflow cluster_interference Potential Interference by Ethyl Myristate A Seed Cells B Add Test Compound (dissolved in Ethyl Myristate) A->B C Incubate B->C I1 Membrane Disruption B->I1 Direct Cytotoxicity D Add MTT Reagent C->D I2 Metabolic Alteration C->I2 Altered Dehydrogenase Activity E Incubate (Formazan Formation) D->E F Solubilize Formazan E->F I3 Formazan Interaction E->I3 Inhibition of Crystal Formation or Solubilization G Measure Absorbance F->G

MTT assay workflow and potential ethyl myristate interference points.

XTT_CCK8_Workflow cluster_workflow XTT/CCK-8 Assay Workflow cluster_interference Potential Interference by Ethyl Myristate A Seed Cells B Add Test Compound (dissolved in Ethyl Myristate) A->B C Incubate B->C I1 Membrane Disruption B->I1 Direct Cytotoxicity D Add XTT or CCK-8 Reagent C->D I2 Metabolic Alteration C->I2 Altered Dehydrogenase Activity E Incubate D->E I3 Reagent Interaction D->I3 Direct Reduction of Tetrazolium Salt F Measure Absorbance E->F

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl Myristate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the prop...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl Myristate, a common ester used in various applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Summary of Key Disposal and Safety Information

While Ethyl Myristate is not generally classified as a hazardous substance, it is imperative to handle its disposal with care to prevent environmental contamination and ensure workplace safety.[1] The primary principle is to avoid direct release into the environment.[1][2]

PropertyDataRelevance to Disposal & Safety
Physical State LiquidSpills can spread easily; requires containment.
Solubility in Water InsolubleDo not dispose of down the drain as it will not mix with water and can contaminate waterways.[3]
Flash Point > 110 °C (> 230 °F)Combustible.[4] Keep away from heat, sparks, and open flames during handling and disposal.[5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2) under fire conditions.In case of fire, toxic fumes may be produced.[3][6] Firefighting should be conducted with appropriate personal protective equipment.
Environmental Hazard May be harmful or toxic to aquatic life with long-lasting effects.[2][7]Prohibits disposal into sewers or waterways to prevent harm to aquatic ecosystems.[1]
Incompatible Materials Strong oxidizing agents.[3][4]Store and dispose of separately from strong oxidizers to prevent hazardous reactions.
Special Note Porous materials (rags, paper) wetted with Ethyl Myristate may spontaneously combust.[1]Contaminated absorbent materials should be handled as potentially flammable and disposed of in fireproof containers.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of unused Ethyl Myristate and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Before handling, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[4]

2. Unused or Waste Ethyl Myristate:

  • Do not pour Ethyl Myristate down the drain or into any sewer system.[1]

  • Collect waste Ethyl Myristate in a suitable, clearly labeled, and tightly sealed container.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

3. Contaminated Materials (e.g., paper towels, absorbent pads):

  • Be aware that porous materials soaked with Ethyl Myristate may pose a risk of spontaneous combustion.[1]

  • Place any contaminated rags, paper towels, or absorbent materials in a fireproof container for disposal.[1]

  • These materials should be treated as chemical waste and disposed of through a licensed waste disposal service.

4. Empty Containers:

  • Empty containers may retain product residue and should be handled with care.[1]

  • Do not reuse empty containers for other purposes.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal, following all applicable regulations.[1]

5. Spill Cleanup and Disposal:

  • In the event of a spill, remove all sources of ignition.[8]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][5]

  • Scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][5]

  • Do not allow the spilled material to enter drains or waterways.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for Ethyl Myristate and associated waste.

EthylMyristateDisposal start Ethyl Myristate Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Unused or Waste Ethyl Myristate waste_type->liquid_waste Liquid solid_waste Contaminated Materials (e.g., absorbents, PPE) waste_type->solid_waste Solid container_waste Empty Containers waste_type->container_waste Container collect_liquid Collect in a labeled, sealed container. liquid_waste->collect_liquid collect_solid Place in a labeled, fireproof container. solid_waste->collect_solid triple_rinse Triple rinse if appropriate (consult local regulations). Collect rinsate as waste. container_waste->triple_rinse disposal_company Arrange for disposal by a licensed chemical waste contractor. collect_liquid->disposal_company collect_solid->disposal_company triple_rinse->disposal_company no_drain DO NOT dispose down the drain.

References

Handling

Safeguarding Your Research: A Guide to Handling Ethyl Myristate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl Myristate, a common...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl Myristate, a common emollient, flavoring agent, and solvent. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE): A Tabulated Guide

The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Ethyl Myristate, ensuring you are adequately protected during various laboratory operations.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety glasses with side shields or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin (Hands) Nitrile rubber glovesMinimum layer thickness: 0.4 mm. Breakthrough time: 480 minutes.[1]
Skin (Body) Impervious clothing, long-sleeved clothing, chemical-resistant apronThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Respiratory Not typically required under normal use with adequate ventilation. For large spills, emergencies, or inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge is recommended.[1][3][4][5]Ensure proper fit and training on respirator use.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Ethyl Myristate ensures safety at every stage. Follow this step-by-step operational plan for seamless and secure laboratory practice.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][8]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

  • Ground all equipment used when handling the product to prevent static discharge.[8]

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Do not breathe vapors or mists.[4][8]

  • Wash hands thoroughly after handling.[3]

3. Accidental Spills:

  • In case of a spill, evacuate the area and remove all sources of ignition.[8]

  • For minor spills, absorb with an inert material such as sand, earth, or vermiculite (B1170534) and place in a suitable, closed container for disposal.[4][7]

  • For major spills, wear a self-contained breathing apparatus and full protective clothing.[5][8] Contain the spill and prevent it from entering drains.[4][8]

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl Myristate and contaminated materials is crucial to protect the environment and comply with regulations.

1. Chemical Disposal:

  • Dispose of waste Ethyl Myristate in accordance with local, state, and federal regulations.[7]

  • Do not dispose of it down the drain.[4][8]

2. Contaminated PPE and Materials Disposal:

  • Contaminated gloves, clothing, and absorbent materials should be placed in a sealed, labeled container for disposal.[4]

  • Dispose of contaminated materials as hazardous waste according to institutional and regulatory guidelines.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow of the safe handling and disposal procedures for Ethyl Myristate.

Workflow for Safe Handling and Disposal of Ethyl Myristate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Ensure Proper Ventilation A->B C Verify Emergency Equipment Accessibility B->C D Dispense Ethyl Myristate C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Chemical Waste G->H I Dispose of Contaminated PPE G->I

Caption: A flowchart outlining the key steps for the safe handling and disposal of Ethyl Myristate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Myristate
Reactant of Route 2
Reactant of Route 2
Ethyl Myristate
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